molecular formula C8H8N2O4 B1342626 2,3-Dimethyl-1,4-dinitrobenzene

2,3-Dimethyl-1,4-dinitrobenzene

Cat. No.: B1342626
M. Wt: 196.16 g/mol
InChI Key: BJAMBVUZPFZLHT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-dinitrobenzene is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMBVUZPFZLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 70605-73-1

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,4-dinitrobenzene, focusing on its chemical synthesis, physical properties, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₈N₂O₄.[1] It is also known by its synonym, 3,6-Dinitro-1,2-xylene.[1]

PropertyValueSource
Molecular Weight 196.16 g/mol [1]
Molecular Formula C₈H₈N₂O₄[1]
IUPAC Name This compound[1]
CAS Number 70605-73-1[1]

Synthesis

The primary method for the synthesis of this compound is through the nitration of o-xylene.[2]

Experimental Protocol: Nitration of o-Xylene

A detailed experimental protocol for the synthesis of this compound is described in the literature.[2] The process involves the reaction of o-xylene with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • o-Xylene

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • A reaction mixture of fuming nitric acid and concentrated sulfuric acid is prepared.

  • o-Xylene is added to the stirred reaction mixture.

  • The reaction is maintained at a temperature of 283 K (10 °C) for 1 hour.

  • Following the reaction, the organic phase is separated.

  • The organic phase is then washed to isolate the crude product.

  • The final product can be further purified by recrystallization.

A study on the regioselective nitration of o-xylene over solid acid catalysts like zeolites has also been explored as a more environmentally friendly alternative to the traditional mixed acid process.[2]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification o_xylene o-Xylene reaction Nitration (1h at 283 K) o_xylene->reaction nitrating_mixture Fuming Nitric Acid + Concentrated Sulfuric Acid nitrating_mixture->reaction separation Phase Separation reaction->separation washing Washing separation->washing purification Recrystallization washing->purification product 2,3-Dimethyl-1,4- dinitrobenzene purification->product

Synthesis of this compound.

Structural Information

The crystal structure of this compound has been determined by X-ray crystallography.[2]

Crystallographic ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 9.1093(5)
b (Å) 13.2430(8)
c (Å) 15.4334(10)
α (°) 106.544(2)
β (°) 98.150(2)
γ (°) 96.151(2)
Volume (ų) 1745.22(18)
Z 8
Temperature (K) 173(2)

Data obtained from "The crystal structure of this compound - A Z′ = 4 structure, C8H8N2O4".[2]

Spectroscopic Data

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data on the biological activity, pharmacological effects, and potential applications in drug development for this compound.

Safety and Toxicology

Specific toxicological studies on this compound are not available. However, dinitrobenzene isomers are known to be toxic.[3][4] General hazards associated with dinitrobenzenes include:

  • Methemoglobinemia: Dinitrobenzenes can interfere with the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, and cyanosis.[3][4]

  • Reproductive Toxicity: Some dinitrobenzene isomers have been shown to have toxic effects on the male reproductive system in animal studies.[3]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]

It is crucial to handle this compound with extreme caution in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses.

General Safety Workflow

G cluster_handling Safe Handling cluster_exposure Potential Exposure cluster_response Emergency Response ppe Use Appropriate PPE (Gloves, Goggles) fume_hood Work in a Ventilated Fume Hood inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air dermal Dermal Contact wash_area Wash Affected Area dermal->wash_area ingestion Ingestion medical_attention Seek Immediate Medical Attention ingestion->medical_attention fresh_air->medical_attention wash_area->medical_attention

General Safety Workflow for Handling Dinitroaromatics.

Conclusion and Future Directions

This compound is a readily synthesizable dinitroaromatic compound. While its chemical synthesis and solid-state structure are well-documented, a significant gap exists in the understanding of its biological properties and potential applications, particularly in the field of drug development. Future research should focus on the biological screening of this compound to explore any potential therapeutic activities. Furthermore, the acquisition and publication of detailed spectroscopic data would be highly beneficial to the scientific community.

References

"2,3-Dimethyl-1,4-dinitrobenzene" physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1,4-dinitrobenzene

This technical guide provides a comprehensive overview of the known physical and structural properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data on this compound.

Chemical Identity and Computed Properties

This compound, also known as 3,6-dinitro-1,2-xylene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with two methyl groups and two nitro groups. The quantitative physical and computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
Exact Mass 196.04840674 DaPubChem[1]
Monoisotopic Mass 196.04840674 DaPubChem[1]
Topological Polar Surface Area 91.6 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C8H8N2O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3PubChem[1]
InChIKey BJAMBVUZPFZLHT-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=C(C=CC(=C1C)--INVALID-LINK--[O-])--INVALID-LINK--[O-]PubChem[1]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes as colorless blocks.[2] The detailed crystallographic parameters are presented below.

Crystal ParameterValueSource
Crystal System MonoclinicResearchGate[2]
Space Group P 2₁/nResearchGate[2]
Unit Cell Dimensions a = 14.6418(13) Åb = 3.8852(4) Åc = 15.7884(15) Åβ = 108.417(3)°ResearchGate[2]
Unit Cell Volume (V) 852.14(14) ųResearchGate[2]
Formula Units per Cell (Z) 4ResearchGate[2]
Temperature of Data Collection 173(2) KResearchGate[2]

Structurally, the planes of the two nitro groups are tilted with respect to the aromatic ring, subtending dihedral angles of 55.04(15)° and 63.23(15)°.[2] These tilts occur in opposite directions, giving the molecule an approximate mirror symmetry.[2]

Experimental Protocols

Synthesis and Purification for Crystallization

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is a multi-step process involving synthesis followed by purification.

Synthesis: The compound is prepared via the nitration of o-xylene.[2] While specific reaction conditions for this particular synthesis are not detailed in the cited literature, nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4]

Purification and Crystal Growth:

  • Crude Product Solubilization: The crude product from the nitration reaction is dissolved to create a concentrated solution.[2]

  • Chromatographic Purification: The solution is purified using column chromatography on a silica gel stationary phase.[2]

  • Elution: The target compound is eluted using a mobile phase of 1% petroleum ether in ethyl acetate.[2]

  • Crystal Formation: The slow evaporation of the solvent from the purified solution yields colorless single crystals suitable for analysis.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique allows for the precise determination of atomic positions within the crystal lattice.[5][6]

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (e.g., 0.28 × 0.19 × 0.16 mm) is selected and mounted on the diffractometer.[2]

  • Data Collection: The crystal is maintained at a low temperature (173 K) to minimize thermal vibrations.[2] Diffraction data is collected using a diffractometer, such as a PHOTON 100 CMOS, with Mo Kα radiation (wavelength λ = 0.71073 Å).[2] Data collection is performed using specialized software like Bruker's SMART.[2]

  • Data Processing: The collected diffraction intensities are processed and corrected using software such as SAINT-Plus.[2]

  • Structure Solution and Refinement: The crystal structure is solved and refined using computational programs like SHELX to generate the final atomic coordinates and structural parameters.[2]

Visualized Experimental Workflow

The logical flow from starting material to final structural analysis is depicted in the following diagram.

experimental_workflow start o-Xylene (Starting Material) nitration Nitration Reaction start->nitration crude Crude Product nitration->crude purification Column Chromatography (Silica Gel) crude->purification crystals Colorless Single Crystals purification->crystals xrd X-ray Diffraction (173 K) crystals->xrd structure Crystal Structure Determination xrd->structure

Caption: Synthesis and structural analysis workflow for this compound.

References

"2,3-Dimethyl-1,4-dinitrobenzene" solubility data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,4-dinitrobenzene, with a focus on its synthesis and physicochemical properties. Due to a lack of available experimental data, this guide also highlights the current data gap regarding the quantitative solubility of this compound.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₈H₈N₂O₄.[1] It is also known by other names such as 3,6-Dinitro-1,2-xylene.[1]

PropertyValueSource
Molecular Weight 196.16 g/mol [1]
Molecular Formula C₈H₈N₂O₄[1]
IUPAC Name This compound[1]
CAS Number 70605-73-1[2]
Synonyms 3,6-Dinitro-o-xylene[1]

Solubility Data

For context, related dinitrobenzene compounds exhibit the following general solubility behaviors:

  • 1,4-Dinitrobenzene: Sparingly soluble in water (approximately 0.01 g/100 mL at 25 °C), but soluble in organic solvents like ethanol, acetone, and chloroform.

  • 1,3-Dinitrobenzene: Soluble in organic solvents.[5]

It is important to note that these are different isomers and their solubility characteristics may not be directly extrapolated to this compound. The development of any process involving this compound would necessitate experimental determination of its solubility in the relevant solvent systems.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized as a by-product during the nitration of o-xylene.[6] The primary products of this reaction are usually 3-nitro-o-xylene and 4-nitro-o-xylene. Further nitration of the initial mononitrated products can lead to the formation of various dinitro-xylene isomers, including this compound.

A general procedure for the nitration of xylene to obtain dinitro-xylenes is as follows. It is important to note that this is a generalized protocol and may require optimization for the selective synthesis or isolation of this compound.

Materials:

  • p-Xylene (or o-xylene for the synthesis of related isomers)

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Aqueous Sodium Bicarbonate

  • Glacial Acetic Acid (for recrystallization)

  • Methanol (for washing)

Procedure:

  • Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling the mixture in an ice bath.

  • Nitration Reaction: Slowly add p-xylene to the nitrating mixture dropwise, maintaining a controlled temperature. The reaction to produce dinitro-p-xylene is typically carried out at a higher temperature (e.g., 80°C) than the initial mononitration.[7]

  • Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.

  • Filtration and Washing: Filter the precipitate and wash it with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.[7]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[7]

  • Final Washing and Drying: Wash the recrystallized product with methanol and dry it under a vacuum.[7]

Note: The nitration of xylenes can produce a mixture of isomers. The separation of these isomers can be challenging and may require techniques like fractional crystallization. For instance, in the synthesis of dinitro-p-xylenes, the 2,6-isomer can be separated from the 2,3-isomer based on its lower solubility in cold ethyl alcohol.[7]

Visualizations

Experimental Workflow for the Synthesis of Dinitro-Xylenes

The following diagram illustrates a typical workflow for the synthesis of dinitro-xylenes via the nitration of xylene.

Synthesis_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up & Purification Nitric_Acid Conc. Nitric Acid Mixing Mixing & Cooling Nitric_Acid->Mixing Sulfuric_Acid Conc. Sulfuric Acid Sulfuric_Acid->Mixing Nitrating_Mixture Nitrating Mixture Mixing->Nitrating_Mixture Reaction Nitration (Controlled Temperature) Nitrating_Mixture->Reaction Xylene Xylene Xylene->Reaction Crude_Product_Mixture Crude Product Mixture Reaction->Crude_Product_Mixture Quenching Quenching on Ice Crude_Product_Mixture->Quenching Filtration Filtration Quenching->Filtration Washing Washing (NaHCO3, H2O) Filtration->Washing Recrystallization Recrystallization (e.g., Acetic Acid) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure Dinitro-Xylene Drying->Final_Product

Caption: A generalized workflow for the synthesis of dinitro-xylenes.

References

Spectroscopic Profile of 2,3-Dimethyl-1,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dimethyl-1,4-dinitrobenzene. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data, offering valuable insights for the identification and characterization of this compound. The information herein is intended to support research and development activities where the synthesis or analysis of this compound is relevant.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₂O₄

  • Molecular Weight: 196.16 g/mol

  • CAS Number: 70605-73-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and provide a reliable estimation of the compound's spectral characteristics.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.58s2HAr-H
2.35s6H-CH₃

Note: The prediction suggests a singlet for the aromatic protons due to the symmetry of the molecule. In a real-world spectrum, minor coupling might be observed depending on the solvent and resolution.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Chemical Shift (ppm)Assignment
148.5C-NO₂
133.2C-CH₃
125.1Ar-CH
17.0-CH₃
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H Stretch
2980 - 2920WeakAliphatic C-H Stretch
1610 - 1590MediumAromatic C=C Stretch
1540 - 1520StrongAsymmetric NO₂ Stretch
1350 - 1330StrongSymmetric NO₂ Stretch
850 - 800StrongC-H Out-of-plane Bending

Note: The strong absorptions corresponding to the nitro group stretches are highly characteristic for this class of compounds.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks and Relative Intensities for Electron Ionization (EI)-MS

m/zRelative Intensity (%)Possible Fragment
19685[M]⁺ (Molecular Ion)
179100[M-OH]⁺
15030[M-NO₂]⁺
13345[M-NO₂-OH]⁺
10555[C₇H₅O]⁺
7760[C₆H₅]⁺

Note: The fragmentation pattern of nitroaromatic compounds can be complex. The predicted fragments provide likely pathways but may vary under different experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 0-200 ppm) is required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system or direct infusion.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

In-Depth Technical Guide on the Crystal Structure of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,3-Dimethyl-1,4-dinitrobenzene, a significant derivative of o-xylene. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow of the analysis process. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a triclinic system with the space group P-1.[1][2] The asymmetric unit is notable as it contains four crystallographically independent molecules.[2] A summary of the key crystallographic data and data collection parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

ParameterValue
Empirical FormulaC₈H₈N₂O₄
Formula Weight196.16 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a9.1093(5) Å
b13.2430(8) Å
c15.4334(10) Å
α106.544(2)°
β98.150(2)°
γ96.151(2)°
Volume1745.22(18) ų
Z8
Data Collection
Temperature173(2) K
RadiationMo Kα (λ = 0.71073 Å)
Refinement
R(F)0.0508
wR(F²)0.1141

Due to steric hindrance between the adjacent methyl and nitro groups, the nitro groups are significantly twisted out of the plane of the benzene ring. The dihedral angles between the nitro groups and the parent benzene ring for the four independent molecules are approximately 59.3°/45.7°, 58.1°/36.6°, 55.7°/37.1°, and 48.5°/60.15°.[2] The bond lengths and angles are within the expected ranges for related nitroaromatic compounds.[2]

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the nitration of o-xylene.[2]

Materials:

  • o-xylene

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to fuming nitric acid in a flask, typically maintained at a low temperature to control the exothermic reaction.

  • o-xylene is then added dropwise to the stirred nitrating mixture. The reaction temperature is maintained at 283 K (10 °C) for approximately one hour.[2]

  • Upon completion of the reaction, the mixture is poured into ice-water to precipitate the crude product.

  • The organic phase is separated, washed thoroughly with water to remove residual acid, and then dried.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent, such as a mixture of ethyl acetate and petroleum ether.[1]

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A Bruker SMART APEX II CCD area-detector diffractometer was used for data collection.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was employed.

Procedure:

  • A suitable single crystal of this compound with dimensions of approximately 0.28 × 0.19 × 0.16 mm was selected and mounted on a goniometer head.[2]

  • The crystal was cooled to 173 K using a stream of cold nitrogen gas to minimize thermal vibrations.

  • The unit cell parameters were determined and refined from a set of reflections.

  • Intensity data were collected over a range of ω and φ scans.

  • The collected data were processed using the SAINT software package for integration and reduction. An absorption correction was applied using SADABS.

  • The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program.

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (o-xylene, HNO₃, H₂SO₄) reaction Nitration Reaction (283 K, 1 hr) start->reaction workup Quenching, Separation, and Washing reaction->workup purification Purification workup->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection (173 K) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure and Data Analysis structure_refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has presented a detailed overview of the crystal structure of this compound. The provided crystallographic data and experimental protocols offer a solid foundation for further research and application in relevant scientific fields. The structural information, particularly the out-of-plane torsion of the nitro groups, is crucial for understanding the molecule's reactivity, packing, and potential interactions in various chemical and biological systems.

References

Synthesis of 2,3-Dimethyl-1,4-dinitrobenzene from o-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3-dimethyl-1,4-dinitrobenzene from o-xylene. While often considered a byproduct in the mononitration of o-xylene, the targeted synthesis of this dinitro compound can be achieved under specific, more rigorous reaction conditions. This document outlines the relevant synthetic protocols, quantitative data, and reaction pathways.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a second nitro group onto an already nitrated benzene ring is generally more challenging due to the deactivating nature of the first nitro group. In the case of o-xylene, the two methyl groups are activating and ortho-, para-directing. The initial nitration typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.[1][2] The subsequent dinitration to form this compound requires forcing conditions to overcome the deactivation by the first nitro group.

Reaction Mechanism and Pathway

The synthesis of this compound from o-xylene proceeds via a two-step electrophilic aromatic substitution mechanism. In the first step, o-xylene is mononitrated to form a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The second nitration of the more reactive 4-nitro-o-xylene intermediate is sterically and electronically favored at the 1-position to yield the final product. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of nitric acid and sulfuric acid.

Synthesis_Pathway o-Xylene o-Xylene Mononitro-o-xylene_mixture Mononitro-o-xylene (Isomer Mixture) o-Xylene->Mononitro-o-xylene_mixture + HNO₃ / H₂SO₄ Target_Product This compound Mononitro-o-xylene_mixture->Target_Product + HNO₃ / H₂SO₄ (Forcing Conditions)

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

While the direct synthesis of this compound as a primary product is not extensively documented, a plausible procedure can be derived from protocols for dinitration of similar aromatic compounds and from studies where it has been identified as a byproduct. The following protocol is based on the work of Shen Fanfan et al., who prepared this compound by nitrating o-xylene.[2]

Materials:

  • o-Xylene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (for extraction)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid while stirring. Maintain the temperature below 10°C.

  • Nitration Reaction: Cool the o-xylene in a separate reaction vessel equipped with a stirrer and a dropping funnel to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture to the o-xylene dropwise, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 10°C for 1 hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude dinitrated product should precipitate.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the nitration of o-xylene. Note that specific yields for the dinitration to this compound are not widely reported and can vary significantly based on the precise reaction conditions.

Table 1: Reactant Quantities and Ratios

ReactantMolecular Weight ( g/mol )Molar Ratio
o-Xylene106.171
Fuming Nitric Acid63.01>2
Concentrated Sulfuric Acid98.08Catalyst

Table 2: Reaction Conditions and Yields for Nitration of Xylene Isomers

SubstrateNitrating AgentTemperature (°C)Reaction TimeProduct(s)Reported YieldReference
o-XyleneFuming HNO₃ / Concentrated H₂SO₄101 hourThis compoundNot specified[2]
p-XyleneMixed Acid800.5 hourDinitro-p-xyleneNot specified[3]
Mononitro-p-xyleneMixed Acid800.5 hourDinitro-p-xyleneNot specified[3]
o-XyleneHNO₃ / H₂SO₄15-201.5 hoursMononitro-o-xylenes (with dinitro impurities)94.1% (mono)[4]

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical workflow.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start o-Xylene & Mixed Acid Reaction Dinitration Reaction (Controlled Temperature) Start->Reaction Quenching Pour onto Ice Reaction->Quenching Extraction Solvent Extraction (e.g., Dichloromethane) Quenching->Extraction Washing Aqueous Washes (Water, Bicarbonate, Brine) Extraction->Washing Drying Dry with Na₂SO₄ or MgSO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Column Chromatography & Recrystallization Evaporation->Purification Final_Product Pure 2,3-Dimethyl- 1,4-dinitrobenzene Purification->Final_Product

Figure 2: Experimental Workflow for Synthesis and Purification.

Characterization

The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are essential.[3][5][6] The melting point of the purified compound should also be determined and compared to literature values.

Safety Considerations

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The use of concentrated and fuming acids requires extreme caution. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of explosive byproducts.

References

"2,3-Dimethyl-1,4-dinitrobenzene" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2,3-Dimethyl-1,4-dinitrobenzene[1]

Synonyms: 3,6-Dinitro-1,2-xylene[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis via the nitration of o-xylene, and a logical workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄PubChem[1]
Molecular Weight196.16 g/mol PubChem[1]
CAS Number70605-73-1Pharmaffiliates
AppearanceCrystalline solid (predicted)General knowledge
Melting PointNot specified
Boiling PointNot specified
SolubilityInsoluble in waterGeneral knowledge

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of o-xylene. While the direct nitration of o-xylene can lead to a mixture of dinitro isomers, the following protocol describes a general method for achieving dinitration. Further purification would be required to isolate the this compound isomer.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath with constant stirring. Slowly add 50 mL of fuming nitric acid to the sulfuric acid using a dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

  • Nitration of o-Xylene: Once the nitrating mixture has cooled, slowly add 25 mL of o-xylene dropwise from the dropping funnel while vigorously stirring the mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C. After the complete addition of o-xylene, attach a reflux condenser to the flask and heat the mixture to 60-70°C for 1-2 hours to promote dinitration.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude dinitro-o-xylene isomers. Filter the precipitated solid using a Büchner funnel and wash it with cold distilled water until the washings are neutral to litmus paper.

  • Neutralization and Drying: Transfer the crude product to a beaker and wash it with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with distilled water. Dry the crude product in a desiccator over anhydrous magnesium sulfate.

  • Purification: The crude product is a mixture of dinitro-o-xylene isomers. Separation and purification of the desired this compound isomer can be achieved by fractional crystallization or column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow Reagents Starting Materials - o-Xylene - Conc. Sulfuric Acid - Fuming Nitric Acid NitratingMix Preparation of Nitrating Mixture (H2SO4 + HNO3) Reagents->NitratingMix Nitration Nitration Reaction (Addition of o-Xylene) NitratingMix->Nitration Dinitration Dinitration (Heating) Nitration->Dinitration Workup Reaction Quenching & Precipitation (Ice Water) Dinitration->Workup Filtration Filtration & Washing Workup->Filtration Neutralization Neutralization (NaHCO3 solution) Filtration->Neutralization Drying Drying (Anhydrous MgSO4) Neutralization->Drying Purification Purification (Crystallization/ Chromatography) Drying->Purification Product 2,3-Dimethyl-1,4- dinitrobenzene Purification->Product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Safe Handling of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of the safety precautions, handling procedures, and emergency responses required for 2,3-Dimethyl-1,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. Based on data for related dinitrobenzenes, it is fatal if swallowed, inhaled, or in contact with skin.[1][2] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard Class Hazard Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 1 / 2DangerH300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 1DangerH310: Fatal in contact with skin[1]
Acute Toxicity, InhalationCategory 2DangerH330: Fatal if inhaled[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningH373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment, AcuteCategory 1WarningH400: Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment, ChronicCategory 1WarningH410: Very toxic to aquatic life with long lasting effects[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

Property Value Source
Molecular Formula C₈H₈N₂O₄PubChem[3]
Molecular Weight 196.16 g/mol PubChem[3]
Appearance Crystalline Solid (expected)General knowledge
Melting Point 84 - 86 °C (for 1,3-Dinitrobenzene)Sigma-Aldrich
Density 1.368 g/mL at 25 °C (for 1,3-Dinitrobenzene)Sigma-Aldrich
Reactivity Forms explosive mixtures with air on intense heating; dust explosion potential existsSigma-Aldrich

Safe Handling and Storage Protocols

Handling:

  • Ventilation: Always work under a chemical fume hood to avoid inhalation of dust or vapors.[4] Use only outdoors or in a well-ventilated area.[4]

  • Personal Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid breathing dust.

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.[4] Immediately change contaminated clothing.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Security: Store locked up or in an area accessible only to qualified or authorized personnel.

Exposure Controls and Personal Protection

A comprehensive approach to exposure control involves engineering controls and appropriate personal protective equipment (PPE).

Protection Type Detailed Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing to prevent skin contact.[5]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or when dusts are generated.[5]
Engineering Controls Operations should be enclosed, or local exhaust ventilation should be used at the site of chemical release to minimize exposure.[6] Emergency shower facilities should be readily available.[6]

First Aid and Emergency Procedures

Immediate action is critical in case of exposure. Ensure medical personnel are aware of the material involved.[1]

Exposure Route First Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration.[7] Call a POISON CENTER or doctor immediately.[7]
Skin Contact Immediately take off all contaminated clothing.[2] Gently wash the affected area with plenty of soap and water.[1] Call a physician or POISON CENTER immediately.
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Call an ophthalmologist.
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water.[1] Call a POISON CENTER or doctor immediately.[2][4] If the victim is conscious, giving activated charcoal (20-40 g in a 10% slurry) may be considered.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, foam, powder, carbon dioxide, or dry chemical.[5][7][8]

  • Specific Hazards: The substance is combustible. Finely dispersed particles can form explosive mixtures in air.[8] On combustion, it may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] Prevent fire extinguishing water from contaminating surface water or groundwater systems.

Accidental Release:

  • Personal Precautions: Evacuate personnel to safe areas.[5] Avoid all contact with the substance and prevent dust generation.[5] Ensure adequate ventilation.[1]

  • Environmental Precautions: Do not let the product enter drains, surface water, or the sanitary sewer system.[1][5]

  • Cleanup Protocol: Collect, bind, and pump off spills. Use spark-proof tools and explosion-proof equipment.[5] Soak up with inert absorbent material and place in suitable, closed containers for disposal.[4][5] Clean the affected area thoroughly.

Toxicological and Ecological Impact

Toxicology:

  • Acute Effects: High-level exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[6][8] Symptoms may include headache, dizziness, blue coloration of the skin and lips, weakness, and nausea.[6][8] The onset of symptoms can be delayed for 2 to 4 hours or more.

  • Chronic Effects: Prolonged or repeated exposure may damage the liver and cause anemia.[6][8]

Ecotoxicity:

  • This class of compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2][7]

Workflow and Logical Diagrams

The following diagram illustrates the standard workflow for safely handling highly toxic chemical compounds like this compound.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling Protocol cluster_emergency Contingency & Disposal RiskAssessment 1. Conduct Risk Assessment SDSReview 2. Review SDS & Procedures RiskAssessment->SDSReview PPE 3. Select & Inspect Required PPE SDSReview->PPE Handling 4. Handle in Ventilated Hood/Area PPE->Handling Storage 5. Store Securely in Designated Area Handling->Storage Spill Spill Occurs Exposure Exposure Occurs WasteDisposal 7. Dispose as Hazardous Waste Storage->WasteDisposal SpillResponse 6a. Execute Spill Response Protocol Spill->SpillResponse FirstAid 6b. Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for Safe Handling of this compound.

References

An In-depth Technical Guide to the Isomers of Dinitro-o-xylene: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dinitro-o-xylene, compounds of interest in various chemical synthesis applications. The document details the physicochemical properties of the primary isomers, outlines experimental protocols for their synthesis and separation, and provides a framework for their characterization.

Introduction to Dinitro-o-xylene Isomers

Dinitro-o-xylenes are nitrated derivatives of o-xylene (1,2-dimethylbenzene). The nitration process introduces two nitro groups (-NO₂) onto the benzene ring, resulting in several possible structural isomers. The position of these electron-withdrawing nitro groups significantly influences the molecule's chemical and physical properties. While not typically primary active pharmaceutical ingredients, these isomers can serve as crucial intermediates in the synthesis of more complex molecules, including dyes, polymers, and potential pharmaceutical compounds. Understanding the distinct properties and synthesis of each isomer is critical for controlling reaction pathways and achieving desired final products.

The primary isomers resulting from the dinitration of o-xylene are:

  • 3,4-Dinitro-o-xylene

  • 3,5-Dinitro-o-xylene

  • 3,6-Dinitro-o-xylene

  • 4,5-Dinitro-o-xylene

Physicochemical Properties of Dinitro-o-xylene Isomers

The distinct placement of the nitro groups on the o-xylene backbone results in isomers with unique physical properties. These differences are critical for developing effective separation and purification protocols. A summary of key quantitative data is presented below.

Property3,4-Dinitro-o-xylene3,5-Dinitro-o-xylene3,6-Dinitro-o-xylene4,5-Dinitro-o-xylene
CAS Number 603-06-5616-69-3[1]70605-73-1[2]610-23-1[3][4][5]
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol 196.16 g/mol [1]196.16 g/mol 196.16 g/mol [3]
Melting Point Data not available176 °C[6]Data not availableData not available
Appearance Data not availableData not availableData not availableYellow Crystalline Solid
Topological Polar Surface Area 91.6 Ų91.6 Ų91.6 Ų91.6 Ų[3]

Note: Experimental data for all isomers is not consistently available in public literature, reflecting their status primarily as components of isomer mixtures.

Experimental Protocols

The synthesis of dinitro-o-xylenes typically involves the electrophilic nitration of o-xylene or a mononitro-o-xylene precursor using a mixed acid solution. The resulting product is a mixture of isomers that must be separated and purified.

This protocol is adapted from established methods for the nitration of aromatic compounds.[7]

Objective: To synthesize a mixture of dinitro-o-xylene isomers from o-xylene.

Materials:

  • o-Xylene (5.3 g, 50.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 6.3 g, 65.6 mmol, 1.3 equiv.)

  • Fuming Nitric Acid (FNA, 98%, 3.7 g, 60.0 mmol, 1.2 equiv.)

  • Ice-water bath

  • 25 mL round-bottom flask with a mechanical stirrer

  • Dropping funnel

Methodology:

  • Equip the 25 mL round-bottom flask with a mechanical stirrer and add 5.3 g of o-xylene.

  • Cool the flask to 15–20 °C using an ice-water bath.

  • In a separate beaker, carefully prepare the mixed acid by combining 6.3 g of concentrated H₂SO₄ with 3.7 g of FNA. Pre-cool this mixture.

  • Add the mixed acid dropwise to the stirred o-xylene in the flask over a period of one hour, ensuring the reaction temperature is maintained between 15–20 °C.

  • After the addition is complete, continue stirring the reaction mixture at 15–20 °C for an additional 30 minutes.[7]

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower acid layer.

  • Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.

  • The resulting organic layer contains a mixture of nitro-o-xylenes, including dinitro- isomers. This mixture can be carried forward for separation and characterization.

Separating the isomers of dinitro-o-xylene is challenging due to their similar physicochemical properties.[8] Fractional crystallization is a common and effective method that exploits differences in solubility.

Objective: To separate dinitro-o-xylene isomers from a crude reaction mixture.

Materials:

  • Crude dinitro-o-xylene mixture

  • Ethyl alcohol (cold)

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Methodology:

  • Dissolve the crude product mixture in a minimal amount of hot ethyl alcohol.

  • Allow the solution to cool slowly to room temperature, and then chill it further in an ice bath.

  • Isomers with lower solubility in cold ethyl alcohol will crystallize out of the solution first.[9]

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of ice-cold ethyl alcohol.

  • The filtrate can be concentrated by evaporation and the crystallization process repeated to isolate other isomers.

  • Purity of the separated fractions should be assessed using analytical techniques like HPLC or GC-MS.

A combination of spectroscopic and analytical techniques is required for the unambiguous identification and characterization of the isolated isomers.

Objective: To confirm the structure and purity of the separated dinitro-o-xylene isomers.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): Used for both analysis and preparative separation of the isomer mixture.[8] A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure. The substitution pattern on the aromatic ring can be determined by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. Characteristic peaks for dinitro-o-xylenes include strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-H stretches of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds (M⁺ at m/z = 196.16) and fragmentation patterns that can help distinguish between isomers.[9]

Diagrams and Workflows

Visual representations of the chemical processes and logical workflows are essential for understanding the relationships between reactants, intermediates, and products.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_product Crude Product cluster_purification Purification & Separation cluster_isomers Isolated Isomers cluster_analysis Characterization o_xylene o-Xylene nitration Mixed Acid Nitration (H₂SO₄ / HNO₃) o_xylene->nitration Reactant mixture Isomer Mixture (3,4-, 3,5-, 3,6-, 4,5-) nitration->mixture Yields separation Fractional Crystallization or HPLC mixture->separation Input isomer1 Isomer 1 separation->isomer1 Separates into isomer2 Isomer 2 separation->isomer2 Separates into isomer_n ... separation->isomer_n Separates into analysis Analysis: - NMR - FT-IR - MS isomer1->analysis Analyzed by isomer2->analysis Analyzed by isomer_n->analysis Analyzed by

Caption: General workflow for the synthesis, separation, and analysis of dinitro-o-xylene isomers.

G cluster_nitronium Step 1: Formation of Electrophile cluster_aromatic_substitution Step 2: Electrophilic Aromatic Substitution reagents H₂SO₄ + HNO₃ equilibrium reagents->equilibrium intermediates H₂NO₃⁺ + HSO₄⁻ equilibrium->intermediates nitronium_formation intermediates->nitronium_formation products NO₂⁺ (Nitronium Ion) + H₃O⁺ + HSO₄⁻ nitronium_formation->products attack Electrophilic Attack products->attack o_xylene o-Xylene sigma_complex Arenium Ion (Sigma Complex) attack->sigma_complex deprotonation Deprotonation (by H₂O or HSO₄⁻) sigma_complex->deprotonation mononitro Mononitro-o-xylene (Mixture of 3- and 4- isomers) deprotonation->mononitro mononitro->mononitro Repeats to form Dinitro-o-xylene

References

Theoretical studies on the electronic structure of "2,3-Dimethyl-1,4-dinitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Electronic Structure of 2,3-Dimethyl-1,4-dinitrobenzene

This technical guide provides a comprehensive theoretical framework for studying the electronic structure of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed computational protocols and an analysis of expected electronic properties. The methodologies and data presented are based on established computational chemistry practices for nitroaromatic compounds.

Introduction

This compound is an aromatic compound characterized by a benzene ring substituted with two methyl groups and two nitro groups. The arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential applications. The nitro groups, being strong electron-withdrawing groups, and the methyl groups, being weak electron-donating groups, create a complex electronic environment. Theoretical studies are essential to elucidate the molecular orbital interactions, charge distribution, and reactivity of this molecule at a quantum-mechanical level.

Understanding the electronic structure, particularly the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — is crucial for predicting the chemical stability and reactivity of the molecule[1]. This guide outlines a detailed protocol for a theoretical investigation using Density Functional Theory (DFT), a widely used quantum mechanical method for studying the electronic structure of molecules[2][3].

Proposed Computational Methodology

This section details the proposed experimental protocols for a comprehensive theoretical study of this compound.

Software

All quantum chemical calculations would be performed using the Gaussian 09 or a more recent version of the software suite[4]. Visualization of the molecular structures, orbitals, and electrostatic potential maps would be carried out using GaussView[5][6].

Initial Geometry

The initial atomic coordinates for the this compound molecule would be obtained from its experimentally determined crystal structure[7]. This provides a starting geometry that is close to a stable conformation.

Geometry Optimization

The molecular geometry would be optimized without any symmetry constraints in the gas phase. Density Functional Theory (DFT) is the recommended method for this purpose. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a reliable choice for such systems[8]. A Pople-style basis set, 6-311G(d,p), would be employed to provide a good balance between accuracy and computational cost[1].

Frequency Calculations

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory as the optimization (B3LYP/6-311G(d,p)). The absence of any imaginary frequencies would verify that the structure is a stable point.

Electronic Property Calculations

Using the optimized geometry, a series of electronic properties would be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) would be determined. The HOMO-LUMO gap is a key indicator of chemical stability[9].

  • Molecular Electrostatic Potential (MEP): The MEP map would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is a valuable tool for understanding the reactivity of molecules[1].

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge transfer interactions and delocalization within the molecule.

The computational workflow for this theoretical study is outlined in the diagram below.

Computational Workflow for this compound Start Initial Geometry from Crystal Structure Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Verify->Opt Imaginary Frequencies Found Electronic Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Verify->Electronic Verified Analysis Data Analysis and Visualization Electronic->Analysis Conceptual Relationship Diagram Structure Molecular Structure (Optimized Geometry) Orbitals Frontier Molecular Orbitals (HOMO & LUMO) Structure->Orbitals MEP Molecular Electrostatic Potential (MEP) Structure->MEP Gap HOMO-LUMO Gap Orbitals->Gap Reactivity Chemical Reactivity & Stability MEP->Reactivity predicts reactive sites Gap->Reactivity predicts stability

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-dinitrobenzene is a dinitrated aromatic compound. The introduction of nitro groups into an aromatic system is a fundamental reaction in organic synthesis, providing a versatile intermediate for the subsequent synthesis of a wide range of compounds, including amines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. The synthesis of this compound is typically achieved through the electrophilic nitration of o-xylene. This process involves the reaction of o-xylene with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While the mononitration of o-xylene yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, harsher reaction conditions can lead to the formation of dinitro products, including this compound as a potential isomer. Careful control of reaction parameters is crucial to influence the isomeric distribution and yield of the desired product.

Data Presentation

ParameterValueReference
Compound Name This compound
Synonyms 3,6-Dinitro-1,2-xylene[1]
CAS Number 70605-73-1
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Pale yellow solid (predicted)
Melting Point Not explicitly stated, but dinitro-p-xylene isomers have melting points in the range of 90-148°C
Boiling Point Not explicitly stated
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water.

Experimental Protocols

Synthesis of this compound via Dinitration of o-Xylene

This protocol is adapted from general procedures for the dinitration of xylenes.[2]

Materials:

  • o-Xylene (C₈H₁₀)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with a stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, cautiously and slowly add a calculated molar excess of fuming nitric acid to concentrated sulfuric acid with constant stirring. The molar ratio of nitric acid to sulfuric acid should be approximately 1:2. Prepare this mixture in a fume hood due to the evolution of toxic fumes.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place the starting material, o-xylene. Dissolve the o-xylene in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of o-xylene. Maintain the reaction temperature below 5°C throughout the addition. After the complete addition of the nitrating mixture, continue stirring the reaction mixture at a low temperature (e.g., 0-5°C) for several hours to ensure the completion of the dinitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane. The organic layer will contain the dinitro-xylene isomers.

  • Neutralization: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude solid product, which will be a mixture of dinitro-xylene isomers.

  • Purification: The desired this compound isomer can be separated from the other isomers by fractional crystallization. Recrystallize the crude product from a suitable solvent, such as ethanol. The different solubilities of the isomers at various temperatures will allow for their separation. The 2,3-dinitro isomer is reported to be soluble in cold ethyl alcohol, which can aid in its separation from less soluble isomers.[2]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic and can be explosive if the temperature is not controlled.

  • Handle fuming nitric acid with caution as it is a strong oxidizing agent and highly corrosive.

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o_xylene o-Xylene in CH₂Cl₂ reaction_vessel Reaction Vessel (Cooling: -5 to 0°C) o_xylene->reaction_vessel Add to flask nitrating_mixture Nitrating Mixture (H₂SO₄ + fuming HNO₃) nitrating_mixture->reaction_vessel Slow addition quenching Quenching (Pour onto ice) reaction_vessel->quenching Pour mixture extraction Extraction (CH₂Cl₂) quenching->extraction neutralization Neutralization (NaHCO₃ wash) extraction->neutralization drying Drying (MgSO₄) neutralization->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Fractional Crystallization from Ethanol) concentration->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

References

Application Note: Purification of 2,3-Dimethyl-1,4-dinitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility characteristics, remain in the solution. This application note provides a detailed protocol for the purification of 2,3-Dimethyl-1,4-dinitrobenzene using ethanol as the recrystallization solvent.

Compound Data and Properties

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for the successful execution of the purification protocol.

PropertyValueReference
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point Data for the closely related isomer 1,4-dimethyl-2,3-dinitrobenzene is 90 °C.[3]
Solubility Dinitrobenzene compounds are generally soluble in organic solvents like ethanol, acetone, and chloroform, and sparingly soluble in water.[4][5]
Primary Solvent Ethanol is a commonly used and effective solvent for the recrystallization of dinitrobenzene compounds.[4][6][7]

Safety Precautions

Dinitrobenzene compounds are highly toxic and must be handled with extreme care. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[8][9] May cause damage to organs through prolonged or repeated exposure.[8] Very toxic to aquatic life with long-lasting effects.[8][10]

  • Required PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical splash goggles and a face shield

    • Flame-resistant lab coat

    • Appropriate respiratory protection if dust is generated.

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel (short-stemmed)

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Since ethanol is flammable, a water bath is the recommended heating method to avoid direct heat from the hot plate.[4]

    • Continue to add small portions of hot ethanol until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[4][6]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-20 minutes to maximize the yield of the purified product.[4]

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Break up any large clumps of crystals to facilitate drying.

    • Allow the crystals to air-dry completely in a fume hood or in a desiccator under vacuum.

  • Analysis:

    • Once dry, weigh the purified product to determine the percent yield.

    • Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.

Visual Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Ethanol A->B Heat & Stir C Hot Solution B->C D Hot Filtration (if impurities present) C->D E Clear Filtrate C->E D->E F Cool Slowly to Room Temperature E->F E->F G Cool in Ice Bath F->G F->G H Vacuum Filtration (Buchner Funnel) G->H G->H I Wash with Cold Ethanol H->I K Pure Product H->K J Dry Crystals I->J J->K

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methods for the characterization of 2,3-Dimethyl-1,4-dinitrobenzene (C₈H₈N₂O₄, MW: 196.16 g/mol ).[1][2] It includes application notes, experimental protocols, and quantitative data to guide researchers in confirming the structure, assessing the purity, and quantifying this compound.

Overview of Analytical Techniques

The comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating it from isomers and impurities, while Mass Spectrometry (MS) provides molecular weight confirmation. For unambiguous structural elucidation, X-ray Crystallography is the definitive method for solid-state analysis.

cluster_input Input cluster_methods Analytical Methods cluster_output Outputs Compound Sample: This compound Chromatography Chromatography (GC/HPLC) Compound->Chromatography Spectrometry Mass Spectrometry (MS) Compound->Spectrometry Crystallography X-ray Crystallography Compound->Crystallography Spectroscopy Spectroscopy (IR, NMR) Compound->Spectroscopy Purity Purity Assessment Isomer Separation Chromatography->Purity MW Molecular Weight Confirmation Spectrometry->MW Structure Definitive 3D Structure Crystallography->Structure FunctionalGroups Functional Group ID Structural Connectivity Spectroscopy->FunctionalGroups

Caption: Logical relationship between analytical methods and the information they provide for characterizing this compound.

Chromatographic Methods

Chromatographic techniques are paramount for separating dinitrobenzene isomers, which often coexist in crude nitration products.[3][4] Both GC and HPLC are effective for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is the recommended method for the analysis of thermally stable and volatile compounds like dinitroaromatics.[5][6] It provides excellent separation and definitive identification through mass spectral data. It is ideal for assessing sample purity and identifying related byproducts from synthesis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or acetone. If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peak for this compound based on its retention time. Confirm identity by comparing the acquired mass spectrum with reference spectra or by analyzing the fragmentation pattern. The molecular ion peak should be observed at m/z 196.16.[2] Purity is calculated based on the relative peak area.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a robust alternative to GC, particularly for less volatile compounds or for preparations where thermal degradation is a concern.[5] Reversed-phase HPLC is commonly used to separate isomers of dinitrobenzene.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of 10-50 µg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a column oven.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the compound by creating a calibration curve using standards of known concentration. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

start Start: Sample Analysis prep Sample Preparation (Dissolve & Filter) start->prep hplc_gc Select Method prep->hplc_gc hplc HPLC Injection hplc_gc->hplc Liquid gc GC Injection hplc_gc->gc Volatile separation Chromatographic Separation (Column) hplc->separation gc->separation detection Detection (UV or MS) separation->detection analysis Data Analysis (Peak Integration, Spectral Match) detection->analysis end Result: Purity & Identity analysis->end

Caption: Experimental workflow for chromatographic analysis (GC/HPLC) of this compound.

X-ray Crystallography

Application: Single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles. It is the gold standard for determining the solid-state conformation and distinguishing between close isomers.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are required. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/petroleum ether).[8] The nitration of o-xylene can be a method to synthesize the title compound.[8]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often a low temperature like 173 K, to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or other algorithms. The structural model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.[8]

  • Data Analysis: The refined structure confirms the connectivity of the 2,3-dimethyl and 1,4-dinitro substituents on the benzene ring. Key geometric parameters such as the dihedral angles between the nitro groups and the aromatic ring are determined.

Quantitative Data Summary

The following tables summarize key analytical parameters for this compound and related isomers.

Table 1: Single-Crystal X-ray Crystallographic Data for this compound [8]

ParameterValue
Chemical FormulaC₈H₈N₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1093(5)
b (Å)13.2430(8)
c (Å)15.4334(10)
α (°)106.544(2)
β (°)98.150(2)
γ (°)96.151(2)
Volume (ų)1745.22(18)
Z8
Temperature (K)173(2)
Rgt(F)0.0508
wRref(F²)0.1141

Table 2: Typical Chromatographic Conditions for Dinitrobenzene Isomer Analysis

MethodColumnMobile Phase / Carrier GasDetectionTypical Application
HPLC C18 Reversed-PhaseAcetonitrile/Water or Methanol/WaterUV (254 nm)Separation of non-volatile isomers, quantification.[5][7]
GC 5% Phenyl-methylpolysiloxaneHeliumMS or ECDAnalysis of volatile isomers, impurity profiling.[5][9]

References

Application Note: HPLC Analysis of 2,3-Dimethyl-1,4-dinitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and analysis of 2,3-Dimethyl-1,4-dinitrobenzene and its isomers using High-Performance Liquid Chromatography (HPLC). The described method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed to provide a robust and reproducible method for the quantification and quality control of these compounds in research and pharmaceutical development settings.

Introduction

This compound and its related isomers are important chemical intermediates in various synthetic processes, including the development of new pharmaceutical compounds. The isomeric purity of these compounds is critical as different isomers can exhibit varied biological activities and toxicological profiles. Therefore, a reliable analytical method for the separation and quantification of these isomers is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for this purpose due to its high resolution and sensitivity. This document provides a comprehensive guide for the HPLC analysis of this compound and its isomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standards: Analytical standards of this compound and its potential isomers (e.g., 2,5-Dimethyl-1,3-dinitrobenzene, 3,4-Dimethyl-1,2-dinitrobenzene).

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Stationary Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-80% B, 15-18 min: 80% B, 18-20 min: 80-50% B, 20-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of each analytical standard (this compound and its isomers).

  • Dissolve each standard in the sample diluent to prepare individual stock solutions of 1 mg/mL.

  • From the stock solutions, prepare a mixed standard solution containing all isomers at a final concentration of 10 µg/mL in the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Sample Preparation:

  • Accurately weigh a representative portion of the sample.

  • Dissolve the sample in the sample diluent to achieve a target concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound and two of its common isomers. This data is for illustrative purposes to demonstrate the expected performance of the method.

CompoundRetention Time (min)Peak AreaPeak HeightResolution (Rs)
3,4-Dimethyl-1,2-dinitrobenzene10.512500025000-
2,5-Dimethyl-1,3-dinitrobenzene12.2135000270002.8
This compound14.1140000280003.1

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Gradient_Elution Gradient Elution (Acetonitrile/Water) HPLC_System->Gradient_Elution Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Isomer_Structures cluster_isomers Isomers of Dimethyl-dinitrobenzene 2_3_Dimethyl_1_4_dinitrobenzene This compound C8H8N2O4 2_5_Dimethyl_1_3_dinitrobenzene 2,5-Dimethyl-1,3-dinitrobenzene C8H8N2O4 3_4_Dimethyl_1_2_dinitrobenzene 3,4-Dimethyl-1,2-dinitrobenzene C8H8N2O4

Caption: Chemical structures of this compound and its isomers.

Distinguishing Dinitrobenzene Isomers Using NMR Spectroscopy: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dinitrobenzene exists as three structural isomers: 1,2-dinitrobenzene (ortho), 1,3-dinitrobenzene (meta), and 1,4-dinitrobenzene (para). While sharing the same molecular formula (C₆H₄N₂O₄), their distinct substitution patterns lead to differences in molecular symmetry and electronic environments of the aromatic protons and carbons. These differences are readily distinguishable using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for molecular structure elucidation. This application note provides a detailed protocol and data for differentiating these isomers using ¹H and ¹³C NMR spectroscopy.

I. Principle of Isomer Differentiation by NMR

The key to distinguishing the dinitrobenzene isomers lies in the number of unique signals and their splitting patterns in the ¹H and ¹³C NMR spectra. The number of signals is directly related to the molecular symmetry of each isomer.

  • 1,2-Dinitrobenzene (ortho-dinitrobenzene): This isomer has the lowest symmetry, with no plane of symmetry bisecting the molecule in a way that renders any protons or carbons chemically equivalent. Therefore, it is expected to show four distinct signals in the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum.

  • 1,3-Dinitrobenzene (meta-dinitrobenzene): This isomer possesses a plane of symmetry that passes through the C2 and C5 positions. This symmetry results in three sets of chemically equivalent carbons and three sets of equivalent protons. Consequently, it is expected to exhibit three unique signals in its ¹H NMR spectrum and four unique signals in its ¹³C NMR spectrum.

  • 1,4-Dinitrobenzene (para-dinitrobenzene): This is the most symmetrical of the three isomers, with two planes of symmetry. This high degree of symmetry results in all four aromatic protons being chemically equivalent and only two types of chemically distinct carbons. Therefore, it will show a single signal in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum.

II. Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the three dinitrobenzene isomers. The data has been compiled from various sources and is presented for comparison. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Dinitrobenzene Isomers in CDCl₃

IsomerProton AssignmentChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
1,2-Dinitrobenzene H-3, H-67.94m
H-4, H-57.81m
1,3-Dinitrobenzene H-29.083tJ = 2.18
H-4, H-68.615ddJ = 8.22, 2.18
H-57.871tJ = 8.22
1,4-Dinitrobenzene H-2, H-3, H-5, H-68.456s

m = multiplet, t = triplet, dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Spectral Data of Dinitrobenzene Isomers in CDCl₃

IsomerCarbon AssignmentChemical Shift (δ) / ppm
1,2-Dinitrobenzene C-1, C-2147.8
C-3, C-6133.9
C-4, C-5127.3
1,3-Dinitrobenzene C-1, C-3148.7
C-2129.8
C-4, C-6134.7
C-5127.5
1,4-Dinitrobenzene C-1, C-4147.1
C-2, C-3, C-5, C-6124.5

III. Experimental Protocols

A. Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a dinitrobenzene isomer sample for NMR analysis.

  • Weighing the Sample: Accurately weigh 10-20 mg of the dinitrobenzene isomer for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for dinitrobenzene isomers.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

B. NMR Data Acquisition Protocol

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton
SolventCDCl₃
Temperature298 K
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Pulse Width (P1)9.0 µs (for a 90° pulse)
Spectral Width (SW)20 ppm

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse ProgramStandard 1D Carbon with proton decoupling
SolventCDCl₃
Temperature298 K
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Pulse Width (P1)10.0 µs (for a 90° pulse)
Spectral Width (SW)250 ppm

IV. Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis & Identification weigh Weigh Dinitrobenzene Isomer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Number of Signals & Splitting Patterns process->analyze identify Identify Isomer analyze->identify

Caption: Workflow for distinguishing dinitrobenzene isomers using NMR.

Diagram 2: Symmetry and NMR Signals

G cluster_isomers Dinitrobenzene Isomers & Symmetry cluster_signals Expected NMR Signals ortho 1,2-Dinitrobenzene (Low Symmetry) ortho_signals ¹H Signals: 4 ¹³C Signals: 6 ortho->ortho_signals meta 1,3-Dinitrobenzene (Plane of Symmetry) meta_signals ¹H Signals: 3 ¹³C Signals: 4 meta->meta_signals para 1,4-Dinitrobenzene (High Symmetry) para_signals ¹H Signals: 1 ¹³C Signals: 2 para->para_signals

Caption: Relationship between molecular symmetry and NMR signals.

Application Note: A Protocol for the Reduction of 2,3-Dimethyl-1,4-dinitrobenzene to 1,2-dimethyl-3,6-diaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, generalized experimental protocol for the synthesis of 1,2-dimethyl-3,6-diaminobenzene via the reduction of 2,3-Dimethyl-1,4-dinitrobenzene. Due to the absence of a specific, published procedure for this exact transformation, the following protocol has been developed based on well-established and analogous methods for the reduction of dinitroaromatic compounds. The primary recommended method is catalytic hydrogenation, a widely used, efficient, and clean method for the reduction of nitro groups.

Introduction

Recommended Method: Catalytic Hydrogenation

Catalytic hydrogenation is the recommended method for the reduction of this compound due to its high efficiency and the clean nature of the reaction, where the primary byproduct is water. Both Palladium on carbon (Pd/C) and Raney® Nickel are effective catalysts for the reduction of aromatic nitro groups.[1]

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C) or Raney® Nickel (slurry in water)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Celite® or another filtration aid

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation vessel (e.g., a Parr reactor bottle or a round-bottom flask), add this compound.

    • Add a suitable solvent such as ethanol or methanol. A typical concentration is 0.1-0.5 M.

    • Carefully add the catalyst. For 1.0 g of the dinitro compound, use approximately 100 mg of 10% Pd/C or about 1-2 mL of a Raney® Nickel slurry (washed with the reaction solvent).

    • Safety Note: Pd/C can be pyrophoric. Handle it in an inert atmosphere if dry. Raney® Nickel is also pyrophoric and should be handled as a slurry in water or the reaction solvent.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

    • Introduce hydrogen gas to the desired pressure. For a balloon setup, the reaction is run at atmospheric pressure.[4][5] For a Parr apparatus, a pressure of 2-4 MPa (300-600 psi) can be applied.

    • Begin vigorous stirring and heat the reaction if necessary. A temperature of 25-80 °C is typical for such reductions.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Safety Note: The catalyst on the filter paper can be pyrophoric, especially after exposure to hydrogen. Do not allow it to dry in the air. Quench it carefully with water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified further if necessary.

  • Purification (if required):

    • Dissolve the crude product in a suitable solvent like ethyl acetate.

    • Wash the organic solution with water and then with brine to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified 1,2-dimethyl-3,6-diaminobenzene.

    • The product can be further purified by recrystallization or column chromatography if needed.

Data from Analogous Dinitroarene Reductions

The following table summarizes reaction conditions from literature for the reduction of various dinitroaromatic compounds, which informs the proposed protocol.

SubstrateCatalystHydrogen SourceSolventTemperature (°C)PressureYieldReference
m-DinitrobenzeneRu/CH₂Not SpecifiedMildNot SpecifiedExcellent[6]
DinitroarenesRaney® NickelHydrazine HydrateEthanol/1,2-dichloroethane50-60Atmospheric>90%[7]
NitroarenesRaney® NickelFormic AcidMethanolRoom TempAtmospheric80-90%[2]
Nitro CompoundsPd/CH₂ (balloon)WaterNot Specified~1 atmHigh[4][5]
Nitro CompoundsPd/CAmmonium FormateNot SpecifiedNot SpecifiedAtmospheric>99%[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 1. Add this compound, solvent, and catalyst to reactor hydrogenation 2. Purge with N₂/Ar, then introduce H₂ gas start->hydrogenation react 3. Stir and heat under H₂ pressure hydrogenation->react monitor 4. Monitor reaction completion (TLC/LC-MS) react->monitor vent 5. Vent H₂, purge with N₂/Ar monitor->vent filter 6. Filter through Celite® to remove catalyst vent->filter concentrate 7. Concentrate filtrate (rotary evaporator) filter->concentrate extract 8. Dissolve in EtOAc, wash with H₂O and brine concentrate->extract dry 9. Dry with Na₂SO₄ extract->dry final_concentrate 10. Filter and concentrate to yield pure product dry->final_concentrate

Caption: Workflow for the catalytic hydrogenation of this compound.

Reaction Signaling Pathway

reaction_pathway reactant This compound product 1,2-dimethyl-3,6-diaminobenzene reactant->product Reduction reagents H₂ Gas Catalyst (Pd/C or Raney® Ni) Solvent (Ethanol/Methanol) reagents->product byproduct 2 H₂O product->byproduct +

Caption: Overall reaction for the reduction of this compound.

Conclusion

The provided protocol for the reduction of this compound to 1,2-dimethyl-3,6-diaminobenzene is based on established and reliable methods for analogous transformations. Researchers should optimize reaction conditions such as catalyst loading, temperature, pressure, and reaction time for their specific setup to achieve the best results. Appropriate analytical techniques should be employed to characterize the final product and confirm its purity. Standard laboratory safety procedures should be strictly followed, especially when handling pyrophoric catalysts and flammable gases.

References

Application Notes and Protocols: 2,3-Dimethyl-1,4-dinitrobenzene as a Precursor for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made their synthesis a focal point of medicinal chemistry research. A common and versatile strategy for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This document provides detailed application notes and protocols for the synthesis of quinoxaline derivatives using 2,3-dimethyl-1,4-dinitrobenzene as a readily available starting material. The synthetic approach involves a two-step sequence: the reduction of the dinitroarene to the corresponding 1,2-diamino-3,4-dimethylbenzene, followed by the cyclocondensation of this diamine with various 1,2-dicarbonyl compounds to yield a range of substituted 6,7-dimethylquinoxalines.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to substituted 6,7-dimethylquinoxalines is depicted below. The initial and critical step is the reduction of the two nitro groups to form the reactive ortho-diamine intermediate. This intermediate is then condensed with a suitable 1,2-dicarbonyl compound to afford the final quinoxaline product.

G A This compound B 1,2-Diamino-3,4-dimethylbenzene A->B Reduction D 6,7-Dimethylquinoxaline Derivative B->D Condensation C 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) C->D

Caption: General synthetic scheme for quinoxaline synthesis from this compound.

Part 1: Reduction of this compound

The reduction of the nitro groups in this compound to form 1,2-diamino-3,4-dimethylbenzene is a crucial step. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction being the most common. The choice of method may depend on the available equipment, scale of the reaction, and sensitivity of other functional groups if present.

Experimental Protocols for Reduction

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high efficiency and clean conversion.

  • Reagents and Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

    • Filter aid (e.g., Celite®)

    • Round-bottom flask

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask and connect it to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • The filtrate, containing the 1,2-diamino-3,4-dimethylbenzene, can be used directly in the next step or concentrated under reduced pressure. The crude product is often an oil or a low-melting solid and is prone to oxidation, so it is best used immediately.

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for nitro group reduction.

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (for neutralization)

    • Ethyl acetate (for extraction)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (4-5 eq).

    • Carefully add concentrated hydrochloric acid dropwise to the mixture. An exothermic reaction may occur.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed, as indicated by TLC analysis.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic (pH > 8). A precipitate of tin salts will form.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude 1,2-diamino-3,4-dimethylbenzene. Due to its instability, it is advisable to proceed to the next step without extensive purification.

Part 2: Synthesis of 6,7-Dimethylquinoxalines via Condensation

The synthesized 1,2-diamino-3,4-dimethylbenzene can be condensed with a variety of 1,2-dicarbonyl compounds to produce a library of 6,7-dimethylquinoxaline derivatives. The choice of dicarbonyl compound will determine the substituents at the 2 and 3 positions of the quinoxaline ring.

Experimental Protocols for Condensation

Protocol 3: General Condensation in Ethanol

This is a straightforward and widely used method.

  • Reagents and Materials:

    • 1,2-Diamino-3,4-dimethylbenzene (from Part 1)

    • 1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl, benzil) (1.0 eq)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude 1,2-diamino-3,4-dimethylbenzene (1.0 eq) in ethanol in a round-bottom flask.

    • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring for the disappearance of the diamine.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 4: Iodine-Catalyzed Condensation under Mild Conditions

Iodine can be used as a mild and efficient catalyst for this condensation.

  • Reagents and Materials:

    • 1,2-Diamino-3,4-dimethylbenzene (from Part 1)

    • 1,2-Dicarbonyl compound (1.0 eq)

    • Iodine (I₂) (catalytic amount, e.g., 10 mol%)

    • Ethanol or Methanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-diamino-3,4-dimethylbenzene (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of iodine to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the iodine.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Data Presentation

Step Reactants Product Typical Yield Reaction Conditions Notes
Reduction This compound1,2-Diamino-3,4-dimethylbenzene85-95%Pd/C, H₂, Ethanol, RTClean reaction, product is air-sensitive.
Reduction This compound1,2-Diamino-3,4-dimethylbenzene70-85%SnCl₂·2H₂O, HCl, Ethanol, RefluxRequires aqueous work-up and neutralization.
Condensation 1,2-Diamino-3,4-dimethylbenzene, Glyoxal6,7-Dimethylquinoxaline80-90%Ethanol, RefluxStraightforward procedure.
Condensation 1,2-Diamino-3,4-dimethylbenzene, Biacetyl2,3,6,7-Tetramethylquinoxaline85-95%Ethanol, RefluxProduct often crystallizes upon cooling.
Condensation 1,2-Diamino-3,4-dimethylbenzene, Benzil6,7-Dimethyl-2,3-diphenylquinoxaline90-98%Iodine (cat.), Ethanol, RTMild conditions, high yield.

Visualization of Experimental Workflow

G cluster_reduction Step 1: Reduction cluster_condensation Step 2: Condensation A Dissolve Dinitro Compound B Add Catalyst/Reagent A->B C React under H₂ or Heat B->C D Work-up & Isolate Diamine C->D E Dissolve Diamine & Dicarbonyl D->E Crude Diamine F Add Catalyst (optional) E->F G React at RT or Reflux F->G H Isolate & Purify Quinoxaline G->H

Caption: Experimental workflow for the two-step synthesis of quinoxalines.

Conclusion

The protocols outlined in these application notes provide a reliable and versatile framework for the synthesis of a variety of 6,7-dimethylquinoxaline derivatives starting from this compound. The two-step approach, involving an initial reduction followed by a cyclocondensation reaction, is adaptable to various scales and can be optimized based on the specific dicarbonyl compound used. These methodologies are valuable for researchers in medicinal chemistry and drug development for the generation of novel quinoxaline-based compounds for biological screening and lead optimization. The air-sensitive nature of the intermediate diamine necessitates its prompt use in the subsequent condensation step for optimal results.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-Dimethyl-1,4-dinitrobenzene in the synthesis of valuable heterocyclic compounds. This document outlines a two-step synthetic strategy involving the initial reduction of the dinitroaromatic compound to its corresponding diamine, followed by its conversion into quinoxaline and benzimidazole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound is a substituted aromatic compound that serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of two nitro groups allows for their reduction to primary amines, yielding 2,3-dimethyl-1,4-phenylenediamine. This diamine is a key intermediate that can undergo cyclocondensation reactions with appropriate reagents to form a range of heterocyclic structures. This document details the procedures for the synthesis of quinoxalines and benzimidazoles, which are prominent classes of nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages:

  • Reduction of this compound: The dinitro compound is reduced to 2,3-dimethyl-1,4-phenylenediamine. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Synthesis of Heterocyclic Compounds: The resulting diamine is then used as a building block for the synthesis of:

    • Quinoxalines: Through condensation with 1,2-dicarbonyl compounds.

    • Benzimidazoles: Through condensation with aldehydes or carboxylic acids.

Experimental Workflow

experimental_workflow cluster_heterocycles Heterocycle Synthesis start This compound reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction diamine 2,3-Dimethyl-1,4-phenylenediamine reduction->diamine quinoxaline_synthesis Quinoxaline Synthesis (with 1,2-dicarbonyl) diamine->quinoxaline_synthesis benzimidazole_synthesis Benzimidazole Synthesis (with aldehyde/carboxylic acid) diamine->benzimidazole_synthesis quinoxaline_product Quinoxaline Derivative quinoxaline_synthesis->quinoxaline_product benzimidazole_product Benzimidazole Derivative benzimidazole_synthesis->benzimidazole_product

Caption: Overall experimental workflow from the starting material to the final heterocyclic products.

Part 1: Reduction of this compound

This protocol describes the reduction of this compound to 2,3-dimethyl-1,4-phenylenediamine using catalytic hydrogenation.

Experimental Protocol

Materials:

  • This compound

  • Ethanol

  • Raney Nickel (or 10% Pd/C)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Rotary evaporator

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.

  • Seal the reactor and flush it with nitrogen gas twice, followed by two flushes with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 5 kg/cm ².

  • Heat the reaction mixture to 45°C and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter pad with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dimethyl-1,4-phenylenediamine. The product can be further purified by recrystallization if necessary.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Product2,3-dimethyl-1,4-phenylenediamine
CatalystRaney Nickel
SolventEthanol
Hydrogen Pressure5 kg/cm ²
Temperature45°C
Reaction Time2-4 hours
Typical Yield >95%

Part 2: Synthesis of Heterocyclic Compounds

A. Synthesis of Quinoxaline Derivatives

This protocol details the synthesis of a quinoxaline derivative from 2,3-dimethyl-1,4-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil).

Reaction Pathway

quinoxaline_synthesis reactant1 2,3-Dimethyl-1,4-phenylenediamine C₈H₁₂N₂ product Quinoxaline Derivative C₂₂H₁₈N₂ reactant1->product Condensation reactant2 Benzil (1,2-dicarbonyl) C₁₄H₁₀O₂ reactant2->product catalyst {Catalyst (e.g., Acetic Acid)} catalyst->product

Caption: Synthesis of a quinoxaline derivative via condensation.

Experimental Protocol

Materials:

  • 2,3-dimethyl-1,4-phenylenediamine

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol (or acetic acid)

  • Reflux apparatus

Procedure:

  • To a round-bottom flask, add 2,3-dimethyl-1,4-phenylenediamine (1.0 eq) and benzil (1.0 eq).

  • Add ethanol or acetic acid as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
ParameterValue
Starting Diamine2,3-dimethyl-1,4-phenylenediamine
Dicarbonyl CompoundBenzil
SolventEthanol
TemperatureReflux (approx. 78°C)
Reaction Time2-6 hours
Typical Yield 85-95%
B. Synthesis of Benzimidazole Derivatives

This protocol describes the synthesis of a benzimidazole derivative from 2,3-dimethyl-1,4-phenylenediamine and an aldehyde (e.g., benzaldehyde).

Reaction Pathway

benzimidazole_synthesis reactant1 2,3-Dimethyl-1,4-phenylenediamine C₈H₁₂N₂ product Benzimidazole Derivative C₁₅H₁₄N₂ reactant1->product Condensation reactant2 Benzaldehyde C₇H₆O reactant2->product oxidant {Oxidant (e.g., H₂O₂)} oxidant->product

Caption: Synthesis of a benzimidazole derivative.

Experimental Protocol

Materials:

  • 2,3-dimethyl-1,4-phenylenediamine

  • Benzaldehyde (or other aromatic/aliphatic aldehyde)

  • Acetonitrile

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethyl-1,4-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile.

  • Add a catalytic amount of hydrochloric acid.

  • To this stirred solution, add hydrogen peroxide (30% solution, 1.1 eq) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data
ParameterValue
Starting Diamine2,3-dimethyl-1,4-phenylenediamine
AldehydeBenzaldehyde
SolventAcetonitrile
OxidantHydrogen Peroxide (30%)
TemperatureRoom Temperature
Reaction Time1-3 hours
Typical Yield 80-90%

Conclusion

The protocols outlined in these application notes demonstrate a reliable and efficient pathway for the synthesis of quinoxaline and benzimidazole derivatives starting from this compound. The initial reduction to the corresponding diamine provides a versatile intermediate for the construction of these important heterocyclic scaffolds. The described methods are scalable and utilize readily available reagents, making them suitable for applications in research and development within the pharmaceutical and chemical industries. Further derivatization of the resulting heterocyclic cores can lead to the discovery of novel compounds with significant biological activities.

Application Notes and Protocols: 2,3-Dimethyl-1,4-dinitrobenzene as a Versatile Building Block for Bioactive Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2,3-Dimethyl-1,4-dinitrobenzene as a key starting material in the synthesis of 6,7-dimethylquinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The primary application highlighted is the role of these quinoxalines as kinase inhibitors, which are crucial targets in the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

Introduction

This compound is an aromatic nitro compound that, upon reduction, provides a valuable intermediate: 2,3-dimethyl-1,4-diaminobenzene. This ortho-diamine is a key precursor for the synthesis of the 6,7-dimethylquinoxaline scaffold. The quinoxaline ring system is a prominent feature in numerous biologically active molecules and approved drugs due to its ability to act as a scaffold for diverse functionalization and its inherent pharmacological properties. The methyl substituents on the benzene ring of the quinoxaline core can influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound an attractive starting point for generating libraries of potential drug candidates.

Application: Synthesis of 6,7-Dimethylquinoxaline Analogs as Kinase Inhibitors

A significant application of this compound lies in the synthesis of 6,7-dimethylquinoxaline analogs that have shown promise as selective kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases. The 6,7-dimethylquinoxaline scaffold can be readily functionalized at the 2- and 3-positions to generate a library of compounds for screening against various kinase targets.

Quantitative Data: Kinase Selectivity of 6,7-Dimethylquinoxaline Analogs

The following table summarizes the selectivity of representative 6,7-dimethylquinoxaline-based compounds for Glycogen Synthase Kinase 3β (GSK3β) over other kinases. This selectivity is a critical attribute for developing targeted therapies with reduced off-target effects. The data presented is based on studies of structurally similar analogs.[1]

Compound IDModifications on Quinoxaline CoreTarget KinaseSelectivity Profile
Q-Br Schiff base derivative with a bromo-substituted aromatic ringGSK3βHighly selective over DYRK1A and CLK1
Q-Cl Schiff base derivative with a chloro-substituted aromatic ringGSK3βHighly selective over DYRK1A and CLK1

Experimental Protocols

The following protocols provide a two-step synthetic route from this compound to a representative 6,7-dimethylquinoxaline derivative.

Protocol 1: Reduction of this compound to 2,3-Dimethyl-1,4-diaminobenzene

This protocol describes the catalytic hydrogenation of this compound to yield 2,3-Dimethyl-1,4-diaminobenzene. The procedure is adapted from established methods for the reduction of dinitroarenes.[2][3][4]

Materials:

  • This compound

  • Ethanol (or Methanol)

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of Raney Nickel or 5% Palladium on carbon (typically 5-10% by weight of the starting material).

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 80-100 °C) for a specified time (e.g., 2-6 hours), monitoring the reaction progress by techniques such as TLC or HPLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-Dimethyl-1,4-diaminobenzene.

  • The crude product can be purified by recrystallization or column chromatography if necessary. Due to the potential for oxidation, it is often used directly in the next step.

Protocol 2: Synthesis of 2,3,6,7-Tetramethylquinoxaline

This protocol details the condensation of 2,3-Dimethyl-1,4-diaminobenzene with a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione), to form 2,3,6,7-Tetramethylquinoxaline. This is a standard and efficient method for the synthesis of quinoxalines.

Materials:

  • 2,3-Dimethyl-1,4-diaminobenzene

  • Biacetyl (2,3-butanedione)

  • Ethanol (or acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Beaker

  • Filter funnel and paper

Procedure:

  • Dissolve 2,3-Dimethyl-1,4-diaminobenzene (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of biacetyl (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for a designated period (typically 1-3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the product can be precipitated by adding water to the reaction mixture.

  • Wash the collected solid with cold ethanol or water.

  • Dry the purified 2,3,6,7-Tetramethylquinoxaline product. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow: From Dinitrobenzene to Quinoxaline

The following diagram illustrates the two-step synthesis of a 6,7-dimethylquinoxaline derivative from this compound.

G A This compound B Reduction (Catalytic Hydrogenation) A->B Step 1 C 2,3-Dimethyl-1,4-diaminobenzene B->C D Condensation (with 1,2-Dicarbonyl Compound) C->D Step 2 E 6,7-Dimethylquinoxaline Derivative D->E

Caption: Synthetic workflow for 6,7-dimethylquinoxaline.

Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives

This diagram depicts the general principle of kinase inhibition by a quinoxaline-based inhibitor, which can block the phosphorylation of a substrate protein, thereby modulating a cellular signaling pathway.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Kinase D Phosphorylated Substrate (Active Signal) A->D B ATP B->D C Substrate Protein C->D E Kinase G No Phosphorylation (Signal Blocked) E->G Inhibition F Quinoxaline Inhibitor F->E

Caption: Mechanism of kinase inhibition.

References

Application Notes and Protocols for the Safe Handling of Nitration Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitration, the introduction of a nitro group (-NO₂) into an organic compound, is a fundamental and widely used reaction in the synthesis of pharmaceuticals, dyes, explosives, and agrochemicals.[1] The process typically involves highly corrosive and reactive reagents, such as a mixture of nitric acid and sulfuric acid ("mixed acid").[2] These reactions are highly exothermic and can present significant safety hazards, including thermal runaway, explosions, and the release of toxic fumes.[3][4][5] Therefore, a thorough understanding of the reaction hazards and strict adherence to safety protocols are paramount for the safe execution of nitration reactions in a laboratory or industrial setting.

This document provides a detailed guide to the experimental setup, safety protocols, and emergency procedures for the safe handling of nitration reactions.

Hazard Assessment and Risk Mitigation

A comprehensive risk assessment must be conducted before initiating any nitration reaction.[3] The primary hazards associated with nitration reactions are:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[3]

  • Reactivity and Thermal Runaway: Nitration reactions are highly exothermic.[4] Poor temperature control or inadequate mixing can lead to an accumulation of unreacted reagents, which can then react uncontrollably, causing a rapid increase in temperature and pressure (thermal runaway) that may result in an explosion.[4][5] The presence of impurities or contaminants can also lower the decomposition temperature of nitro compounds.[6]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation and can cause severe respiratory irritation.[3]

  • Fire and Explosion: The heat generated during the reaction can ignite flammable organic compounds.[3] Additionally, the nitro compounds themselves can be thermally unstable and potentially explosive.[5]

  • Environmental Hazards: Accidental spills can lead to soil and water contamination.[3]

Mitigation Strategies:

  • Engineering Controls:

    • Fume Hood: All nitration reactions must be performed in a certified chemical fume hood with adequate ventilation to control exposure to toxic fumes.[3][7]

    • Acid-Resistant Materials: Use equipment and storage vessels made of acid-resistant materials (e.g., glass, PTFE, Hastelloy C276) to prevent corrosion.[3][8]

    • Temperature Control: Employ robust cooling systems such as ice baths, cooling jackets, or cryostats to effectively dissipate the heat of reaction.[1]

    • Secondary Containment: Use spill trays to contain any potential leaks or spills.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

    • Gloves: Wear acid-resistant gloves (e.g., neoprene, butyl rubber).[7]

    • Lab Coat: A chemical-resistant lab coat or apron should be worn.[3]

    • Respiratory Protection: In situations with a high risk of vapor exposure, a NIOSH-approved respirator may be necessary.[3]

  • Emergency Preparedness:

    • Ensure easy access to emergency eyewash stations and safety showers.[3]

    • Have spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[3]

    • Develop and communicate a clear emergency response plan.[3]

Experimental Setup

The choice of reactor depends on the scale and nature of the nitration.

  • Batch Reactors: Suitable for small-scale laboratory synthesis. Jacketed reactors connected to a circulating cooling system are ideal for maintaining precise temperature control.[1] The reactor should be equipped with a mechanical stirrer for efficient mixing, a thermocouple for monitoring the internal temperature, and a pressure-equalizing addition funnel for the controlled addition of reagents.[1]

  • Continuous Flow Reactors (Microreactors): Offer significant safety advantages for nitration reactions.[8][9] Their high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[8] Continuous flow systems also reduce the total volume of hazardous materials being reacted at any given time.[8][9]

General Laboratory Batch Setup

A typical laboratory setup for a batch nitration reaction includes:

  • A three-necked, round-bottom flask serving as the reactor.

  • A mechanical overhead stirrer to ensure efficient mixing. Inadequate agitation can lead to localized "hot spots" and potential runaway reactions.[10]

  • A thermocouple inserted into the reaction mixture to monitor the internal temperature in real-time.

  • A pressure-equalizing dropping funnel for the slow, controlled addition of the nitrating agent.

  • A condenser to prevent the escape of volatile reactants or products.

  • The entire apparatus placed within a cooling bath (e.g., ice-water or ice-salt bath) to maintain the desired reaction temperature.

Quantitative Data on Reaction Hazards

Understanding the thermal properties of the reactants and products is crucial for a safe experimental design.

ParameterDescriptionExample Values
Heat of Reaction (ΔHr) The amount of heat released during the reaction. High exothermic heat of reaction is a key indicator of a high chemical reactivity hazard.[4][11]Toluene Nitration: Toluene → Mononitrotoluene: -185 cal/g[11]Mononitrotoluene → Dinitrotoluene: -163 cal/g[11]
Decomposition Onset Temperature The temperature at which the reaction mixture or product begins to decompose exothermically.[6] This temperature can be significantly lowered by the presence of acids.The onset temperature for the decomposition of nitration products in 70% sulfuric acid can be around 200°C.[6] Contamination with concentrated sulfuric acid can significantly lower the decomposition onset temperature of nitro compounds.[6]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mixture if no heat is lost to the surroundings. This is calculated using the heat of reaction and the heat capacity of the mixture. A large ΔTad indicates a high potential for thermal runaway.[4]This is highly dependent on the specific reaction and concentrations. It should be calculated or measured via calorimetry as part of the initial hazard assessment.[4][11]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration (e.g., Nitration of Methyl Benzoate)

This protocol is a generalized procedure based on the nitration of methyl benzoate and should be adapted with a thorough risk assessment for other substrates.[12][13][14]

Materials:

  • Aromatic substrate (e.g., Methyl Benzoate)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of the Substrate Solution:

    • Place the aromatic substrate in the three-necked flask.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add a predetermined amount of concentrated sulfuric acid to the substrate while stirring. Maintain the temperature below 10°C.[12][13]

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[13]

    • Cool this mixture in an ice bath to 0-5°C.[13]

  • Addition of Nitrating Agent:

    • Slowly add the cold nitrating mixture dropwise to the stirred substrate solution using the dropping funnel.[14]

    • Crucially, maintain the reaction temperature between 0-10°C throughout the addition. This may take 10-15 minutes.[13][14] A higher temperature can lead to the formation of byproducts or a runaway reaction.

  • Reaction Completion:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[13][14]

    • Remove the ice bath and allow the reaction to stir at room temperature for about 15 minutes to ensure completion.[12]

  • Quenching and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.[12][14] This will precipitate the solid nitro-product and dilute the strong acids.

    • Allow all the ice to melt.[12]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[12]

  • Purification:

    • Wash the crude product on the filter with cold water to remove residual acid, followed by a small amount of ice-cold methanol or ethanol to remove impurities.[13][14]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]

Protocol 2: Quenching and Emergency Procedures

Standard Quenching: The standard procedure for quenching a nitration reaction is to pour the reaction mixture onto crushed ice.[12][14] This serves multiple purposes:

  • Rapidly cools the mixture.

  • Dilutes the acid, which stops the reaction.

  • Often causes the organic product to precipitate out of the aqueous solution.

Emergency Quenching (Drowning): In the event of a loss of cooling, agitator failure, or a sudden, unexpected temperature rise (thermal runaway), an emergency "drowning" of the reaction is necessary.[10] This involves immediately dumping the entire reaction mixture into a large volume of cold water or an ice-water slurry.[10] This should only be done if the emergency procedure has been planned and the quench tank is appropriately sized and designed.

Visualized Workflows and Logic

The following diagrams illustrate key workflows for the safe handling of nitration reactions.

NitrationWorkflow start_node start_node process_node process_node decision_node decision_node stop_node stop_node safe_op_node safe_op_node start Start: Plan Nitration risk_assessment Conduct Risk Assessment (Review Hazards, ΔHr, ΔTad) start->risk_assessment ppe_setup Don PPE & Assemble Acid-Resistant Apparatus in Fume Hood risk_assessment->ppe_setup cool_reagents Cool Substrate/H2SO4 and Nitrating Mixture to 0-5°C ppe_setup->cool_reagents add_nitrating_agent Slowly Add Nitrating Agent (Dropwise) cool_reagents->add_nitrating_agent monitor_temp Monitor Temperature Continuously add_nitrating_agent->monitor_temp temp_ok Temperature Stable (0-10°C)? monitor_temp->temp_ok temp_high Adjust Cooling / Slow Addition Rate temp_ok->temp_high No reaction_complete Allow Reaction to Complete (RT, 15 min) temp_ok->reaction_complete Yes temp_high->monitor_temp quench Quench by Pouring onto Crushed Ice reaction_complete->quench isolate Isolate & Purify Product (Filtration, Recrystallization) quench->isolate end End isolate->end

Caption: Workflow for a standard laboratory nitration reaction.

EmergencyResponse start_event start_event action_node action_node critical_action_node critical_action_node decision_node decision_node outcome_node outcome_node start Event: Rapid Temperature Rise or Loss of Cooling/Agitation stop_addition Stop All Reagent Addition Immediately start->stop_addition is_controllable Is Temperature Controllable with Max Cooling? stop_addition->is_controllable maintain_control Maintain Max Cooling & Stirring. Monitor Closely. is_controllable->maintain_control Yes prepare_quench Prepare for Emergency Quench (Drowning) is_controllable->prepare_quench No situation_stable Situation Stabilized maintain_control->situation_stable quench_reaction Execute Emergency Quench: Dump Reaction into Large Volume of Ice Water prepare_quench->quench_reaction evacuate Alert Personnel & Evacuate Area quench_reaction->evacuate

Caption: Decision tree for thermal runaway emergency response.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2,3-dimethyl-1,4-dinitrobenzene. The synthesis is a two-step process commencing with the mono-nitration of o-xylene to yield a mixture of nitro-o-xylene isomers, followed by the separation and subsequent di-nitration of the desired 2,3-dimethyl-1-nitrobenzene (3-nitro-o-xylene) intermediate. This guide covers critical scale-up considerations, detailed experimental procedures, safety precautions, and data presentation to aid researchers in the efficient and safe production of this compound for further applications in drug development and scientific research.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds. Its production in larger quantities necessitates a robust and well-documented protocol that addresses the challenges of regioselectivity in electrophilic aromatic substitution and ensures the safe handling of nitrating agents. The protocols outlined herein are designed to be scalable and provide a clear pathway for obtaining the target compound with a focus on safety and purity.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
o-Xylene1,2-DimethylbenzeneC₈H₁₀106.17Colorless liquid-25144
3-Nitro-o-xylene1,2-Dimethyl-3-nitrobenzeneC₈H₉NO₂151.16Yellow liquid15238
This compoundThis compoundC₈H₈N₂O₄196.16Yellow solid127-129-
Table 2: Summary of Reaction Parameters and Expected Yields
Reaction StepStarting MaterialKey ReagentsTemperature (°C)Reaction TimeExpected Yield
Step 1: Mono-nitration o-XyleneConc. HNO₃, Conc. H₂SO₄0 - 101 - 2 hours90-95% (mixture of isomers)
Step 2: Di-nitration 3-Nitro-o-xyleneFuming HNO₃, Conc. H₂SO₄20 - 302 - 4 hours70-80% (crude)

Experimental Protocols

Safety Precautions: All nitration reactions are highly exothermic and potentially hazardous. Strict adherence to safety protocols is mandatory. All procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times. An ice bath should be readily available to control the reaction temperature.

Step 1: Mono-nitration of o-Xylene

This protocol is adapted for a 1 mole scale-up synthesis of the nitro-o-xylene intermediate.

Materials:

  • o-Xylene (106.17 g, 1 mol)

  • Concentrated Nitric Acid (63 g, 1 mol, 70%)

  • Concentrated Sulfuric Acid (196 g, 2 mol, 98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (1 L) with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

Procedure:

  • In the 1 L round-bottom flask, add the concentrated sulfuric acid (196 g).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add the concentrated nitric acid (63 g) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This mixture is the nitrating agent.

  • In a separate beaker, cool the o-xylene (106.17 g) in an ice bath.

  • Slowly add the chilled o-xylene to the nitrating mixture dropwise via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, continue stirring at 10 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the organic layer (top layer) and wash it sequentially with cold water (2 x 200 mL), 5% sodium bicarbonate solution (2 x 150 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitro-o-xylene isomers.

  • The isomers (primarily 3-nitro-o-xylene and 4-nitro-o-xylene) can be separated by fractional distillation under reduced pressure.

Step 2: Di-nitration of 3-Nitro-o-xylene

This protocol outlines the nitration of the separated 3-nitro-o-xylene to the final product.

Materials:

  • 3-Nitro-o-xylene (75.58 g, 0.5 mol)

  • Fuming Nitric Acid (95 g, 1.5 mol)

  • Concentrated Sulfuric Acid (147 g, 1.5 mol, 98%)

  • Ice

  • Methanol (for recrystallization)

  • Round-bottom flask (500 mL) with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • In the 500 mL round-bottom flask, add the concentrated sulfuric acid (147 g).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the fuming nitric acid (95 g) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Slowly add the 3-nitro-o-xylene (75.58 g) to the nitrating mixture dropwise over 1 hour, keeping the reaction temperature between 20-30 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 400 g) with vigorous stirring.

  • The solid product will precipitate. Filter the crude this compound and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain pure, yellow crystals of this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mono-nitration cluster_step2 Step 2: Di-nitration o_xylene o-Xylene reaction_1 Nitration (0-10 °C) o_xylene->reaction_1 nitrating_agent_1 Conc. HNO₃ / Conc. H₂SO₄ nitrating_agent_1->reaction_1 workup_1 Work-up (Quenching, Washing, Drying) reaction_1->workup_1 isomers Mixture of Nitro-o-xylene Isomers workup_1->isomers separation Fractional Distillation isomers->separation intermediate 3-Nitro-o-xylene separation->intermediate reaction_2 Nitration (20-30 °C) intermediate->reaction_2 nitrating_agent_2 Fuming HNO₃ / Conc. H₂SO₄ nitrating_agent_2->reaction_2 workup_2 Work-up (Quenching, Filtration) reaction_2->workup_2 purification Recrystallization (Methanol) workup_2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Signaling_Pathway cluster_reaction_mechanism Electrophilic Aromatic Substitution aromatic_ring Aromatic Ring (o-Xylene or 3-Nitro-o-xylene) sigma_complex Arenium Ion Intermediate (Sigma Complex) aromatic_ring->sigma_complex + NO₂⁺ nitronium_ion Nitronium Ion (NO₂⁺) (from Nitrating Agent) nitronium_ion->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation - H⁺ nitro_product Nitrated Product deprotonation->nitro_product

Caption: Generalized signaling pathway for the electrophilic nitration of the aromatic ring.

Green Synthesis of Dinitroaromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for greener synthetic approaches to dinitroaromatic compounds, which are crucial intermediates in the production of pharmaceuticals, dyes, and energetic materials. Traditional synthesis methods often rely on harsh conditions and generate significant hazardous waste. The following protocols focus on environmentally benign alternatives, including the use of solid acid catalysts, biocatalysis, and advanced nitrating agents, to enhance safety, selectivity, and sustainability.

Solid Acid Catalysis for Dinitration

Solid acid catalysts, such as zeolites and supported metal oxides, offer a recyclable and less corrosive alternative to traditional mixed-acid nitration. These catalysts can enhance regioselectivity and simplify product purification.

Application Note:

The use of a phosphoric acid-modified molybdenum trioxide on silica (H₃PO₄/MoO₃/SiO₂) catalyst allows for the efficient one-step synthesis of dinitrotoluene (DNT) from toluene with nitric acid. This method significantly reduces the amount of acid waste and allows for catalyst regeneration and reuse. High yields of DNT can be achieved in shorter reaction times and with a lower excess of nitric acid compared to unsupported catalysts.[1][2] Zeolite Hβ has also shown high activity and selectivity for the dinitration of toluene, particularly favoring the formation of 2,4-DNT.[3][4]

Quantitative Data:
Aromatic SubstrateCatalystNitrating AgentTemp. (°C)Time (h)Conversion (%)DNT Yield (%)Isomer Ratio (2,4-DNT:2,6-DNT)Reference(s)
TolueneH₃PO₄/MoO₃/SiO₂65% HNO₃602.5>95856-8 : 1[1][2]
TolueneZeolite HβHNO₃ / Propanoic anhydrideRT--98123 : 1[4]
2-NitrotolueneZeolite HβHNO₃ / Acetic anhydride50->999732 : 1[3][4]
4-NitrotolueneZeolite HβHNO₃ / Chloroacetic anhydrideRT->99>99(Forms only 2,4-DNT)[3]
Experimental Protocol: Synthesis of Dinitrotoluene using H₃PO₄/MoO₃/SiO₂

Materials:

  • Toluene

  • Concentrated Nitric Acid (65%)

  • H₃PO₄/MoO₃/SiO₂ catalyst

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 10 g of the H₃PO₄/MoO₃/SiO₂ catalyst and 10 mL of toluene.

  • With vigorous stirring, slowly add a tenfold molar excess of 65% nitric acid to the flask.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours under reflux.

  • After cooling to room temperature, decant the liquid product mixture from the catalyst.

  • Transfer the liquid to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the dinitrotoluene product.

  • The catalyst can be regenerated by washing with water and drying at 120°C for future use.[1][2]

Experimental Workflow: Solid Acid Catalyzed Dinitration

G Workflow for Solid Acid Catalyzed Dinitration A Reactant & Catalyst Loading B Addition of Nitrating Agent A->B C Reaction under Reflux B->C D Cooling & Catalyst Separation C->D E Work-up (Washing & Drying) D->E G Catalyst Regeneration D->G Solid Catalyst F Product Isolation E->F

Caption: General workflow for the synthesis of dinitroaromatics using a solid acid catalyst.

Dinitration using Dinitrogen Pentoxide in Liquefied Gas

Dinitrogen pentoxide (N₂O₅) is a powerful and eco-friendly nitrating agent. When used in a liquefied gas medium like 1,1,1,2-tetrafluoroethane (TFE), it allows for mild reaction conditions, high yields, and easy solvent recycling, significantly reducing acidic waste.[5][6][7]

Application Note:

The nitration of aromatic compounds with N₂O₅ in liquefied TFE is a green and safe alternative to traditional methods. The reactions are typically carried out at room temperature and moderate pressure (0.6 MPa). This system allows for the selective mono- or dinitration of various aromatic substrates by controlling the stoichiometry of N₂O₅. The TFE solvent can be easily recovered and reused.[5][6]

Quantitative Data:
Aromatic SubstrateN₂O₅ (equiv.)Time (h)Conversion (%)Product(s)Yield (%)Isomer RatioReference(s)
Benzene10.0895m-Dinitrobenzene-meta selective (>20:1)[5][6]
Toluene5.00.5>99Dinitrotoluenes->4:1 (2,4-DNT:2,6-DNT)[5][6]
Anisole2.20.5>99Dinitroanisoles934:1 (2,4-DNA:2,6-DNA)[5][6]
o-Nitrotoluene1.10.5-Dinitrotoluenes89-[5][6]
Experimental Protocol: General Procedure for Dinitration with N₂O₅ in Liquefied TFE

Materials:

  • Aromatic substrate

  • Dinitrogen pentoxide (N₂O₅)

  • 1,1,1,2-Tetrafluoroethane (TFE)

  • Autoclave reactor equipped with a stirrer, pressure and temperature sensors, and viewing windows

  • Syringe pump for N₂O₅ addition

  • TFE condensation and recovery system

Procedure:

  • Place the aromatic substrate (e.g., 5 mmol) into the autoclave reactor.

  • Cool the reactor and condense the required amount of TFE into it.

  • Allow the reactor to warm to 20°C, at which point the pressure will be approximately 0.6 MPa.

  • Slowly add the desired molar equivalent of N₂O₅ solution in TFE to the stirred reaction mixture using a syringe pump over a specified period.

  • Continue stirring at 20°C for the required reaction time (see table above).

  • After the reaction is complete, vent the TFE gas through a recovery system for re-condensation and reuse.

  • The crude product remaining in the reactor can be purified by standard methods such as recrystallization or chromatography.

Reaction Pathway: Electrophilic Aromatic Substitution (Dinitration)

G Mechanism of Electrophilic Aromatic Dinitration cluster_0 First Nitration cluster_1 Second Nitration A Aromatic Ring C Sigma Complex (Wheland Intermediate) A->C + NO₂⁺ B Nitronium Ion (NO₂⁺) D Mononitroaromatic C->D - H⁺ E Mononitroaromatic G Sigma Complex E->G + NO₂⁺ F Nitronium Ion (NO₂⁺) H Dinitroaromatic G->H - H⁺

Caption: Stepwise electrophilic substitution mechanism for the formation of dinitroaromatic compounds.

Biocatalytic Nitration

Enzymes offer a highly selective and environmentally friendly route to nitroaromatic compounds under mild reaction conditions. Cytochrome P450 enzymes and peroxidases have been shown to catalyze the nitration of aromatic substrates.

Application Note:

The bacterial cytochrome P450 enzyme, TxtE, can catalyze the direct nitration of L-tryptophan and its analogs.[8][9][10][11] This biocatalytic system operates at ambient temperature and neutral pH, offering high regioselectivity. The catalytic cycle involves the reaction of the enzyme's heme center with molecular oxygen and nitric oxide to generate a potent nitrating species.[8][10] While direct dinitration by a single enzyme is not yet well-established, enzymatic nitration of a mononitrated substrate is a potential green route. Horseradish peroxidase (HRP) can also catalyze the nitration of phenolic compounds in the presence of sodium nitrite and hydrogen peroxide.[12]

Catalytic Cycle: Cytochrome P450 TxtE Nitration

G Catalytic Cycle of Cytochrome P450 TxtE A Resting State Fe(III)-H₂O B Substrate Binding Fe(III) A->B + Substrate - H₂O C Reduction Fe(II) B->C + e⁻ D O₂ Binding Fe(III)-O₂⁻ C->D + O₂ E NO Reaction Fe(III)-OONO D->E + NO F Homolytic Cleavage Fe(IV)=O + NO₂• E->F G Product Formation Nitroaromatic F->G + Substrate - H-atom G->A - Product

Caption: The catalytic cycle of cytochrome P450 TxtE for aromatic nitration.

Experimental Protocol: Enzymatic Nitration of Phenols using Horseradish Peroxidase (HRP)

Materials:

  • Phenolic substrate (e.g., phenol, m-cresol)

  • Horseradish Peroxidase (HRP)

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Organic solvent (e.g., methyl tert-butyl ether for extraction)

  • Reaction vessel with magnetic stirrer

Procedure:

  • Prepare a buffered aqueous solution containing the phenolic substrate.

  • Add horseradish peroxidase to the solution.

  • Initiate the reaction by the simultaneous addition of aqueous solutions of sodium nitrite and hydrogen peroxide. The addition should be slow to avoid enzyme inactivation.[12]

  • Maintain the reaction at ambient temperature with constant stirring for a specified period (e.g., 1-24 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, extract the product mixture with an organic solvent like methyl tert-butyl ether.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitrophenolic products.

  • Purify the products using column chromatography to separate the ortho and para isomers.[13]

Note: While this protocol describes mononitration, it serves as a foundational method for exploring the potential enzymatic dinitration of activated aromatic rings or the nitration of mononitro-phenolic substrates. Further research is needed to optimize conditions for dinitration.

References

Troubleshooting & Optimization

Technical Support Center: Nitration of o-Xylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the nitration of o-xylene.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low conversion of o-xylene - Insufficient nitrating agent.- Low reaction temperature.- Inadequate mixing.- Deactivated catalyst (if applicable).- Increase the molar ratio of nitric acid to o-xylene.[1]- Gradually increase the reaction temperature while monitoring for side reactions.[1]- Ensure vigorous stirring to improve mass transfer between the organic and acid phases.- If using a solid acid catalyst, regenerate or replace it.
High yield of dinitro-o-xylene byproducts - High concentration of sulfuric acid.- High reaction temperature.- Excess nitric acid.- Prolonged reaction time.- Reduce the concentration of sulfuric acid in the mixed acid.[2][3]- Maintain a lower reaction temperature.[4]- Use a stoichiometric or slight excess of nitric acid.[1]- Monitor the reaction progress and quench it once the desired conversion of the mononitro product is achieved.
Formation of phenolic impurities - Oxidative side reactions.- Employing a continuous-flow reactor can significantly reduce the formation of phenolic impurities compared to batch processes.[1][5][6]- Post-reaction, wash the organic phase with an alkaline solution to remove phenolic byproducts.[1]
Undesired isomer ratio (3-nitro-o-xylene vs. 4-nitro-o-xylene) - The composition of the nitrating agent influences the isomer ratio.- Using a nitrating mixture of sulfuric acid and fuming nitric acid tends to yield a higher proportion of 3-nitro-o-xylene.[3]- Employing only fuming nitric acid as the nitrating agent can increase the selectivity for 4-nitro-o-xylene.[3]
Difficulty in separating reaction products - The presence of multiple isomers and byproducts with similar physical properties.- Utilize vacuum distillation for the separation of mononitro-o-xylene isomers.[7][8]- Column chromatography can be employed for laboratory-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of o-xylene?

A1: The main side products are dinitro derivatives of o-xylene, formed from the further nitration of the initial mononitro products.[2][3] Phenolic compounds can also be formed as impurities due to oxidation.[1]

Q2: How can I control the formation of dinitro-o-xylene?

A2: The formation of dinitro-o-xylene can be minimized by carefully controlling the reaction conditions. Key factors include using a lower concentration of sulfuric acid, maintaining a moderate reaction temperature, and avoiding a large excess of nitric acid.[2][3][4]

Q3: What is the typical isomer distribution of the mononitro products?

A3: The nitration of o-xylene typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The ratio of these isomers is dependent on the nitrating agent used. A mixed acid system (HNO₃/H₂SO₄) often favors the formation of 3-nitro-o-xylene, while using fuming nitric acid alone can increase the selectivity towards 4-nitro-o-xylene.[3]

Q4: Can the side products be utilized or are they considered waste?

A4: While the primary goal is usually to maximize the yield of a specific mononitro isomer, dinitro-o-xylenes can have applications in other areas of chemical synthesis. However, in the context of producing a specific mononitro-o-xylene, they are generally considered impurities that need to be separated.

Q5: Are there greener alternatives to the traditional mixed acid nitration of o-xylene?

A5: Research is ongoing into more environmentally friendly nitration methods. Some alternatives include the use of solid acid catalysts, such as zeolites, which can offer high selectivity and can be recycled.[6][7][8] Continuous-flow microreaction processes are also being developed to improve safety, selectivity, and reduce waste.[1][5]

Quantitative Data on Product Distribution

The following table summarizes the product distribution from the nitration of o-xylene under different experimental conditions.

Nitrating AgentTemperature (°C)Molar Ratio (HNO₃:o-xylene)Conversion (%)3-Nitro-o-xylene (%)4-Nitro-o-xylene (%)Dinitro-o-xylene Impurities (%)Reference
HNO₃/H₂SO₄ (40/60 v/v)40Not specifiedHighHigher selectivityLower selectivityNon-negligible[2][3]
Fuming Nitric Acid (FNA)Not specifiedNot specified99Lower selectivityHigher selectivity7.2[2]
Nitric Acid / Polyphosphoric Acid / Zeolite250.7:185.4-71.0 (selectivity)9.8 (area %)[9]
Nitric Acid / Polyphosphoric Acid / Zeolite501:162.0-76.6 (selectivity)14.4 (area %)[10]

Experimental Protocols

Batch Nitration Procedure

This protocol is a representative example of a batch nitration of o-xylene.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Ice water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 53 g (500 mmol) of o-xylene.

  • Cool the flask to 15-20 °C using an ice bath.

  • Prepare the mixed acid by carefully adding 63 g of concentrated sulfuric acid to 7 mL of ice water, followed by the slow addition of 37 g of fuming nitric acid. This should be done in a separate flask and cooled in an ice bath.

  • Add the prepared mixed acid dropwise to the stirred o-xylene over a period of one hour, ensuring the reaction temperature is maintained between 15-20 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel. The organic phase will separate from the acid phase.

  • Separate the organic layer and wash it twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.[1]

  • The resulting organic phase contains the mixture of nitro-o-xylenes and can be analyzed by GC-MS to determine the product distribution. Further purification can be achieved by vacuum distillation.

Continuous-Flow Nitration Procedure

This protocol outlines a general setup for continuous-flow nitration.

System Setup:

  • Two syringe pumps

  • A microreactor or tubular reactor

  • A back-pressure regulator

  • Collection vessel

Procedure:

  • One syringe pump is used to deliver o-xylene.

  • The second syringe pump delivers the nitrating agent (e.g., a pre-mixed solution of nitric acid and sulfuric acid).

  • The two streams are introduced into the microreactor, where they mix and react.

  • The reaction temperature is controlled by immersing the reactor in a temperature-controlled bath.

  • The residence time in the reactor is controlled by the flow rates of the pumps and the reactor volume.

  • The product stream exits the reactor through a back-pressure regulator and is collected in a vessel.

  • The collected product is then worked up similarly to the batch process (separation of organic phase, washing).[1][5]

Reaction Pathway and Side Product Formation

Nitration_of_oXylene oXylene o-Xylene Mononitro_isomers Mononitro-o-xylene (3-nitro and 4-nitro isomers) oXylene->Mononitro_isomers + NO₂⁺ Phenolic_byproducts Phenolic Impurities (Oxidation Side Products) oXylene->Phenolic_byproducts Oxidation HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) HNO3_H2SO4->Nitronium Generates Dinitro_byproducts Dinitro-o-xylene (Side Products) Mononitro_isomers->Dinitro_byproducts + NO₂⁺ (Further Nitration)

References

Technical Support Center: Minimizing Dinitro-o-xylene Isomer Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the formation of dinitro-o-xylene isomers during the nitration of o-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts of o-xylene nitration?

The nitration of o-xylene is an electrophilic aromatic substitution reaction. The primary desired products are the mononitro-o-xylene isomers: 3-nitro-o-xylene and 4-nitro-o-xylene. However, under certain conditions, further nitration can occur, leading to the formation of undesired dinitro-o-xylene isomers as byproducts.[1][2] The methyl groups on the xylene ring direct the incoming nitro group to specific positions.[3]

Q2: What are the key factors that promote the formation of dinitro-o-xylene isomers?

The formation of dinitro-o-xylene isomers is generally promoted by harsh reaction conditions. Key factors include:

  • High Molar Ratio of Nitrating Agent: Using a significant excess of the nitrating agent (e.g., nitric acid) relative to o-xylene increases the likelihood of a second nitration event.[4]

  • Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the second nitration, which is typically more difficult than the first.[4]

  • Strong Nitrating Mixtures: The use of potent nitrating systems, such as a mixture of fuming nitric acid and concentrated sulfuric acid, can lead to over-nitration.[5]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can increase the formation of dinitro byproducts.[1]

Q3: How can I minimize the formation of dinitro-o-xylene byproducts?

Minimizing dinitration involves carefully controlling the reaction conditions to favor mono-nitration. Key strategies include:

  • Control of Stoichiometry: Use a molar ratio of nitric acid to o-xylene that is close to stoichiometric (1:1) or only a slight excess of nitric acid.[6]

  • Temperature Management: Maintain a low reaction temperature. For instance, cooling the o-xylene to as low as -10°C before and during the addition of the nitrating acid is a common practice.[7]

  • Choice of Nitrating Agent: Consider using milder nitrating agents or catalyst systems that enhance selectivity for mono-nitration. Zeolite catalysts, for example, have been shown to improve selectivity for 4-nitro-o-xylene.[6][8]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal endpoint and avoid extended reaction times.

Q4: Are there alternative nitrating methods that are more selective for mono-nitration?

Yes, several alternative methods have been developed to improve the selectivity of mono-nitration and reduce the formation of dinitro isomers. These include:

  • Zeolite Catalysts: Using solid acid catalysts like H-beta zeolite can promote regioselective nitration, often favoring the formation of 4-nitro-o-xylene with a reduced amount of dinitro byproducts.[6][9]

  • Polyphosphoric Acid (PPA): Nitration in the presence of polyphosphoric acid and a zeolite catalyst has been shown to be a high-conversion process with good selectivity for the para isomer.[8][10]

  • Continuous-Flow Reactors: These reactors offer precise control over reaction parameters such as temperature, residence time, and stoichiometry, which can significantly reduce the formation of impurities like dinitro-o-xylenes and phenolic byproducts.[1][11]

Q5: What analytical techniques are recommended for quantifying dinitro-o-xylene isomers?

Gas chromatography (GC) is a widely used and effective technique for separating and quantifying the various isomers of mono- and dinitro-o-xylene.[1] High-performance liquid chromatography (HPLC) can also be employed. For structural confirmation of the isomers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are utilized.[1]

Troubleshooting Guide

This section addresses common issues encountered during the nitration of o-xylene.

Problem: High Yield of Dinitro-o-xylene Isomers

If you are observing a higher-than-expected yield of dinitro-o-xylene isomers, consider the following causes and solutions.

Possible CauseRecommended Solution
Excessive Nitrating Agent Carefully control the stoichiometry. Reduce the molar ratio of nitric acid to o-xylene. A ratio of 1.2:1 (HNO₃:o-xylene) is a good starting point to optimize from.[1]
High Reaction Temperature Maintain a consistently low temperature throughout the reaction. For mixed acid nitrations, temperatures between -10°C and 20°C are often recommended.[1][7] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and ensure vigorous stirring to dissipate heat.
Prolonged Reaction Time Monitor the reaction's progress. Once the starting material is consumed, quench the reaction to prevent further nitration of the mono-nitro products.
Potent Nitrating Agent If dinitration is persistent, consider using a milder nitrating system. This could involve using more dilute nitric acid or exploring catalytic systems like zeolites.[6][9]

Logical Flow for Troubleshooting

G start High Dinitro-o-xylene Yield Detected q1 Check Molar Ratio (HNO3:o-xylene) start->q1 s1 Reduce Molar Ratio to ~1.2:1 or lower q1->s1 > 1.5:1 q2 Review Reaction Temperature Profile q1->q2 ≤ 1.5:1 s1->q2 s2 Lower and maintain temperature (e.g., -10°C to 20°C) q2->s2 Too High q3 Evaluate Reaction Time q2->q3 Controlled s2->q3 s3 Implement reaction monitoring (e.g., GC/TLC) and quench at optimal time q3->s3 Too Long q4 Assess Nitrating System q3->q4 Controlled s3->q4 s4 Consider milder nitrating agents or a catalytic system (e.g., Zeolites) q4->s4 Too Strong end Optimized Process with Minimal Dinitration q4->end Appropriate s4->end

Caption: Troubleshooting decision tree for high dinitro-o-xylene formation.

Data on Dinitro-o-xylene Formation

The following tables summarize data on the formation of dinitro-o-xylene under various reaction conditions.

Table 1: Effect of Nitric Acid to o-Xylene Molar Ratio on Dinitro Product Formation

Molar Ratio (HNO₃:o-xylene)Temperature (°C)Residence Time (min)Dinitro Products (%)
1:170204.64
2:1402027.0
2:1602012.14
4:1200.334.3
4:1201017.3
6:110120.3
10:10148.5

Data adapted from continuous flow experiments.[4]

Table 2: Effect of Temperature on Dinitro Product Formation in a Continuous Flow System

Molar Ratio (HNO₃:o-xylene)Temperature (°C)Residence Time (min)Dinitro Products (%)
1:10200.55
1:140201.9
1:170204.64
4:1201017.3
4:1301020.6

Data adapted from continuous flow experiments.[4]

Experimental Protocols

Protocol 1: Standard Mixed-Acid Nitration with Minimized Dinitration

This protocol is a batch procedure optimized for high conversion of o-xylene while minimizing the formation of dinitro isomers.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Ice

  • Water

  • Brine solution

Procedure:

  • Equip a round-bottom flask with a mechanical stirrer and a dropping funnel. Place the flask in a cooling bath (ice-salt or cryocooler).

  • Add 53 g (500 mmol) of o-xylene to the flask and cool to 15-20°C.[1]

  • In a separate beaker, carefully prepare the mixed acid by adding 63 g of concentrated sulfuric acid (98%) to 7 mL of ice water, then slowly adding 37 g (600 mmol, 1.2 equivalents) of fuming nitric acid.[1] Ensure this mixture is also cooled.

  • Slowly add the mixed acid dropwise to the stirred o-xylene over approximately one hour, ensuring the internal temperature is maintained between 15-20°C.[1]

  • After the addition is complete, continue stirring at 15-20°C for an additional 30 minutes.[1]

  • Transfer the reaction mixture to a separatory funnel. Remove the lower aqueous acid layer.

  • Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.[1]

  • Analyze the resulting organic phase by GC to determine the product distribution.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_xylene Cool o-Xylene (e.g., 15-20°C) add_acid Slowly Add Mixed Acid to o-Xylene prep_xylene->add_acid prep_acid Prepare & Cool Mixed Acid prep_acid->add_acid control_temp Maintain Low Temp (15-20°C) add_acid->control_temp stir Stir for a defined period (e.g., 30 min) control_temp->stir monitor Monitor Progress (GC/TLC) stir->monitor quench Quench Reaction monitor->quench separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash analyze Analyze Products (GC) wash->analyze

References

Technical Support Center: Separation of Dinitro-o-xylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the separation of dinitro-o-xylene isomers.

Introduction to the Challenge

The dinitration of o-xylene primarily yields a mixture of 3,4-dinitro-o-xylene and 4,5-dinitro-o-xylene. Depending on the reaction conditions, other isomers such as 3,5-dinitro-o-xylene and 3,6-dinitro-o-xylene may also be formed as byproducts. The core challenge in isolating these isomers stems from their very similar physicochemical properties, including molecular weight, polarity, and boiling points, which makes their separation by standard laboratory techniques difficult.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers produced during the dinitration of o-xylene?

A1: The major products are typically 3,4-dinitro-o-xylene and 4,5-dinitro-o-xylene. The formation of other isomers like 3,5- and 3,6-dinitro-o-xylene is possible, but they are generally produced in smaller quantities. The specific isomer ratio is highly dependent on the nitration conditions (e.g., temperature, nitrating agent, and catalysts).

Q2: Why is it so challenging to separate these dinitro-o-xylene isomers?

A2: The isomers have identical molecular formulas and weights. Their structural similarities result in very close boiling points and similar solubility profiles in most common solvents. This makes conventional separation methods like distillation and simple crystallization often ineffective.

Q3: Which separation techniques are most effective for dinitro-o-xylene isomers?

A3: The most successful techniques are:

  • Fractional Crystallization: This method leverages subtle differences in the solubility of the isomers in a carefully selected solvent system.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is a powerful tool for isolating pure isomers.

  • Gas Chromatography (GC): While primarily an analytical technique for assessing purity, it can inform the optimization of separation methods.

Data Presentation

Table 1: Physical Properties of Dinitro-o-xylene Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4-Dinitro-o-xylene C₈H₈N₂O₄196.1676 - 78
4,5-Dinitro-o-xylene C₈H₈N₂O₄196.16116 - 118
3,5-Dinitro-o-xylene C₈H₈N₂O₄196.16176[1]
3,6-Dinitro-o-xylene C₈H₈N₂O₄196.16~90

Note: Boiling points for these compounds are high and often accompanied by decomposition, so they are not reliably reported.

Table 2: Qualitative Solubility of Dinitro-o-xylene Isomers
Solvent3,4-Dinitro-o-xylene4,5-Dinitro-o-xylene3,5-Dinitro-o-xylene
Water InsolubleSparingly solubleInsoluble
Ethanol Soluble when hotSparingly solubleSparingly soluble
Acetone SolubleSolubleSoluble
Dichloromethane SolubleSolubleSoluble
Hexane Sparingly solubleVery slightly solubleVery slightly soluble

This data is generalized. Solubility is temperature-dependent.

Experimental Protocols and Troubleshooting

Method 1: Fractional Crystallization

This technique is often the most practical for larger-scale purifications. Its success hinges on finding a solvent in which the isomers exhibit different solubilities at varying temperatures.

Experimental Protocol
  • Solvent Selection:

    • Test the solubility of the crude isomer mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or dichloromethane/hexane) at both room temperature and the solvent's boiling point.

    • The ideal solvent will completely dissolve the mixture when hot but will allow for the selective crystallization of one isomer upon cooling.

  • Crystallization Procedure:

    • Dissolve the crude dinitro-o-xylene mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

    • Once crystal formation appears to have ceased, place the flask in an ice bath for at least one hour to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals and determine their purity using HPLC or GC.

    • The mother liquor, now enriched with the more soluble isomers, can be concentrated and subjected to further crystallization steps using the same or a different solvent system.

Troubleshooting Guide: Fractional Crystallization
Issue Potential Cause Recommended Solution
Oiling Out The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Co-crystallization Isomers have very similar solubility in the chosen solvent.Try a different solvent or a solvent mixture. Perform multiple recrystallizations of the obtained crystals.
No Crystal Formation The solution is not sufficiently saturated, or the chosen solvent is too effective.Evaporate some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the isomers are poorly soluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.
Low Yield The desired isomer has significant solubility in the solvent even at low temperatures.Ensure the solution is thoroughly cooled. Consider a different solvent where the target isomer is less soluble.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, especially on a smaller scale, preparative HPLC is an excellent choice.

Experimental Protocol
  • Analytical Method Development:

    • Column: A C18 or a Phenyl-Hexyl column is a good starting point. Phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions.

    • Mobile Phase: Use a gradient of acetonitrile (ACN) or methanol (MeOH) in water.

    • Initial Gradient: A broad gradient (e.g., 10% to 90% ACN over 30 minutes) can be used to determine the approximate elution conditions.

    • Optimization: Refine the gradient to achieve baseline separation of the isomers. Isocratic elution may also be possible if a suitable mobile phase composition is found.

    • Detection: Use a UV detector at a wavelength where all isomers have strong absorbance (e.g., 254 nm).

  • Scale-up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the crude mixture in a strong solvent (e.g., ACN or the mobile phase) at a high concentration.

    • Perform the injection and collect the fractions corresponding to each separated peak.

    • Combine the fractions for each isomer and remove the solvent using a rotary evaporator.

Troubleshooting Guide: HPLC
Issue Potential Cause Recommended Solution
Poor Resolution The mobile phase is not optimal; the stationary phase is not providing enough selectivity.Adjust the gradient slope or switch the organic solvent (e.g., from ACN to MeOH). Try a column with a different stationary phase (e.g., Phenyl-Hexyl if using C18).
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape.
Variable Retention Times Fluctuations in temperature or mobile phase composition; system leak.Use a column oven for temperature stability. Ensure the mobile phase is thoroughly mixed and degassed. Check for leaks in the pump and connections.

Method 3: Gas Chromatography (GC) for Purity Analysis

GC is ideal for monitoring the progress of purification and for the final purity assessment of isolated isomers.

Experimental Protocol
  • Column: A polar capillary column (e.g., a wax-type or cyanopropyl-functionalized column) often provides the best resolution for positional isomers.

  • Carrier Gas: Helium or hydrogen.

  • Injector: Use a split injection with a temperature of around 250-280°C.

  • Oven Program: A temperature ramp is necessary. For example, start at 150°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

  • Detector: A Flame Ionization Detector (FID) is standard for this type of analysis.

Troubleshooting Guide: GC
Issue Potential Cause Recommended Solution
Incomplete Separation The temperature program is too fast; the column is not suitable.Decrease the oven ramp rate. Use a longer column or a column with a more polar stationary phase.
Broad Peaks The injector temperature is too low; sample degradation.Increase the injector temperature. If thermal degradation is suspected, lower the injector temperature and use a faster oven ramp.

Visualizations

Dinitro-o-xylene Separation Workflow

separation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Dinitro-o-xylene (Mixture of Isomers) Fractional_Crystallization Fractional Crystallization Crude Product->Fractional_Crystallization Purity_Check Purity Analysis (GC/HPLC) Fractional_Crystallization->Purity_Check Crystals Mother_Liquor Mother Liquor/ Combined Fractions Fractional_Crystallization->Mother_Liquor Preparative_HPLC Preparative HPLC Preparative_HPLC->Purity_Check Collected Fractions Purity_Check->Fractional_Crystallization Purity < 99% (Re-process) Pure_Isomers Isolated Pure Isomers Purity_Check->Pure_Isomers Purity > 99% Mother_Liquor->Preparative_HPLC

Caption: A typical workflow for the separation and purification of dinitro-o-xylene isomers.

Logical Diagram for Method Selection

method_selection cluster_reco start Goal: Separate Dinitro-o-xylene Isomers scale What is the required scale? start->scale large_scale Large Scale (>1g) scale->large_scale Large small_scale Small Scale (<1g) scale->small_scale Small purity What is the desired purity? high_purity High Purity (>99%) purity->high_purity High moderate_purity Moderate Purity (95-99%) purity->moderate_purity Moderate frac_cryst Use Fractional Crystallization purity:e->frac_cryst:w Moderate Purity prep_hplc Use Preparative HPLC purity:e->prep_hplc:w High Purity combo Use Fractional Crystallization followed by Preparative HPLC purity:e->combo:w Very High Purity large_scale->purity large_scale->moderate_purity small_scale->purity small_scale->high_purity

Caption: A decision-making diagram for selecting the appropriate separation method.

References

Technical Support Center: Recrystallization of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1,4-dinitrobenzene. The following information is designed to address common issues encountered during the recrystallization process.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and a closely related isomer is provided below. This data is essential for developing an effective recrystallization protocol.

PropertyValueNotes
Chemical Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
CAS Number 610-03-7[2]
Estimated Melting Point ~90 °CBased on the melting point of the isomeric 1,4-dimethyl-2,3-dinitrobenzene.[3]

Recommended Recrystallization Protocol

This protocol is a general guideline based on the properties of dinitroaromatic compounds. Optimization may be required based on the purity of the starting material and the specific laboratory conditions.

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on literature for similar compounds, the following solvents are recommended for initial screening:

  • Primary Solvents: Ethanol, Methanol, Acetic Acid

  • Co-solvents (for solvent pairs): Water, Hexane

Experimental Protocol for Solvent Screening:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of pure crystals upon cooling.

Troubleshooting Recrystallization Issues

The following section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[4][5]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If you have added a significant amount of hot solvent and the compound remains insoluble, you will need to select a different solvent.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a portion of the solid does not dissolve even with additional hot solvent, perform a hot filtration to remove the insoluble material.

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: The absence of crystal formation is a common issue with several potential causes:

  • Too Much Solvent: Using an excessive amount of solvent is the most frequent reason for crystallization failure.[5] To resolve this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though the concentration is above its solubility limit. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[4]

    • Add a "seed crystal" of pure this compound to the solution.[4]

  • Cooling Too Rapidly: Allowing the solution to cool too quickly can sometimes inhibit crystal formation. Let the solution cool slowly to room temperature before placing it in an ice bath.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[5][6] To address this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

  • If the problem persists, consider using a solvent with a lower boiling point or a solvent-pair system.

Q4: The yield of my recrystallized product is very low. Why did this happen?

A4: A low yield can be attributed to several factors during the recrystallization process:[4][7]

  • Using too much solvent: As mentioned previously, an excess of solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q5: The recrystallized product is still colored. How can I remove the color?

A5: If your product retains a colored tint after recrystallization, it is likely due to the presence of colored impurities. To remove these:

  • Redissolve the crystals in the appropriate hot solvent.

  • Add a small amount of activated charcoal to the hot solution.

  • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Note: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[7]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product Still Colored? start->colored_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent check_solvent_volume Used excess solvent? low_yield->check_solvent_volume check_wash Washed with cold solvent? low_yield->check_wash add_charcoal Redissolve and add activated charcoal colored_product->add_charcoal evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate slow_cool Cool very slowly reheat_add_solvent->slow_cool hot_filter_charcoal Hot filter to remove charcoal and recrystallize add_charcoal->hot_filter_charcoal

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Preventing over-nitration in the synthesis of "2,3-Dimethyl-1,4-dinitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-1,4-dinitrobenzene. The focus is on preventing over-nitration and controlling the formation of unwanted byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete dinitration of the o-xylene starting material.- Increase reaction time.- Gradually increase the reaction temperature, monitoring closely for byproduct formation.- Ensure the appropriate molar ratio of nitrating agent to the mononitro intermediate.
High levels of trinitro- byproducts (over-nitration) - Reaction temperature is too high.- Extended reaction time after consumption of the mononitro intermediate.- Excessively concentrated nitrating agent.- Maintain strict temperature control, typically below 100°C for dinitration.[1]- Monitor reaction progress using techniques like GC-MS and quench the reaction upon completion.- Adjust the concentration of the mixed acid; consider using a milder nitrating agent or a continuous-flow reactor for better control.[1][2]
Formation of undesired dinitro-isomers The directing effects of the methyl groups on the benzene ring lead to a mixture of isomers.- Employ regioselective catalysts such as zeolites (e.g., H-beta) to favor the formation of the desired isomer.[3][4]- Modify the nitrating system, for instance, by incorporating phosphoric acid into the mixed acid, which can alter the isomer distribution.[5]
Presence of oxidation byproducts The use of strong oxidizing agents like fuming nitric acid can lead to the formation of phenolic and other oxidation products.[1]- Utilize alternative nitrating agents that are less prone to causing oxidation.- Employ a continuous-flow process, which has been shown to reduce phenolic impurities significantly.[1][2]- Ensure the reaction temperature is carefully controlled.
Difficulty in purifying the final product The presence of multiple dinitro-isomers and over-nitrated compounds with similar physical properties makes separation challenging.- Utilize fractional crystallization from a suitable solvent to separate isomers based on solubility differences.- Employ column chromatography for more precise separation of isomers.- For specific isomer separations, advanced techniques like using molecular sieves have been reported.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

A1: The primary starting material is o-xylene, which is first mononitrated and then dinitrated to yield a mixture of dinitro-o-xylene isomers, including this compound.[3]

Q2: How can I control the reaction temperature to prevent over-nitration?

A2: Strict temperature control is crucial. For the dinitration step, it is generally recommended to maintain the temperature below 100°C.[1] Utilizing a well-calibrated thermometer and a cooling bath (e.g., ice-water or a cryocooler) is essential. For exothermic nitration reactions, the slow, dropwise addition of the nitrating agent to the substrate is a standard method to manage heat generation. Continuous-flow reactors offer superior heat exchange and precise temperature control, minimizing the risk of localized overheating and subsequent over-nitration.[1][2]

Q3: What is the recommended composition of the nitrating mixture for selective dinitration?

A3: A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The ratio of these acids can significantly impact the reaction. For selective dinitration, it is important to use a stoichiometric amount of nitric acid relative to the mononitro-o-xylene intermediate. The concentration of sulfuric acid also plays a role; higher concentrations can lead to more aggressive nitration and a higher likelihood of over-nitration.[6] Some studies suggest that incorporating phosphoric acid into the mixed acid can improve the regioselectivity of the reaction.[5]

Q4: Are there alternative methods to the traditional batch nitration that can improve selectivity and safety?

A4: Yes, continuous-flow nitration has emerged as a safer and more efficient alternative.[1][2] This method allows for precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to higher yields and selectivities of the desired product while minimizing the formation of byproducts.[1] The use of solid acid catalysts, such as zeolites, in place of or in conjunction with mixed acids can also enhance regioselectivity and reduce the generation of acidic waste streams.[3][4]

Q5: How can I monitor the progress of the reaction to determine the optimal endpoint?

A5: The reaction progress should be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (mononitro-o-xylene) and the formation of the desired dinitro product and any byproducts. This allows for the reaction to be stopped at the optimal time to maximize the yield of this compound and prevent further nitration.

Experimental Protocols

General Protocol for Dinitration of o-Xylene (Illustrative)

This protocol is a generalized procedure based on common laboratory practices for nitration and should be adapted and optimized for specific experimental setups and safety considerations.

Materials:

  • Mononitro-o-xylene

  • Concentrated Nitric Acid (e.g., 70%)

  • Concentrated Sulfuric Acid (e.g., 98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the mononitro-o-xylene in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred mononitro-o-xylene. Maintain the reaction temperature below a predetermined setpoint (e.g., 80-100°C) throughout the addition.[1]

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for a specified period. Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound isomer.

Quantitative Data from Literature (Continuous-Flow Nitration of o-Xylene)

The following table summarizes data from a study on the continuous-flow nitration of o-xylene, which can inform the optimization of the dinitration step.

ParameterValueOutcomeReference
Temperature100 °COptimal for mononitration selectivity[1]
H₂SO₄ Concentration70%Used in optimized conditions[1]
H₂SO₄/HNO₃ Mole Ratio3.0Best product selectivity for mononitration[1]
HNO₃/o-xylene Mole Ratio1.2Used in optimized conditions for mononitration[1]
Residence Time90 sIn continuous-flow setup[1]
Dinitro Impurities7.2%Observed in a continuous-flow process with fuming nitric acid[1]

Note: This data primarily pertains to mononitration. For dinitration, these parameters would need to be adjusted, likely involving a higher temperature or longer residence time, which would necessitate careful optimization to avoid trinitration.

Visualizations

Logical Workflow for Preventing Over-Nitration

G Workflow for Controlled Dinitration cluster_0 Reaction Setup cluster_1 Controlled Dinitration cluster_2 Outcome Start Start with o-Xylene Mononitration Mononitration of o-Xylene Start->Mononitration Dinitration Dinitration to this compound Mononitration->Dinitration TempControl Strict Temperature Control (<100°C) Dinitration->TempControl ReagentControl Stoichiometric Nitrating Agent Dinitration->ReagentControl Catalyst Use of Regioselective Catalyst (e.g., Zeolite) Dinitration->Catalyst Monitoring In-situ Reaction Monitoring (GC/MS, HPLC) Dinitration->Monitoring DesiredProduct Desired Product: This compound TempControl->DesiredProduct OverNitration Over-Nitration Product: Trinitro- and higher TempControl->OverNitration ReagentControl->DesiredProduct ReagentControl->OverNitration Catalyst->DesiredProduct Monitoring->DesiredProduct Reaction Complete Monitoring->OverNitration Reaction Over-run

Caption: Logical workflow for the controlled synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Nitration

G Electrophilic Aromatic Nitration Pathway cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium + HNO₃ HSO4 Bisulfate (HSO₄⁻) H3O Hydronium (H₃O⁺) Aromatic Aromatic Ring (o-Xylene or Mononitro-o-xylene) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Aromatic->SigmaComplex + NO₂⁺ Deprotonation Deprotonation SigmaComplex->Deprotonation + HSO₄⁻ Product Nitrated Product Deprotonation->Product H2SO4_regen Regenerated H₂SO₄ Deprotonation->H2SO4_regen

Caption: Generalized signaling pathway for electrophilic aromatic nitration.

References

Identifying impurities in "2,3-Dimethyl-1,4-dinitrobenzene" by spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1,4-dinitrobenzene. The focus is on identifying and characterizing potential impurities using common spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The synthesis of this compound typically involves the nitration of o-xylene.[1] This process can lead to several impurities, primarily:

  • Positional Isomers: Other dinitrated isomers of o-xylene, such as 3,4-Dimethyl-1,2-dinitrobenzene.

  • Incomplete Nitration Products: Mononitrated o-xylenes, including 3-nitro-o-xylene and 4-nitro-o-xylene.[2]

  • Over-nitration Products: Trinitrated xylenes, although these are generally formed under more forcing reaction conditions.[3]

  • Starting Material: Unreacted o-xylene.

  • Oxidized Byproducts: Phenolic impurities can arise from the nitration process.[4]

Q2: Which spectroscopic methods are best for identifying these impurities?

A2: A combination of spectroscopic techniques is most effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for distinguishing between isomers, as the different substitution patterns on the aromatic ring result in unique chemical shifts and coupling patterns for the protons and carbons.[5]

  • Infrared (IR) Spectroscopy: IR is useful for confirming the presence of the nitro functional groups (NO₂) and can help differentiate isomers based on the fingerprint region, particularly the C-H out-of-plane bending bands.[6][7]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): GC-MS is highly effective for separating volatile impurities (like residual starting material or mononitro-isomers) and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound and its common impurities for easy comparison. Note that exact values can vary slightly based on the solvent and instrument used.

Compound¹H NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec. (m/z) - Key Fragments
This compound Aromatic H: ~7.5-7.8 (s, 2H)Methyl H: ~2.4 (s, 6H)~1530-1550 (asym NO₂ stretch)~1340-1360 (sym NO₂ stretch)~850-890 (C-H out-of-plane)196 (M⁺) , 179 (M-OH)⁺, 150 (M-NO₂)⁺
3-Nitro-o-xylene Aromatic H: ~7.1-7.8 (m, 3H)Methyl H: ~2.3-2.5 (two s, 3H each)~1525 (asym NO₂ stretch)~1350 (sym NO₂ stretch)151 (M⁺) , 134 (M-OH)⁺, 105 (M-NO₂)⁺
4-Nitro-o-xylene Aromatic H: ~7.2-8.0 (m, 3H)Methyl H: ~2.3 & 2.5 (two s, 3H each)~1520 (asym NO₂ stretch)~1345 (sym NO₂ stretch)151 (M⁺) , 134 (M-OH)⁺, 105 (M-NO₂)⁺
o-Xylene (Starting Material) Aromatic H: ~7.1-7.2 (m, 4H)Methyl H: ~2.3 (s, 6H)No nitro group bands106 (M⁺) , 91 (M-CH₃)⁺ (tropylium ion)

Troubleshooting Guides

Troubleshooting ¹H NMR Spectra

Q: My ¹H NMR spectrum shows multiple signals in the aromatic region instead of the expected single sharp singlet. What does this indicate?

A: This strongly suggests the presence of positional isomers. The target compound, this compound, is highly symmetrical, leading to a single peak for the two equivalent aromatic protons. Impurities like 3-nitro-o-xylene or 4-nitro-o-xylene have lower symmetry and will display more complex multiplets in the aromatic region.[5][9]

Q: I see more than one singlet in the methyl proton region (~2.3-2.5 ppm). Why?

A: The two methyl groups in your target compound are chemically equivalent and should appear as a single singlet. The presence of additional singlets in this region points to isomeric impurities where the methyl groups are in different chemical environments, such as in 3-nitro-o-xylene or 4-nitro-o-xylene.

Troubleshooting IR Spectra

Q: The IR spectrum shows the characteristic nitro group peaks, but the fingerprint region looks complex. How can I use this?

A: While the primary N-O stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ confirm the presence of nitro groups, they are not always sufficient to distinguish isomers.[10][11] The complexity in the fingerprint region (below 1000 cm⁻¹) is valuable. The pattern of C-H out-of-plane bending bands can be diagnostic for the substitution pattern on the benzene ring. Compare your spectrum to a reference spectrum of the pure compound to identify anomalous peaks.

Q: I see a broad absorption band around 3300-3500 cm⁻¹. What could this be?

A: A broad band in this region is characteristic of an O-H stretch, which likely indicates the presence of phenolic byproducts formed through oxidation during the nitration reaction.[4] It could also indicate the presence of water if the sample is not perfectly dry.

Troubleshooting Mass Spectra

Q: My GC-MS analysis shows a peak with a molecular ion at m/z 151. What is this impurity?

A: A molecular ion (M⁺) peak at m/z 151 corresponds to the molecular weight of mononitro-o-xylene. This indicates that the nitration of o-xylene was incomplete, leaving behind either 3-nitro-o-xylene or 4-nitro-o-xylene.

Q: The mass spectrum of my main peak (M⁺ at m/z 196) shows a significant fragment at m/z 179. What fragmentation process does this represent?

A: For nitroaromatic compounds containing a methyl group adjacent to a nitro group (an "ortho effect"), a common fragmentation pathway is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.[8] The fragment at m/z 179 is therefore characteristic of the [M-OH]⁺ ion and helps confirm the structure. Other expected fragments include the loss of NO (m/z 166) and NO₂ (m/z 150).

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for identifying impurities in a synthesized sample.

G cluster_start Sample Preparation & Initial Check cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Synthesized Sample of This compound prep Prepare for Analysis (Dissolve in appropriate solvent) start->prep nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy prep->ir ms GC-MS Analysis prep->ms analyze_nmr Analyze Chemical Shifts, Integrations, & Coupling nmr->analyze_nmr analyze_ir Analyze Functional Group & Fingerprint Regions ir->analyze_ir analyze_ms Analyze Retention Times & Fragmentation Patterns ms->analyze_ms compare Compare Data to Reference Spectra & Summary Table analyze_nmr->compare analyze_ir->compare analyze_ms->compare decision Impurity Identified? compare->decision pure Sample is Pure decision->pure No impure Identify & Quantify Impurities decision->impure Yes

References

Improving the regioselectivity of o-xylene nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-xylene nitration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the regioselectivity of o-xylene nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of o-xylene nitration?

The nitration of o-xylene primarily yields two constitutional isomers: 3-nitro-o-xylene and 4-nitro-o-xylene.[1][2] Due to electronic and steric effects, the formation of these two isomers is favored over other possibilities. 4-nitro-o-xylene is often the more commercially desirable product, serving as an intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1]

Q2: Why is regioselectivity a critical issue in o-xylene nitration?

Regioselectivity is crucial because 4-nitro-o-xylene generally has broader industrial applications compared to 3-nitro-o-xylene.[1] Traditional nitration methods, such as using a mixture of nitric acid and sulfuric acid, often produce a nearly equal mixture of the two isomers, or even a majority of the 3-nitro isomer.[3][4][5] This necessitates costly and difficult separation processes. Improving the regioselectivity towards 4-nitro-o-xylene makes the process more economically viable and environmentally friendly by reducing waste.

Q3: What factors influence the regioselectivity of o-xylene nitration?

Several factors can influence the isomer distribution in o-xylene nitration:

  • Nitrating Agent: The choice of nitrating agent can significantly impact the ratio of 3-nitro to 4-nitro-o-xylene.

  • Catalyst: The use of shape-selective catalysts, such as zeolites, can favor the formation of the less sterically hindered 4-nitro-o-xylene.[3][6]

  • Reaction Temperature: Temperature can affect the reaction rate and the distribution of isomers.

  • Solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the product ratio.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of dinitrated byproducts.

Troubleshooting Guides

Problem 1: Low selectivity for 4-nitro-o-xylene with conventional mixed acid nitration.

  • Cause: The conventional method using a mixture of nitric and sulfuric acid is known to produce significant amounts of 3-nitro-o-xylene, often as the major product.[3][4][5] This is due to the directing effects of the two methyl groups on the aromatic ring.

  • Solution:

    • Employ a solid acid catalyst: Zeolites, particularly H-beta zeolites, have demonstrated higher selectivity for 4-nitro-o-xylene.[3][7][8] The shape-selective nature of the zeolite pores can sterically hinder the formation of the bulkier transition state leading to 3-nitro-o-xylene.

    • Utilize a polyphosphoric acid (PPA) system: The use of nitric acid in the presence of polyphosphoric acid and a large-pore acidic zeolite can significantly improve the selectivity for the para isomer.[6][9]

    • Consider a continuous-flow process: Continuous-flow reactors offer better control over reaction parameters like temperature and residence time, which can be optimized to favor the formation of 4-nitro-o-xylene.[10]

Problem 2: Formation of dinitrated and oxidized byproducts.

  • Cause: O-xylene is highly activated towards electrophilic substitution due to the two electron-donating methyl groups, making it susceptible to over-nitration (dinitration).[10] Harsh reaction conditions, such as high temperatures or the use of strong nitrating agents like fuming nitric acid, can also lead to the oxidation of the methyl groups.[3]

  • Solution:

    • Control the stoichiometry of the nitrating agent: Use a molar ratio of nitric acid to o-xylene that is close to 1:1 to minimize dinitration.[9]

    • Maintain a low reaction temperature: Carrying out the reaction at lower temperatures can help to reduce the rate of side reactions, including dinitration and oxidation.[3]

    • Use a milder nitrating agent: Instead of fuming nitric acid, consider using a more dilute nitric acid solution in combination with a suitable catalyst.[3]

    • Optimize reaction time: Monitor the reaction progress to stop it once the desired level of mono-nitration is achieved, preventing further nitration.

Problem 3: Environmental and safety concerns with the use of mixed acids.

  • Cause: The traditional mixed acid process generates large quantities of acidic waste, which poses significant environmental challenges for disposal.[6][10] Nitration reactions are also highly exothermic and can be hazardous if not properly controlled.[10]

  • Solution:

    • Switch to a solid acid catalyst: Solid acid catalysts like zeolites are reusable and can be easily separated from the reaction mixture, minimizing acid waste.[3][9] This makes the process more environmentally friendly.

    • Explore alternative nitrating agents: Greener strategies using nitrating agents like NO2 or N2O5 are being investigated, although they may present their own challenges in terms of cost and scalability.[10]

    • Implement a continuous-flow system: Continuous-flow reactors offer enhanced safety due to smaller reaction volumes and superior heat transfer, which helps to control the exothermicity of the reaction.[10]

Data Presentation: Isomer Distribution in O-Xylene Nitration

Nitrating System/CatalystTemperature (°C)Conversion (%)4-nitro-o-xylene (%)3-nitro-o-xylene (%)Reference
HNO₃ / H₂SO₄ (Mixed Acid)--4555[3][4]
Fuming HNO₃ / Clay CatalystReflux56.85347[11]
70% HNO₃ / Zeolite H-beta (Liquid Phase)70286337[7]
30% HNO₃ / Zeolite H-beta (Vapor Phase)15065--[7]
98% HNO₃ / Polyphosphoric Acid / H-Y Zeolite2585.47129[6]
98% HNO₃ / Polyphosphoric Acid / H-mordenite50-4852[9]

Experimental Protocols

Protocol 1: Nitration of o-Xylene using Zeolite H-beta (Vapor Phase)

This protocol is based on a method for the selective preparation of 4-nitro-o-xylene using a solid acid catalyst.[3]

  • Catalyst Activation: The H-beta zeolite catalyst is activated by heating prior to the reaction.

  • Reaction Setup: The reaction is carried out in a downflow fixed-bed reactor at atmospheric pressure.

  • Reactant Feed: A mixture of o-xylene and dilute nitric acid (e.g., 30%) is fed into the reactor. A typical molar ratio of nitric acid to o-xylene is between 2:1 and 1:2.

  • Reaction Conditions: The reaction is maintained at a temperature between 100-250°C (e.g., 150°C). The weight hourly space velocity (WHSV) is typically in the range of 0.1-0.5 h⁻¹.

  • Product Collection: The product mixture is condensed at a low temperature (e.g., 7-12°C).

  • Work-up: The collected product is extracted with a suitable organic solvent and neutralized with a mild base.

  • Analysis: The product composition is analyzed by gas chromatography (GC) or other suitable analytical techniques.

Protocol 2: Nitration of o-Xylene using Polyphosphoric Acid and Zeolite Catalyst

This protocol is adapted from a process aimed at high regioselectivity towards 4-nitro-o-xylene.[6]

  • Reaction Mixture Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine o-xylene, a large-pore acidic zeolite catalyst (e.g., Hydrogen Y zeolite), and 115% polyphosphoric acid.

  • Addition of Nitric Acid: Slowly add 98% nitric acid to the stirred reaction mixture over a period of 2 hours at a controlled temperature (e.g., 25°C). The molar ratio of nitric acid to o-xylene should be carefully controlled (e.g., 0.7:1).

  • Reaction: After the addition of nitric acid is complete, continue stirring the reaction mixture at the set temperature for an extended period (e.g., 24 hours).

  • Quenching: Quench the reaction by carefully adding the reaction mixture to cold deionized water with vigorous stirring.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as methylene chloride.

  • Purification: The organic layer is washed, dried, and the solvent is removed to yield the crude product.

  • Analysis: The conversion and isomer distribution are determined by GC/MS and HPLC/MS analysis.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Work-up cluster_analysis Analysis o_xylene o-Xylene mixing Mixing and Temperature Control o_xylene->mixing nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4 or HNO3/Zeolite) nitrating_agent->mixing reaction Reaction Period mixing->reaction quenching Quenching reaction->quenching extraction Extraction quenching->extraction purification Purification extraction->purification analysis GC/HPLC Analysis purification->analysis regioselectivity_factors cluster_products Products cluster_influences Influencing Factors o_xylene o-Xylene Nitration three_nitro 3-Nitro-o-xylene o_xylene->three_nitro Sterically Hindered four_nitro 4-Nitro-o-xylene o_xylene->four_nitro Sterically Favored catalyst Catalyst (e.g., Zeolite) catalyst->four_nitro Shape Selectivity nitrating_agent Nitrating Agent nitrating_agent->o_xylene temperature Temperature temperature->o_xylene solvent Solvent solvent->o_xylene

References

Managing exothermic reactions in dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dinitrobenzene. Particular focus is given to the management of the highly exothermic nature of the nitration reaction.

Troubleshooting Guide

Issue: The reaction temperature is rising too quickly and is difficult to control.

  • Possible Cause: The rate of addition of the nitrating mixture (concentrated nitric and sulfuric acids) is too fast. The nitration of benzene or nitrobenzene is a highly exothermic reaction.[1][2]

  • Solution:

    • Immediately slow down or stop the addition of the nitrating mixture.

    • Ensure the reaction flask is adequately submerged in an ice bath to facilitate efficient heat removal.[3][4]

    • Increase the stirring rate to improve heat transfer to the cooling bath.

    • Add the nitrating mixture dropwise or in small portions, allowing the temperature to stabilize between additions.[3]

Issue: The reaction has stopped or is proceeding very slowly, with low conversion to dinitrobenzene.

  • Possible Cause 1: The reaction temperature is too low. While controlling the exotherm is critical, a certain activation energy is required for the reaction to proceed at a reasonable rate.

  • Solution 1:

    • Ensure the temperature is maintained within the recommended range. For the second nitration of nitrobenzene, temperatures are often elevated compared to the first nitration of benzene.[4] A typical range is between 60-70°C.[3]

    • If using an ice bath, allow the reaction mixture to slowly warm to the target temperature while monitoring closely.

  • Possible Cause 2: The concentration of the nitrating acids is insufficient, or water is present in the reaction mixture. Water can dilute the acids and inhibit the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Solution 2:

    • Use concentrated or fuming nitric and sulfuric acids as specified in the protocol.[5][6]

    • Ensure all glassware is thoroughly dried before use.

Issue: The final product does not precipitate upon quenching in water.

  • Possible Cause: The product may be soluble in the quenching medium if the volume is too large or if the temperature is not sufficiently low. Alternatively, the reaction may not have yielded the desired product.

  • Solution:

    • Pour the reaction mixture into ice-cold water with vigorous stirring to promote rapid precipitation of the solid dinitrobenzene.[4][5]

    • If precipitation is still not observed, the product may need to be extracted from the aqueous solution using an appropriate organic solvent, such as chloroform mixed with isopropanol.[7]

Issue: The isolated product is an oil instead of a solid.

  • Possible Cause: The presence of impurities, such as ortho- and para-isomers of dinitrobenzene, can lower the melting point of the product mixture, resulting in an oil.[5] The desired meta-isomer has a higher melting point.

  • Solution:

    • The crude product needs to be purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to isolate the pure, solid m-dinitrobenzene.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a "runaway reaction" and how can I prevent it during dinitrobenzene synthesis?

A runaway reaction is a thermally uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[8][9] This leads to a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic gases like nitrogen dioxide.[2]

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature within the specified limits (e.g., not exceeding 70°C for the second nitration) using an efficient cooling bath (ice-water).[3]

  • Slow Reagent Addition: Add the nitrating mixture slowly and incrementally to the nitrobenzene, allowing the heat to dissipate between additions.[3][10]

  • Efficient Stirring: Ensure continuous and vigorous stirring to promote uniform temperature distribution and efficient heat transfer.

  • Proper Scale: Do not exceed the recommended scale of the reaction without a thorough safety review and appropriate equipment.

  • Emergency Plan: Have a large volume of cold water or an ice bath ready to "drown" the reaction (quench it) in case of a thermal runaway.[2]

Q2: Why is sulfuric acid used in addition to nitric acid for the nitration?

Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the species that attacks the benzene ring.[11][12][13] The sulfuric acid also absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[8]

Q3: What are the main safety precautions to take when synthesizing dinitrobenzene?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including splash goggles, a lab coat, and chemical-resistant gloves (e.g., Butyl Rubber or Viton).[14][15]

  • Fume Hood: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling corrosive acid vapors and toxic nitrogen oxides.[14]

  • Handling of Acids: Handle concentrated nitric and sulfuric acids with extreme care. Always add acid to water, never the other way around, when preparing dilutions. In this synthesis, nitric acid is often added slowly to sulfuric acid to prepare the nitrating mixture.[4]

  • Avoid Contact: Dinitrobenzene is a skin irritant.[16] Avoid direct contact with the product.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[15]

Q4: My product yield is low. What are the common causes?

  • Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature.[3][17]

  • Loss During Workup: Product may be lost during filtration or transfer steps. Ensure the precipitate is thoroughly collected.

  • Sub-optimal Reagents: The use of less concentrated acids can lead to a lower yield.

  • Side Reactions: If the temperature is too high, oxidation and the formation of byproducts can reduce the yield of the desired product.[7]

Data Presentation

Table 1: Typical Reagent Quantities for m-Dinitrobenzene Synthesis from Nitrobenzene

ReagentQuantity (Example 1)[5]Quantity (Example 2)[6]Quantity (Example 3)[3]
Nitrobenzene12.5 mL30 mL3 mL
Conc. Sulfuric Acid21 mL40 mL8 mL
Fuming/Conc. Nitric Acid15 mL40 mL5 mL

Table 2: Key Experimental Parameters for Controlling the Exothermic Reaction

ParameterRecommended Value/ProcedureRationale
Addition of Nitrating Mix Slow, dropwise, or in small portions[3]To control the rate of heat generation.
Reaction Temperature Maintain between 60-70°C[3]Balances reaction rate with safety; prevents runaway.
Initial Mixing of Acids Add nitric acid to sulfuric acid in an ice bath[4]The mixing is exothermic and requires cooling.
Heating Period 15-30 minutes after addition is complete[3][5]To ensure the reaction goes to completion.
Quenching Pour into a large volume of ice-cold water[4][5]To rapidly cool the mixture and precipitate the product.

Experimental Protocols

Synthesis of m-Dinitrobenzene from Nitrobenzene

This protocol is a synthesis of information from multiple sources.[3][5][6]

  • Preparation of Nitrating Mixture: In a flask, carefully and slowly add 5 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while cooling the flask in an ice bath and swirling gently.[3]

  • Reaction Setup: In a separate 125 mL Erlenmeyer flask, add 3 mL of nitrobenzene. Place this flask in an ice bath for cooling.

  • Addition of Nitrating Mixture: Slowly, and in 1 mL portions, add the prepared nitrating mixture to the nitrobenzene. Swirl the flask continuously. Monitor the temperature closely with a thermometer and ensure it does not exceed 70°C.[3] Keep the ice bath handy to control any sudden temperature rise.

  • Heating: Once the addition is complete and the initial exothermic reaction subsides, place the flask in a boiling water bath. Clamp the flask securely and heat for 15 minutes, stirring occasionally with a glass rod.[3] Perform this step in a fume hood.

  • Quenching and Precipitation: After heating, carefully pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously. A yellow solid product should precipitate.[3]

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove residual acid.

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form crystals of pure m-dinitrobenzene. Collect the purified crystals by suction filtration.[3][5]

Visualizations

Troubleshooting_Exothermic_Reaction start Start: Temperature Rising Too Quickly q1 Is the addition of nitrating mixture ongoing? start->q1 a1_yes Slow Down or Stop Addition q1->a1_yes Yes q2 Is the cooling bath efficient? q1->q2 No a1_yes->q2 a2_yes Increase Stirring Rate for Better Heat Transfer q2->a2_yes Yes a2_no Ensure Flask is Submerged in Ice-Water Bath q2->a2_no No q3 Is temperature still rising uncontrollably? a2_yes->q3 a2_no->a2_yes end_stable Temperature Stabilized runaway Emergency: Quench Reaction in Large Volume of Ice Water q3->end_stable No q3->runaway Yes

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Dinitrobenzene_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids 1. Prepare Nitrating Mix (HNO3 + H2SO4) in Ice Bath add_mix 3. Add Nitrating Mix to Nitrobenzene Slowly (T < 70°C) prep_acids->add_mix prep_nitro 2. Cool Nitrobenzene in Ice Bath prep_nitro->add_mix heat 4. Heat in Boiling Water Bath (15 min) add_mix->heat quench 5. Pour into Ice-Cold Water heat->quench filter 6. Filter Crude Solid quench->filter recrystallize 7. Recrystallize from Ethanol filter->recrystallize final_product 8. Isolate Pure m-Dinitrobenzene recrystallize->final_product

Caption: Experimental workflow for the synthesis of m-dinitrobenzene.

References

Work-up procedures to remove acidic impurities from nitration reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of acidic impurities after nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic impurities in a nitration reaction?

The primary acidic impurities are residual nitrating agents, typically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2] Additionally, if the reaction conditions are not carefully controlled, acidic byproducts such as nitrophenols or other oxidation products can form, which also need to be removed.[3]

Q2: Why is it crucial to remove all acidic impurities?

Residual acids can interfere with subsequent reaction steps, degrade the desired product over time, and affect the performance of catalysts in downstream processes like hydrogenation.[3] For pharmaceutical applications, complete removal of these corrosive and reactive impurities is essential for product stability and safety.

Q3: My reaction mixture turned into a thick oil or failed to precipitate after quenching on ice. What should I do?

This is a common issue, especially if the product has a low melting point or if isomeric impurities are acting as a melting point depressant.

  • Problem: The product is liquid or "oiling out" at the temperature of the ice-water mixture.

  • Solution 1: Extraction: Instead of filtering, transfer the entire mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The strong acids will remain in the aqueous layer, while your nitroaromatic product will move to the organic layer. You can then proceed with a standard aqueous work-up.[4][5]

  • Solution 2: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small seed crystal of the pure product, add it to the mixture. Sometimes, allowing the mixture to stand in an ice bath for a longer period can promote slow crystallization.[6]

Q4: How do I perform a neutralization wash, and how do I know when it's complete?

A neutralization wash uses a mild aqueous base to react with and remove residual strong acids.

  • Procedure: After isolating the crude product (either as a solid or in an organic solvent), wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).

  • Monitoring: Add the basic solution slowly and watch for CO₂ gas evolution (bubbling). Continue adding the base in portions until the bubbling stops.

  • Confirmation: After separating the layers (or filtering the solid), you can test the pH of the aqueous layer with pH paper. A pH of 7-8 indicates that the acid has been neutralized.[7] For an organic solution, a final water wash is recommended to remove any remaining inorganic salts.[8]

CAUTION: Always add the neutralizing agent slowly, especially with concentrated acid residues, as the exothermic reaction and rapid gas evolution can cause dangerous splashing and pressure buildup.[9][10]

Q5: My product is still acidic after several washes. What could be the cause?

  • Insufficient Washing: You may not have used enough of the basic solution or allowed for sufficient contact time. Repeat the wash, ensuring vigorous mixing.

  • Poorly Soluble Acidic Byproducts: Some acidic byproducts, like certain nitrophenols, may have some solubility in the organic phase. A wash with a slightly stronger base, like dilute sodium hydroxide (NaOH), can be more effective at converting them into water-soluble salts.[3] However, be aware that strong bases can sometimes degrade the desired product.

  • Inefficient Mixing: If performing a liquid-liquid extraction, ensure the layers are thoroughly mixed to allow for the complete transfer of acidic species into the aqueous phase.

Troubleshooting Guide

This section addresses specific problems encountered during the work-up procedure.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization The product is partially soluble in the cold recrystallization solvent.Ensure the solvent is ice-cold when washing the filtered crystals. Use the absolute minimum amount of cold solvent for washing.[9][11]
Too much solvent was used during recrystallization.After filtering, try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
The product was lost during multiple transfer steps.Rinse all glassware with a small amount of the solvent and combine the rinses to recover all material.[12]
Product Decomposes During Work-up A strong base (e.g., NaOH) was used, which may be too harsh.Use a milder base like sodium bicarbonate (NaHCO₃).
The neutralization reaction was too exothermic.Perform the neutralization wash in an ice bath to control the temperature.
Persistent Yellow/Red Color in Product Dissolved nitrogen oxides (NOx) are present.These are often volatile and may be removed when drying the product under vacuum.[13] A thorough wash and recrystallization will also help.
Presence of nitrated byproducts or isomers.Purification by column chromatography or multiple recrystallizations may be necessary to isolate the desired product.[14][15]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Acid Removal

This protocol is for quenching the reaction and removing the bulk of mineral acids.

  • Quenching: Slowly and carefully pour the completed reaction mixture onto a beaker containing a generous amount of crushed ice (typically 5-10 times the reaction volume) with stirring.[10][16] This will dilute the acid and precipitate the crude product.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel.[11][16] If the product oils out, proceed to an extraction with an organic solvent as described in the FAQs.

  • Initial Wash: While the solid is still in the funnel, wash it with several portions of ice-cold deionized water. This removes the majority of the remaining sulfuric and nitric acids.[9][12]

  • Neutralization Wash: Resuspend the crude solid in a beaker with a saturated sodium bicarbonate (NaHCO₃) solution. Stir until CO₂ evolution ceases. Alternatively, if the product is dissolved in an organic solvent, wash it with saturated NaHCO₃ in a separatory funnel.

  • Final Wash: Filter the neutralized solid again and wash it with more ice-cold water to remove the inorganic salts formed during neutralization.

  • Drying: Press the solid as dry as possible on the filter. Allow it to air-dry or dry it in a vacuum oven at a temperature well below its melting point.

Protocol 2: Purification by Recrystallization

Recrystallization is used to remove remaining impurities, including isomers and colored byproducts.

  • Solvent Selection: Choose a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[6] Common solvents for nitroaromatics include ethanol, methanol, or ethanol/water mixtures.[6][16]

  • Dissolution: Place the dry, crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or hot plate) until it boils.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[16]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[9] Dry the crystals completely to obtain the final, purified product.

Visual Guides

Workflow Start Completed Nitration Reaction Mixture Quench 1. Quench Reaction on Ice-Water Start->Quench Check Product State? Quench->Check Filter 2. Isolate via Vacuum Filtration Check->Filter Solid Extract 2a. Extract with Organic Solvent Check->Extract Oil Wash 3. Neutralizing & Water Washes (e.g., NaHCO3, H2O) Filter->Wash Extract->Wash Dry 4. Dry Crude Product Wash->Dry Recrystallize 5. Recrystallize from Hot Solvent Dry->Recrystallize Final Pure, Dry Product Recrystallize->Final

Caption: General workflow for nitration work-up and purification.

Troubleshooting Start Crude Product Still Acidic (Tested with pH paper) Cause1 Insufficient Base Used? Start->Cause1 Cause2 Inefficient Mixing? Start->Cause2 Cause3 Poorly Soluble Acidic Byproduct? Start->Cause3 Solution1 Repeat wash with NaHCO3 until CO2 evolution stops. Cause1->Solution1 Solution2 Ensure vigorous stirring or shaking in sep. funnel. Cause2->Solution2 Solution3 Consider a wash with dilute NaOH (use with caution). Cause3->Solution3

Caption: Troubleshooting guide for persistent acidic impurities.

Extraction cluster_before Before Washing cluster_after After Washing with NaHCO₃ (aq) organic_before Organic Layer (e.g., Ethyl Acetate) - Desired Nitro Product - H₂SO₄ (trace) - HNO₃ (trace) - Acidic Byproducts Wash Wash with NaHCO₃ (aq) organic_before->Wash Mix & Separate aqueous_before Aqueous Layer (Water) - H₂SO₄ (bulk) - HNO₃ (bulk) aqueous_before->Wash organic_after Organic Layer - Desired Nitro Product aqueous_after Aqueous Layer - Na₂SO₄ - NaNO₃ - Sodium Salts of Byproducts - Excess NaHCO₃ Wash->organic_after Purified Organic Phase Wash->aqueous_after Impurity-Containing Aqueous Phase

Caption: Fate of impurities during a basic aqueous extraction.

References

Solvent selection for efficient recrystallization of "2,3-Dimethyl-1,4-dinitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the efficient recrystallization of 2,3-Dimethyl-1,4-dinitrobenzene. It includes a troubleshooting guide and frequently asked questions to address common experimental challenges.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the solute to a high extent at elevated temperatures and to a low extent at lower temperatures. Based on the chemical structure of this compound and data from related dinitrobenzene compounds, a selection of potential solvents is presented below. Ethanol has been shown to be an effective solvent for the recrystallization of similar compounds like meta-dinitrobenzene.[1][2] Methanol is another potential solvent suggested by purification methods for dinitrobenzene isomers.

Qualitative Solubility Characteristics of Dinitro-Aromatic Compounds in Common Solvents

SolventPolarityExpected Solubility of this compoundRationale
WaterHighLowThe nonpolar nature of the benzene ring and methyl groups leads to poor solubility in polar water.
EthanolPolarModerately soluble when hot, less soluble when coldThe hydroxyl group in ethanol can interact with the nitro groups, while the ethyl chain has some affinity for the aromatic ring. Often a good choice for dinitrobenzene compounds.[1][2]
MethanolPolarModerately soluble when hot, less soluble when coldSimilar to ethanol, it is a viable option for recrystallizing dinitrobenzene derivatives.
AcetonePolar AproticLikely soluble at room temperatureIts polarity and aprotic nature suggest it may be a good solvent, but it might not allow for significant crystal precipitation upon cooling.
Ethyl AcetateMedium PolarityLikely solubleOften used as a solvent for a wide range of organic compounds.
TolueneNonpolarLikely solubleThe aromatic nature of toluene makes it a good solvent for other aromatic compounds.
HexaneNonpolarLowThe high polarity of the dinitro groups will likely result in low solubility in nonpolar hexane.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by testing small amounts of the crude product in various solvents to determine a suitable one. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate, adding small portions of the solvent until the solid completely dissolves.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, followed by air drying or using a vacuum oven at a low temperature.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the recrystallization of dinitrobenzene compounds and their solutions:

Q1: The compound does not dissolve in the hot solvent.

  • A1: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves. Alternatively, the chosen solvent may be unsuitable. Refer to the solvent selection table and try a different solvent.

Q2: No crystals form upon cooling.

  • A2: This is often due to using too much solvent.[3][4] Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.

Q3: An oil forms instead of crystals.

  • A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the compound is impure, leading to a significant melting point depression. To remedy this, reheat the solution and add a small amount of additional solvent to lower the saturation point.[4] Allow it to cool more slowly. Using a solvent with a lower boiling point might also be necessary.

Q4: The yield of recovered crystals is very low.

  • A4: A low yield can be caused by several factors: using too much solvent, cooling the solution too quickly, or washing the crystals with solvent that was not ice-cold.[3][4] Ensure you are using the minimum amount of hot solvent necessary for dissolution and that the washing solvent is thoroughly chilled.[3] It is also possible that a significant amount of the compound remains in the filtrate (mother liquor). You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q5: The crystals are colored even though the pure compound should be colorless.

  • A5: Colored impurities may be present. If the impurities are soluble, a single recrystallization should remove them. If the color persists, it may be due to a highly colored impurity that co-crystallizes with your product. In such cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, potentially lowering the yield.

Process Visualization

The following diagram illustrates the logical workflow for selecting an appropriate solvent for the recrystallization of this compound.

G Solvent Selection Workflow for Recrystallization A Start: Crude this compound B Select a potential solvent based on polarity and literature for similar compounds. A->B C Test solubility of a small sample. B->C D Is the compound soluble in the hot solvent? C->D E Is the compound insoluble or poorly soluble in the cold solvent? D->E Yes G Try a different solvent. D->G No F Solvent is suitable for recrystallization. E->F Yes E->G No H Proceed with recrystallization protocol. F->H G->B

Caption: Workflow for selecting a suitable recrystallization solvent.

References

Dealing with tar formation during nitration of xylenes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nitration of Xylenes

Welcome to the technical support center for the nitration of xylenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the nitration of o-, m-, and p-xylene, with a specific focus on preventing the formation of tar and other undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of xylene nitration?

A1: "Tar" is a general term for a complex mixture of undesirable, often dark-colored and viscous, byproducts formed during the nitration of xylenes. It does not have a single, fixed chemical composition but is typically a conglomerate of:

  • Over-nitrated species: Dinitro- and trinitro-xylenes, which can be oily or solid.[1][2]

  • Oxidation products: Including nitrocresols (phenolic impurities) and products from the oxidation of the methyl groups.[2][3][4] The presence of free nitrogen dioxide can particularly lead to the oxidation of the methyl group.[4]

  • Polymeric materials: Formed through condensation or polymerization reactions of xylenes or their nitrated derivatives under harsh acidic and thermal conditions.

Q2: What are the primary causes of tar formation during xylene nitration?

A2: The primary causes of tar formation are generally related to a loss of control over the reaction conditions, leading to side reactions. These include:

  • High reaction temperatures: The nitration of xylenes is a highly exothermic process.[5] Poor temperature control can lead to runaway reactions, accelerating the rates of side reactions like oxidation and polymerization, resulting in tar.

  • Excessively strong nitrating agents: Using a highly concentrated or large excess of the mixed acid (sulfuric and nitric acid) can promote over-nitration and oxidation.

  • Prolonged reaction times: Longer exposure of the product to the strong acidic and oxidizing conditions can increase the formation of byproducts.[3]

  • Presence of impurities: Impurities in the starting xylene or the nitrating acids can sometimes catalyze side reactions.

Q3: How does the xylene isomer (ortho, meta, para) affect the ease of nitration and potential for side reactions?

A3: The reactivity of xylene isomers towards nitration varies. m-Xylene is generally the most reactive and easily nitrated of the three isomers.[1] The methyl groups are activating and direct the incoming nitro group to specific positions. The potential for side reactions exists for all isomers, but the specific distribution of byproducts may differ. For instance, in the nitration of o-xylene, the formation of 3-nitro-o-xylene and 4-nitro-o-xylene occurs, along with dinitro derivatives as impurities.[6][7]

Q4: Can continuous-flow nitration reduce tar formation?

A4: Yes, continuous-flow nitration is an effective method for reducing byproduct formation. Its advantages include superior heat and mass transfer, which allows for precise temperature control and minimizes the risk of runaway reactions.[2][8] One study on the continuous-flow nitration of o-xylene demonstrated a significant reduction in phenolic impurities from 2% in a batch process to just 0.1%.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Dark, viscous "tar" formation in the reaction mixture. 1. Poor temperature control: The reaction has become too hot, leading to oxidation and polymerization. 2. Incorrect reagent addition: The nitrating agent was added too quickly, causing a rapid exotherm. 3. Excessively harsh conditions: The concentration of the mixed acid is too high, or the reaction time is too long.[3]1. Improve cooling: Ensure the reaction vessel is adequately cooled in an ice bath. Monitor the internal temperature closely and maintain it within the recommended range for the specific xylene isomer (e.g., mononitration of p-xylene is often carried out at 30°C).[3] 2. Slow, controlled addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation. 3. Optimize reaction conditions: Use the minimum necessary concentration and amount of mixed acid. Conduct preliminary experiments to determine the optimal reaction time for high conversion with minimal byproduct formation.
Low yield of the desired mononitroxylene. 1. Incomplete reaction: The reaction time may be too short, or the temperature too low. 2. Formation of byproducts: Significant amounts of dinitro-xylenes or oxidation products are being formed instead of the desired product. 3. Loss during workup: The product may be lost during the separation and purification steps.1. Monitor reaction progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product. 2. Adjust conditions to favor mononitration: Use milder conditions (lower temperature, less concentrated acid) to favor mononitration over dinitration.[3] Stepwise nitration is often preferred to reduce oxidation.[3] 3. Refine workup procedure: After quenching the reaction on ice, ensure proper phase separation. Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[3]
Presence of significant amounts of dinitro- and trinitro-xylenes. 1. High reaction temperature: Elevated temperatures favor multiple nitrations. For example, dinitration of p-xylene occurs readily at 80°C, and trinitration at 120°C.[3] 2. High concentration of nitrating agent: A more potent mixed acid will drive the reaction towards polynitration.1. Strict temperature control: Maintain the temperature at the optimal level for mononitration. 2. Use a stepwise approach: For dinitration or trinitration, it is often better to isolate the mononitro product first and then subject it to a second, more forceful nitration step.[3]
Product is contaminated with phenolic impurities (nitrocresols). Oxidative side reactions: The aromatic ring or methyl groups are being oxidized by the nitric acid. This is more prevalent at higher temperatures.[2][3]1. Maintain lower reaction temperatures. 2. Consider a continuous-flow setup: This has been shown to significantly reduce the formation of phenolic byproducts.[2] 3. Alkaline wash during workup: Washing the organic product with an aqueous sodium bicarbonate or dilute sodium hydroxide solution can help remove acidic phenolic impurities.[2][3]

Quantitative Data Summary

Table 1: Reaction Conditions for the Nitration of p-Xylene

Product Reaction Temperature Notes
Mononitro-p-xylene30°CReadily carried out at this temperature.
Dinitro-p-xylene80°CEasily nitrated from nitro-p-xylene.
Trinitro-p-xylene120°CRequires more forcing conditions.
Data sourced from a study on the synthesis and characterization of nitro-p-xylenes.[3]

Table 2: Impurity Profile in o-Xylene Nitration: Batch vs. Continuous-Flow

Process Type Phenolic Impurity Content Yield of Nitro-o-xylenes Throughput
Batch Process2%--
Continuous-Flow0.1%94.1%800 g/h
Data from a study on the continuous-flow synthesis of nitro-o-xylenes.[2]

Experimental Protocols

Mononitration of p-Xylene (Batch Process)

  • Preparation of Mixed Acid: In a flask equipped with a stirrer and placed in an ice bath, slowly add the desired amount of concentrated sulfuric acid to concentrated nitric acid. Allow the mixture to cool.

  • Reaction Setup: Place the p-xylene in a separate, four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel containing the mixed acid.

  • Addition of p-Xylene: For mononitration, it is common to add the p-xylene to the mixed acid. The rate of addition should be controlled to maintain the desired reaction temperature (e.g., 30°C).[3]

  • Reaction Monitoring: Monitor the reaction temperature continuously. The reaction is exothermic, and the rate of addition may need to be adjusted to prevent a temperature spike.

  • Quenching and Workup: Once the reaction is complete, pour the mixture onto crushed ice. The nitroxylene product will separate as an oil or solid. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a wash with aqueous sodium bicarbonate solution to remove residual acids and phenolic byproducts.[3] Further purification can be achieved by distillation or recrystallization.

Visualizations

TarFormationPathway Logical Pathway of Tar Formation in Xylene Nitration Xylene Xylene Isomer (o-, m-, or p-) DesiredProduct Mononitroxylene Xylene->DesiredProduct Nitration Oxidation Oxidation Xylene->Oxidation Polymerization Polymerization/ Condensation Xylene->Polymerization MixedAcid Mixed Acid (H2SO4 + HNO3) OverNitration Over-Nitration DesiredProduct->OverNitration Further Nitration DesiredProduct->Oxidation DesiredProduct->Polymerization Dinitro Dinitroxylene OverNitration->Dinitro Tar Tar (Complex Mixture) OverNitration->Tar Trinitro Trinitroxylene Dinitro->Trinitro Further Nitration Phenols Nitrocresols (Phenolic Impurities) Oxidation->Phenols SideChainOx Side-Chain Oxidation Products Oxidation->SideChainOx Oxidation->Tar Polymerization->Tar HighTemp High Temperature/ Runaway Reaction HighTemp->OverNitration HighTemp->Oxidation HighTemp->Polymerization LongTime Prolonged Reaction Time LongTime->OverNitration LongTime->Oxidation HighAcid High Acid Concentration HighAcid->OverNitration HighAcid->Oxidation

Caption: Logical pathway of tar formation in xylene nitration.

NitrationWorkflow Experimental Workflow for Xylene Nitration and Tar Mitigation Start Start: Prepare Mixed Acid (H2SO4 + HNO3) Reaction Controlled Nitration - Add reagents slowly - Maintain low temperature (e.g., 30°C) - Vigorous stirring Start->Reaction Monitor Monitor Reaction (TLC, GC) Reaction->Monitor TarIssue Tar Formation Observed? Reaction->TarIssue Side Reaction Monitor->Reaction Incomplete Quench Quench Reaction (Pour onto ice) Monitor->Quench Reaction Complete Separate Phase Separation (Separate organic layer) Quench->Separate Wash1 Aqueous Wash (Remove bulk acid) Separate->Wash1 Wash2 Alkaline Wash (e.g., NaHCO3 solution) - Removes acidic impurities - Mitigates phenolic byproducts Wash1->Wash2 Wash3 Final Water/Brine Wash Wash2->Wash3 Dry Dry Organic Layer (e.g., Na2SO4) Wash3->Dry Purify Purification (Distillation or Recrystallization) Dry->Purify Product Pure Mononitroxylene Purify->Product TarIssue->Quench No Troubleshoot Troubleshoot: - Check temperature control - Verify reagent addition rate - Assess acid concentration TarIssue->Troubleshoot Yes Troubleshoot->Reaction Adjust Conditions

Caption: Experimental workflow for xylene nitration and tar mitigation.

References

Impact of reaction temperature on dinitro-o-xylene isomer distribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of o-xylene, with a specific focus on the impact of reaction temperature on the dinitro-o-xylene isomer distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the dinitration of o-xylene?

A1: The dinitration of o-xylene typically yields two primary isomers: 3,4-dinitro-o-xylene and 4,5-dinitro-o-xylene. The formation of these isomers is a result of the directing effects of the two methyl groups on the aromatic ring.

Q2: How does reaction temperature generally affect the formation of dinitro-o-xylene isomers?

A2: In general, higher reaction temperatures increase the overall rate of nitration, leading to a higher yield of dinitrated products. While specific quantitative data is scarce, higher temperatures can also influence the isomer distribution, often leading to a less selective reaction and the formation of a wider range of byproducts. O-xylene's two electron-donating groups make it highly susceptible to dinitration side reactions.[1]

Q3: What other factors besides temperature influence the dinitro-o-xylene isomer distribution?

A3: Several factors significantly impact the isomer distribution:

  • Nitrating Agent: The composition and concentration of the nitrating agent (e.g., mixed acid of H₂SO₄ and HNO₃, or fuming nitric acid) are critical. Stronger nitrating agents and higher concentrations of nitric acid will favor dinitration.

  • Reaction Time: Longer reaction times will generally lead to a higher proportion of dinitro-o-xylene isomers.

  • Catalyst: The use of certain catalysts can influence the regioselectivity of the nitration reaction.

Q4: How can I minimize the formation of dinitro-o-xylene byproducts if I am targeting the mono-nitrated product?

A4: To favor the formation of mono-nitro-o-xylene, you should:

  • Maintain a low reaction temperature.

  • Use a less concentrated nitrating agent.

  • Carefully control the stoichiometry of the reactants, using o-xylene in slight excess.

  • Keep the reaction time to a minimum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High yield of dinitro-o-xylene isomers Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at or below room temperature with appropriate cooling.
Concentration of nitrating agent is too high.Dilute the nitrating agent or use a milder nitrating system.
Reaction time is too long.Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the desired level of mono-nitration is achieved.
Poor selectivity between 3,4- and 4,5-dinitro-o-xylene Suboptimal reaction temperature.Experiment with a range of temperatures to find the optimal condition for the desired isomer. Lower temperatures often favor the thermodynamically more stable isomer.
Inappropriate nitrating agent.Investigate different nitrating systems. The choice of acid in a mixed acid system can influence isomer ratios.
Formation of unexpected byproducts (e.g., oxidation products) Reaction temperature is excessively high.Reduce the reaction temperature significantly. High temperatures can lead to oxidative side reactions.
Presence of impurities in starting materials.Ensure the purity of o-xylene and the nitrating agents.

Data Presentation

Illustrative Impact of Temperature on Dinitro-o-xylene Isomer Distribution

Reaction Temperature (°C)3,4-dinitro-o-xylene (%)4,5-dinitro-o-xylene (%)Other Dinitro Isomers (%)
2565305
5060355
7555387
100504010

Note: This table is a simplified model. Actual results will vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Dinitration of o-Xylene

This protocol is a general guideline and should be optimized for specific research goals.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a predetermined amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup: Place the desired amount of o-xylene in a separate round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool this flask in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred o-xylene via a dropping funnel. Carefully monitor the reaction temperature and maintain it at the desired level (e.g., 25°C, 50°C, etc.) using the ice bath. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the set temperature for a specific duration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion is achieved, carefully pour the reaction mixture over crushed ice. The crude product will precipitate out.

  • Isolation and Purification: Isolate the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis: Analyze the product mixture using GC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.

Visualizations

G o_xylene o-Xylene mono_nitro Mononitro-o-xylene (3-nitro & 4-nitro isomers) o_xylene->mono_nitro + HNO₃/H₂SO₄ (Low Temperature) di_nitro Dinitro-o-xylene (3,4-dinitro & 4,5-dinitro isomers) mono_nitro->di_nitro + HNO₃/H₂SO₄ (Higher Temperature) byproducts Oxidation & Other Byproducts di_nitro->byproducts Elevated Temperature

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,3-Dimethyl-1,4-dinitrobenzene vs. 3,4-Dimethyl-1,2-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric dinitroxylenes: 2,3-Dimethyl-1,4-dinitrobenzene and 3,4-Dimethyl-1,2-dinitrobenzene. Understanding the distinct reactivity profiles of these molecules is crucial for their application in chemical synthesis and drug development, where precise control over reaction outcomes is paramount. This comparison focuses on the influence of substituent placement on the aromatic ring and its effect on electrophilic and nucleophilic aromatic substitution, as well as reduction reactions.

Key Structural and Physical Properties

A summary of the key physical and computed properties of the two isomers is presented in the table below. These properties, derived from publicly available data, provide a foundational understanding of the molecules.

PropertyThis compound3,4-Dimethyl-1,2-dinitrobenzene
Molecular Formula C₈H₈N₂O₄[1]C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [1]196.16 g/mol [2]
IUPAC Name This compound[1]1,2-dimethyl-3,4-dinitrobenzene[2]
CAS Number 70605-73-1[1]603-06-5[3]
Calculated LogP 2.3[1]2.3[2]
Topological Polar Surface Area (TPSA) 91.6 Ų[1]86.28[3]

Reactivity Comparison: A Theoretical Framework

Direct experimental data quantitatively comparing the reactivity of this compound and 3,4-Dimethyl-1,2-dinitrobenzene is scarce in publicly accessible literature. However, a robust theoretical framework based on the principles of organic chemistry allows for a qualitative comparison of their expected reactivities in key chemical transformations.

The primary factors governing the reactivity of these isomers are the electronic effects (both inductive and resonance) and steric hindrance imparted by the methyl (-CH₃) and nitro (-NO₂) groups.

  • Methyl Groups (-CH₃): These are electron-donating groups through an inductive effect and are ortho-, para-directing in electrophilic aromatic substitution reactions. They activate the ring towards electrophilic attack.

  • Nitro Groups (-NO₂): These are strong electron-withdrawing groups through both inductive and resonance effects. They are deactivating towards electrophilic aromatic substitution and are meta-directing. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The presence of two electron-donating methyl groups and two electron-withdrawing nitro groups on both isomers makes the overall reactivity lower than that of benzene. However, the relative positions of these groups will dictate the preferred sites of substitution and the overall reaction rate.

  • This compound: The two methyl groups are adjacent, and the two nitro groups are para to each other. The positions ortho and para to the methyl groups are activated, while the positions ortho and para to the nitro groups are deactivated. In this isomer, the positions C5 and C6 are ortho to a methyl group and meta to a nitro group, making them the most likely sites for electrophilic attack.

  • 3,4-Dimethyl-1,2-dinitrobenzene: The methyl groups are ortho to each other, as are the nitro groups. The positions C5 and C6 are ortho and para to the methyl groups, respectively, and are also meta to the nitro groups.

Expected Reactivity: Based on a qualitative analysis, 3,4-Dimethyl-1,2-dinitrobenzene is expected to be slightly more reactive towards electrophilic aromatic substitution. This is because the positions available for substitution (C5 and C6) are ortho and para to the activating methyl groups and meta to the deactivating nitro groups, a more favorable arrangement for stabilizing the intermediate carbocation (arenium ion) compared to this compound. In general, para-isomers of disubstituted benzenes with deactivating groups tend to be less deactivated and react faster in EAS reactions than their meta-counterparts.[4][5]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group (which could be a nitro group under certain conditions, though less common than halides).

  • This compound: The nitro groups are para to each other. If a nucleophilic attack were to occur, the negative charge in the Meisenheimer intermediate could be delocalized onto the para nitro group.

  • 3,4-Dimethyl-1,2-dinitrobenzene: The nitro groups are ortho to each other. A nucleophilic attack at a carbon bearing a nitro group would place a negative charge that can be stabilized by the adjacent nitro group.

Expected Reactivity: The reactivity in SNAr reactions is highly dependent on the specific reaction conditions and the nature of the leaving group, which is not inherently present in these molecules. However, considering the displacement of a nitro group, 3,4-Dimethyl-1,2-dinitrobenzene might be more susceptible to nucleophilic attack due to the ortho-relationship of the nitro groups, which can effectively stabilize the anionic intermediate. The steric hindrance from the adjacent methyl groups could, however, play a significant role in modulating this reactivity.

Reduction of Nitro Groups

The reduction of nitro groups to amines is a common and important transformation. The rate and selectivity of this reduction can be influenced by the electronic environment and steric hindrance around the nitro groups.

  • This compound: The two nitro groups are in electronically different environments. The nitro group at C1 is flanked by a methyl group, while the nitro group at C4 is not.

  • 3,4-Dimethyl-1,2-dinitrobenzene: Both nitro groups are adjacent to a methyl group.

Expected Reactivity: It is difficult to predict the relative overall reduction rates without experimental data. However, in cases of selective reduction, the least sterically hindered nitro group is often reduced preferentially. In This compound , the nitro group at C4 is less sterically hindered than the one at C1 and might be reduced more readily under controlled conditions. In 3,4-Dimethyl-1,2-dinitrobenzene , both nitro groups experience similar steric hindrance from the adjacent methyl groups.

Experimental Protocols

General Protocol for Comparative Nitration (Electrophilic Aromatic Substitution)
  • Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and temperature control, dissolve equimolar amounts of this compound and 3,4-Dimethyl-1,2-dinitrobenzene in a suitable solvent (e.g., concentrated sulfuric acid).

  • Reagent Addition: At a controlled temperature (e.g., 0-5 °C), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to each vessel at the same rate.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of consumption of the starting material and the formation of the trinitro-dimethylbenzene product(s) for each isomer. The relative rates will provide a quantitative measure of their reactivity towards electrophilic nitration.

General Protocol for Comparative Nucleophilic Aromatic Substitution
  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of this compound and 3,4-Dimethyl-1,2-dinitrobenzene in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).

  • Nucleophile Addition: Add an equimolar amount of a nucleophile (e.g., sodium methoxide or piperidine) to each vessel simultaneously.

  • Reaction Monitoring: Follow the reactions at a constant temperature, monitoring the disappearance of the starting materials and the appearance of the substitution products by HPLC or GC-MS.

  • Data Analysis: Calculate the reaction rates for both isomers to determine their relative reactivity towards nucleophilic substitution.

Logical Relationship of Reactivity Factors

The interplay of electronic and steric effects ultimately determines the reactivity of these isomers. The following diagram illustrates this logical relationship.

G Factors Influencing Reactivity of Dimethyl-dinitrobenzene Isomers substituents Substituents (-CH3, -NO2) electronic Electronic Effects (Inductive & Resonance) substituents->electronic steric Steric Hindrance substituents->steric eas Electrophilic Aromatic Substitution (EAS) electronic->eas snar Nucleophilic Aromatic Substitution (SNAr) electronic->snar reduction Nitro Group Reduction electronic->reduction steric->eas steric->snar steric->reduction reactivity Overall Reactivity eas->reactivity snar->reactivity reduction->reactivity

Caption: Factors influencing isomer reactivity.

Conclusion

While direct comparative experimental data is limited, a theoretical analysis based on established principles of organic chemistry suggests that 3,4-Dimethyl-1,2-dinitrobenzene may be slightly more reactive towards electrophilic aromatic substitution than This compound . The reactivity in nucleophilic aromatic substitution and reduction is more complex to predict without experimental validation, as it is highly dependent on specific reaction conditions and the interplay of electronic and steric factors.

For researchers and professionals in drug development, it is crucial to recognize that these subtle differences in reactivity can have a profound impact on reaction yields, selectivity, and the formation of impurities. Therefore, for any synthetic application involving these isomers, empirical validation of their reactivity under the specific conditions of interest is strongly recommended. The general experimental protocols provided can serve as a starting point for such investigations. Further research providing quantitative data on the reactivity of these specific isomers would be a valuable contribution to the field.

References

Comparative Stability of Dinitro-o-xylene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of dinitro-o-xylene isomers. Due to a scarcity of publicly available experimental data directly comparing the stability of various dinitro-o-xylene isomers (3,4-, 3,5-, 3,6-, and 4,5-dinitro-o-xylene), this document presents a framework for such an analysis. It includes illustrative data from the closely related dinitro-p-xylene isomers and details the experimental protocols necessary to generate comparable data for the ortho-isomers.

Data Presentation: Thermal Stability Parameters

A comprehensive comparative analysis would involve determining key thermal stability parameters for each dinitro-o-xylene isomer. The following table showcases the type of data that would be collected, using dinitro-p-xylene isomers as an example, as detailed in a study by Liu et al.[1].

IsomerMelting Point (°C)Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)
2,3-Dinitro-p-xylene91.5205.1228.198.2
2,6-Dinitro-p-xylene123.9105.9202.996.6

Data for dinitro-p-xylene isomers extracted from a study on their synthesis and characterization. It is presented here as an example of the data required for a comprehensive comparison of dinitro-o-xylene isomers.[1]

Experimental Protocols

To ensure data consistency and comparability, standardized experimental protocols are crucial. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for assessing thermal stability.[2][3][4][5][6][7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperatures, as well as the enthalpy of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small sample (typically 1-5 mg) of the dinitro-o-xylene isomer is accurately weighed and hermetically sealed in an aluminum pan.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C).

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to remove any gaseous decomposition products.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic peaks correspond to melting, while exothermic peaks indicate decomposition. The onset temperature, peak temperature, and the integrated area of the exothermic peak (enthalpy of decomposition) are determined.[4][8][9][10]

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, indicating the temperature range of decomposition and the amount of volatile products.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the dinitro-o-xylene isomer is placed in a ceramic or aluminum crucible.

  • Thermal Program: The crucible is placed on the TGA's microbalance within the furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).

  • Atmosphere: An inert nitrogen atmosphere is maintained with a consistent flow rate (e.g., 20 mL/min) throughout the experiment.

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.[2][3][5][6]

Mandatory Visualization

Decomposition Pathway

The thermal decomposition of dinitroaromatic compounds is a complex process that can proceed through various pathways. Based on studies of related compounds like dinitrobenzene and dinitrotoluene, a plausible initial decomposition pathway for a generic dinitro-o-xylene isomer is proposed below. This typically involves the homolytic cleavage of a C-NO2 bond, which is often the weakest bond in the molecule, or a nitro-nitrite rearrangement followed by the loss of NO. Subsequent reactions can lead to a cascade of further decomposition products.[11][12][13][14][15][16]

Decomposition_Pathway A Dinitro-o-xylene B Heat A->B C C-NO2 Bond Homolysis B->C D Nitro-Nitrite Rearrangement B->D E Aryl Radical + •NO2 C->E Primary Pathway F Aryl Nitrite Intermediate D->F Alternative Pathway G Further Decomposition (e.g., ring opening, fragmentation) E->G H Loss of •NO F->H I Aryloxy Radical H->I I->G

Caption: Plausible initial decomposition pathways for dinitro-o-xylene.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of dinitro-o-xylene isomer stability.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison S1 Synthesize Dinitro-o-xylene Isomers (e.g., 3,4-, 3,5-, 3,6-, 4,5-) S2 Purify Isomers (e.g., Recrystallization, Chromatography) S1->S2 A1 Differential Scanning Calorimetry (DSC) S2->A1 A2 Thermogravimetric Analysis (TGA) S2->A2 D1 Determine Melting Point, Decomposition Temperatures, Enthalpy of Decomposition A1->D1 D2 Determine Onset of Mass Loss, Total Mass Loss A2->D2 D3 Tabulate and Compare Stability Parameters D1->D3 D2->D3

Caption: Workflow for comparative stability analysis.

References

Spectroscopic comparison of "2,3-Dimethyl-1,4-dinitrobenzene" with other isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 2,3-Dimethyl-1,4-dinitrobenzene and its isomers, providing researchers, scientists, and drug development professionals with critical data for identification and characterization.

In the realm of organic chemistry, the precise identification of isomers is paramount. Subtle differences in the arrangement of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide offers a detailed spectroscopic comparison of this compound and its various isomers, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and a selection of its isomers. These isomers include 1,2-Dimethyl-3,4-dinitrobenzene, 1,3-Dimethyl-2,4-dinitrobenzene, 1,3-Dimethyl-4,6-dinitrobenzene, and 1,4-Dimethyl-2,3-dinitrobenzene.

Table 1: General Properties of Dimethyl-Dinitrobenzene Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₈N₂O₄196.1670605-73-1[1]
1,2-Dimethyl-3,4-dinitrobenzeneC₈H₈N₂O₄196.16603-06-5
1,3-Dimethyl-2,4-dinitrobenzeneC₈H₈N₂O₄196.16603-02-1[2]
1,3-Dimethyl-4,6-dinitrobenzeneC₈H₈N₂O₄196.16616-72-8[3][4]
1,4-Dimethyl-2,3-dinitrobenzeneC₈H₈N₂O₄196.16711-41-1

Table 2: Mass Spectrometry Data of Dimethyl-Dinitrobenzene Isomers

Compound NameMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Data not availableData not available
1,2-Dimethyl-3,4-dinitrobenzene Data not availableData not available
1,3-Dimethyl-2,4-dinitrobenzene 196[2]179, 163, 150, 133, 117, 105, 91, 77
1,3-Dimethyl-4,6-dinitrobenzene 196[4]179, 163, 150, 133, 117, 105, 91, 77
1,4-Dimethyl-2,3-dinitrobenzene Data not availableData not available

Table 3: Infrared (IR) Spectroscopy Data of Dimethyl-Dinitrobenzene Isomers

Compound NameKey IR Absorptions (cm⁻¹)
This compound Data not available
1,2-Dimethyl-3,4-dinitrobenzene Data not available
1,3-Dimethyl-2,4-dinitrobenzene Data not available
1,3-Dimethyl-4,6-dinitrobenzene ~1530 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~2930 (C-H stretch, methyl), ~1600 (C=C stretch, aromatic)[3]
1,4-Dimethyl-2,3-dinitrobenzene Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the solid dimethyl-dinitrobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Instrumentation: The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • The spectral width should be set to cover the expected range of chemical shifts for aromatic and methyl protons (typically 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but typically 16 to 64 scans are sufficient.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • The spectral width should be set to encompass the chemical shifts of aromatic and methyl carbons (typically 0-160 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Samples (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

    • The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16 or 32 scans).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the different dimethyl-dinitrobenzene isomers using the spectroscopic data.

Spectroscopic_Comparison Workflow for Isomer Differentiation A Unknown Dinitro-dimethylbenzene Isomer B Mass Spectrometry A->B C Molecular Ion Peak at m/z 196? B->C D IR Spectroscopy C->D Yes I Identify Isomer C->I No (Impurity or incorrect MW) E Characteristic NO2 stretches (~1530 & ~1345 cm-1)? D->E F 1H & 13C NMR Spectroscopy E->F Yes E->I No (Functional group absent) G Analyze Symmetry and Chemical Shifts F->G H Compare with Reference Spectra G->H H->I

Caption: A logical workflow for the spectroscopic identification of dimethyl-dinitrobenzene isomers.

References

A Comparative Guide to Validated HPLC Methods for Dinitrobenzene Isomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dinitrobenzene isomers. The following sections detail the experimental protocols and present key validation parameters to assist researchers in selecting and implementing robust analytical methods.

Method Comparison: A Case Study with Dinitrobenzene Derivatives

The validation of the analytical method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Quantitative Data Summary

The performance of the HPLC method for the simultaneous determination of dinitrobenzene derivatives is summarized in the tables below.

Table 1: Chromatographic Conditions and Performance

ParameterValue
Chromatographic Column Hypersil ODS2 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (55:45, v/v)
Flow Rate 1.2 mL·min⁻¹
Detection Wavelength 240 nm
Column Temperature 25 °C
Injection Volume 10 µL
Retention Time (DCDNB) 9.20 min
Retention Time (DCTNB) 10.50 min
Retention Time (TCDNB) 14.17 min
Resolution (all peaks) > 3.70

Table 2: Method Validation Parameters [1]

ParameterDCDNBDCTNBTCDNB
Linearity Range (mg·L⁻¹) 5 - 2505 - 5005 - 250
Correlation Coefficient (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (mg·L⁻¹) 0.470.680.85
Limit of Quantification (LOQ) (mg·L⁻¹) 1.582.282.82
Precision (RSD, %) 1.01 - 1.271.01 - 1.271.01 - 1.27
Accuracy (Recovery, %) 98.82 - 102.1398.82 - 102.1398.82 - 102.13

Experimental Protocols

The following is a detailed methodology for the validated HPLC method for the quantification of dinitrobenzene derivatives.

1. Instrumentation

  • A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Hypersil ODS2 chromatographic column (250 mm × 4.6 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reference standards of 1,5-dichloro-2,4-dinitrobenzene (DCDNB), 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB), and 2,3,4-trichloro-1,5-dinitrobenzene (TCDNB).

3. Chromatographic Conditions [1]

  • Mobile Phase: A mixture of acetonitrile and water in a 55:45 volume ratio.

  • Flow Rate: 1.2 mL per minute.

  • Column Temperature: Maintained at 25 °C.

  • Detection: UV detection at a wavelength of 240 nm.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation

  • Prepare individual stock solutions of DCDNB, DCTNB, and TCDNB in a suitable solvent (e.g., acetonitrile).

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to fall within the linear range of the method.

5. Sample Preparation

  • Accurately weigh and dissolve the sample containing the dinitrobenzene isomers in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Method Validation Procedure

  • Linearity: A series of at least five concentrations of each analyte were prepared and injected. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Precision: The precision of the method was evaluated by performing replicate injections of a standard solution and expressing the results as the relative standard deviation (RSD).

  • Accuracy: The accuracy was determined by the recovery of a known amount of standard spiked into a sample matrix.

Experimental Workflow

The logical flow of the HPLC method validation process is illustrated in the diagram below.

HPLC_Validation_Workflow start Start: Method Development Objective prep Preparation of Standards and Samples start->prep hplc_analysis HPLC Analysis (Optimized Conditions) prep->hplc_analysis linearity Linearity Assessment hplc_analysis->linearity lod_loq LOD & LOQ Determination hplc_analysis->lod_loq accuracy Accuracy (Recovery) Studies hplc_analysis->accuracy precision Precision (Repeatability) Studies hplc_analysis->precision results Data Analysis and Validation Report linearity->results lod_loq->results accuracy->results precision->results end End: Validated Method results->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Structure and Properties of 2,3-Dimethyl-1,4-dinitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of 2,3-Dimethyl-1,4-dinitrobenzene and its related isomers. The information presented is compiled from peer-reviewed literature and is intended to assist researchers in understanding the characteristics of these compounds for their potential applications, primarily as intermediates in the synthesis of energetic materials and pharmaceuticals.

Structural and Physicochemical Properties of Dimethyl-dinitrobenzene Isomers

The arrangement of the methyl and nitro groups on the benzene ring significantly influences the physical and chemical properties of dimethyl-dinitrobenzene isomers. These properties are critical for their application as precursors in various fields. The following table summarizes key data for several isomers.

Isomer NameParent XyleneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Crystal SystemSpace GroupCalculated Density (g/cm³)
This compound o-XyleneC₈H₈N₂O₄196.16[1]Not ReportedMonoclinic[2]P2₁/n[2]Not Reported
1,2-Dimethyl-3,4-dinitrobenzene o-XyleneC₈H₈N₂O₄196.16[3]Not ReportedMonoclinic[2]P2₁/c[2]Not Reported
2,3-Dinitro-p-xylene p-XyleneC₈H₈N₂O₄196.16[4]90-93[5]Monoclinic[4]P2(1)/n[4]1.421[4]
2,6-Dinitro-p-xylene p-XyleneC₈H₈N₂O₄196.16[4]123-126[4]Not ReportedNot ReportedNot Reported
2,5-Dimethyl-1,3-dinitrobenzene p-XyleneC₈H₈N₂O₄196.16[6]Not ReportedMonoclinic[6]P2₁/c[6]Not Reported
1,3,5-Trimethyl-2,4-dinitrobenzene MesityleneC₉H₁₀N₂O₄210.19[7]Not ReportedOrthorhombic[7]P2₁2₁2₁[7]1.411[7]

Comparative Performance Data: Thermal Stability

The thermal stability of dinitro-xylene isomers is a crucial parameter, particularly when they are considered as precursors for energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate thermal behavior.

CompoundMelting Peak (DSC, °C)Decomposition Onset (TGA, °C)Mass Loss (%)Peak Decomposition Temperature (°C)
2,6-Dinitro-p-xylene 123.9[4]105.9[4]96.6[4]185.0 (23.3%/min loss)[4]
2,3-Dinitro-p-xylene Not explicitly separated from decompositionWider endothermic process with a peak at 228.1[4]Complete decomposition by 350[4]Not explicitly stated

Note: Detailed thermal analysis data for this compound was not available in the searched literature. The data for dinitro-p-xylene isomers indicates that 2,6-dinitro-p-xylene has a lower melting point and begins to decompose at a lower temperature compared to the broader decomposition profile of 2,3-dinitro-p-xylene. The higher symmetry of the 2,6-isomer contributes to its higher melting point.[5]

Experimental Protocols

The synthesis and characterization of dimethyl-dinitrobenzene isomers are critical for obtaining pure compounds for further use. The following are generalized protocols based on published literature.

This protocol describes the nitration of p-xylene to yield a mixture of dinitro isomers, followed by their separation.

Materials:

  • p-Xylene

  • Mixed acid (a mixture of concentrated nitric acid and sulfuric acid)

  • Ethyl alcohol

  • Glacial acetic acid

  • Methanol

Procedure:

  • Nitration: Mononitro-p-xylene is first prepared by reacting p-xylene with a mixed acid at a controlled temperature. For the subsequent dinitration, the mononitro-p-xylene (which can be used without purification) is heated to just below the desired reaction temperature (e.g., 80°C).[4]

  • The mixed acid is then added dropwise at a rate that maintains the desired reaction temperature for approximately 30 minutes.[4]

  • Work-up: After the reaction, the mixture is cooled, and the solid product is collected.

  • Isomer Separation: The solid product, a mixture of dinitro-p-xylene isomers, is dissolved in ethyl alcohol. The solution is slowly evaporated to induce crystallization. The 2,6-isomer, being less soluble in cold ethyl alcohol, crystallizes first and can be separated by filtration. The 2,3-isomer remains in the filtrate and can be obtained upon further evaporation.[4]

  • Recrystallization: The separated isomers can be further purified by recrystallization from a minimal amount of glacial acetic acid, followed by washing with methanol and drying under vacuum.[4]

This compound is prepared by the nitration of o-xylene.

Materials:

  • o-Xylene

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • A reaction mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled.

  • o-Xylene is added to the stirred acid mixture over a period of one hour while maintaining the temperature at 283 K (10 °C).[2]

  • After the addition is complete, the organic phase is separated.

  • The organic phase is washed, dried, and the product can be purified by column chromatography using petroleum ether and ethyl acetate.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized isomers by analyzing the chemical shifts and coupling patterns of the protons and carbons.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, particularly the characteristic absorption bands of the nitro groups.[4]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and to study the thermal decomposition behavior of the compounds.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to measure the mass loss of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[4]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure and providing data on bond lengths, bond angles, and crystal packing.[2][4][6]

Visualization of Synthetic Pathways and Logic

The synthesis of dinitro-xylene isomers from their corresponding xylene precursors is a fundamental process in organic chemistry. The logical flow of synthesis and characterization is crucial for obtaining and verifying the desired products.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization of Dinitro-xylene Isomers cluster_synthesis Synthesis cluster_application Potential Application Xylene Xylene Isomer (o-, m-, or p-) Nitration Nitration (Mixed Acid) Xylene->Nitration Crude_Product Crude Dinitro-xylene (Mixture of Isomers) Nitration->Crude_Product Separation Isomer Separation (e.g., Recrystallization) Crude_Product->Separation Pure_Isomer Pure Dinitro-xylene Isomer Separation->Pure_Isomer NMR NMR Spectroscopy (¹H, ¹³C) Pure_Isomer->NMR Structural Confirmation IR IR Spectroscopy Pure_Isomer->IR Functional Group Identification Thermal Thermal Analysis (DSC, TGA) Pure_Isomer->Thermal Thermal Stability Assessment Xray X-ray Crystallography Pure_Isomer->Xray 3D Structure Determination Energetic Energetic Material Precursor NMR->Energetic Pharma Pharmaceutical Intermediate NMR->Pharma IR->Pharma Thermal->Energetic Xray->Energetic

Caption: Workflow for the synthesis and characterization of dinitro-xylene isomers.

The nitration of a specific xylene isomer (ortho, meta, or para) yields a mixture of dinitro-xylene isomers. The directing effects of the methyl groups on the aromatic ring influence the product distribution. The following diagram illustrates the logical relationship between the starting material and the potential dinitro products.

Isomer_Formation_Logic Relationship Between Xylene Isomers and Dinitro Products o_Xylene o-Xylene Dinitro_o_Xylene Dinitro-o-xylenes (e.g., this compound, 1,2-Dimethyl-3,4-dinitrobenzene) o_Xylene->Dinitro_o_Xylene Nitration m_Xylene m-Xylene Dinitro_m_Xylene Dinitro-m-xylenes (e.g., 2,4-Dinitro-m-xylene, 4,6-Dinitro-m-xylene) m_Xylene->Dinitro_m_Xylene Nitration p_Xylene p-Xylene Dinitro_p_Xylene Dinitro-p-xylenes (e.g., 2,3-Dinitro-p-xylene, 2,6-Dinitro-p-xylene, 2,5-Dimethyl-1,3-dinitrobenzene) p_Xylene->Dinitro_p_Xylene Nitration

Caption: Formation of dinitro-xylene isomers from corresponding xylene precursors.

Role in Drug Development and Other Applications

Dimethyl-dinitrobenzene derivatives are not typically active pharmaceutical ingredients themselves. Instead, their significance in drug development lies in their role as versatile synthetic intermediates. The nitro groups can be readily reduced to amino groups, which are common functionalities in a vast array of pharmaceutical compounds. These amino-dimethylbenzene structures can then serve as scaffolds for building more complex molecules with potential therapeutic activity.

In the field of energetic materials, dinitro-xylenes are considered precursors to more powerful explosives. Their thermal stability and density are key indicators of their potential performance in such applications. The introduction of nitro groups increases the energy content of the molecule.

Disclaimer: The information provided in this guide is for research and informational purposes only. The synthesis and handling of nitrated organic compounds should only be carried out by trained professionals in a controlled laboratory setting, as these compounds can be hazardous and potentially explosive.

References

Cross-Referencing Experimental Data with Literature Values for 2,3-Dimethyl-1,4-dinitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 2,3-Dimethyl-1,4-dinitrobenzene with established literature values. The information is intended to assist researchers in verifying experimental results, understanding the physicochemical properties of this compound, and providing a baseline for further studies.

Comparison of Physicochemical Properties

A critical step in chemical research is the verification of a synthesized compound's identity and purity. This is often achieved by comparing its experimentally determined physical and chemical properties with values reported in the scientific literature. The following table summarizes the available literature values for this compound and its isomers.

PropertyThis compound (Literature Value)1,4-Dimethyl-2,3-dinitrobenzene (Isomer)1,3-Dimethyl-2,4-dinitrobenzene (Isomer)
Molecular Formula C₈H₈N₂O₄[1]C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [1]196.16 g/mol [2]196.16 g/mol
Melting Point Not explicitly found90 °C[2]82 °C
Boiling Point Not explicitly found342.6 ± 37.0 °C (Predicted)[2]301.6 °C
Appearance Colorless block crystal[3]Not specifiedNot specified

Experimental Protocols

Accurate and reproducible experimental procedures are fundamental to scientific research. Below are detailed methodologies for the synthesis and characterization of dinitro-xylene isomers, which can be adapted for this compound.

Synthesis of Dinitro-o-xylene Isomers

The synthesis of this compound is typically achieved through the nitration of o-xylene. This reaction can produce a mixture of isomers, and the desired product is often obtained as a by-product.[3]

Materials:

  • o-Xylene

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Methylene Chloride

  • Deionized Water

  • Celite

Procedure:

  • In a round-bottom flask, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.[3]

  • o-Xylene is slowly added to the stirred nitrating mixture while maintaining a controlled temperature.[3]

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The reaction is quenched by pouring the mixture into cold deionized water.

  • The product is extracted using an organic solvent such as methylene chloride.[4]

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product mixture.

Purification:

  • The crude product, which is a mixture of dinitro-o-xylene isomers, can be purified by techniques such as column chromatography or recrystallization to isolate the desired this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. The number of signals, their chemical shifts, and splitting patterns provide detailed information about the arrangement of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for nitro groups (NO₂) and aromatic C-H bonds would be expected.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

  • Melting Point Determination: The melting point is a crucial physical property for assessing the purity of a solid compound. A sharp melting point range close to the literature value indicates high purity.

Logical Workflow for Data Comparison

The following diagram illustrates a logical workflow for comparing experimental data with literature values for the identification and characterization of a chemical compound.

G cluster_0 Experimental Analysis cluster_1 Literature Review Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Characterization Characterize Compound (NMR, IR, MS, MP) Purification->Characterization Compare Compare Experimental Data with Literature Values Characterization->Compare Search Search Literature Databases (e.g., PubChem, SciFinder) Extract Extract Physicochemical and Spectral Data Search->Extract Extract->Compare Conclusion Conclusion Compare->Conclusion Data Match Discrepancy Analyze Discrepancies Compare->Discrepancy Data Mismatch Further_Action Further Purification or Structural Elucidation Discrepancy->Further_Action Further_Action->Purification

References

A Comparative Guide to Catalysts for the Reduction of 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic reduction of 2,3-Dimethyl-1,4-dinitrobenzene to its corresponding diamine, 2,3-Dimethyl-1,4-phenylenediamine, is a critical transformation in the synthesis of various specialty chemicals, including pharmaceuticals and advanced polymers. The efficiency and selectivity of this process are highly dependent on the choice of catalyst and the specific reaction conditions employed. This guide provides an objective comparison of common catalysts used for this reduction, supported by available experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. The most commonly employed catalysts for the reduction of dinitroaromatics are Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts. While specific data for this compound is limited in publicly available literature, data from the closely related m-dinitrobenzene provides valuable insights into catalyst performance.

CatalystTypical LoadingTemperature (°C)Pressure (MPa)SolventReaction TimeConversion (%)Selectivity (%)Reference
Raney Nickel 2-10 wt%80-1201.5-4.0Methanol/Ethanol2-6 h>99>99[1]
Palladium on Carbon (Pd/C) 5-10 wt% Pd80-1300.5-2.5Methanol/Ethanol1-4 h>98>99[2]
Platinum on Carbon (Pt/C) 1-5 wt% Pt100-1502.0-5.0Ethanol3-8 h~98~97[3]
Ruthenium-based (Pd-Ru/C) 5% Pd, 3% Ru1001.5MethanolNot Specified>98>99[2]
Nickel-based (Ni/SiO2) 20 wt% Ni1002.6Not Specified1 h97.288.9 (for m-phenylenediamine)
Core-shell (MnO2-NiO-ZrO2) Not ApplicableNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>97>97 (for m-phenylenediamine)[4][5]

Note: The data presented above is primarily for the reduction of m-dinitrobenzene, a structural isomer of this compound. While the general trends in catalyst activity are expected to be similar, specific reaction kinetics and yields may vary for the dimethyl-substituted compound due to steric and electronic effects.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the catalytic reduction of dinitroaromatics based on patent literature and research articles.

Protocol 1: Reduction using Raney Nickel

This protocol is based on general procedures for the hydrogenation of dinitroaromatics using Raney Nickel.[1]

  • Catalyst Preparation: A slurry of Raney Nickel (5 wt% of the substrate) in the reaction solvent (e.g., methanol) is prepared in a high-pressure autoclave.

  • Reaction Setup: The autoclave is charged with this compound and the solvent. The vessel is then sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation: The reaction mixture is heated to 80-120°C and pressurized with hydrogen to 1.5-4.0 MPa. The mixture is stirred vigorously to ensure efficient mass transfer.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 2,3-Dimethyl-1,4-phenylenediamine. Further purification can be achieved by recrystallization or distillation.

Protocol 2: Reduction using Palladium on Carbon (Pd/C)

This protocol is adapted from procedures for the hydrogenation of dinitrobenzenes using a Pd/C catalyst.[2]

  • Catalyst Suspension: To a solution of this compound in a suitable solvent (e.g., ethanol) in a hydrogenation apparatus, 5% or 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) is added.

  • Hydrogen Introduction: The system is evacuated and backfilled with hydrogen gas (typically using a balloon or a pressurized vessel).

  • Reaction: The reaction mixture is stirred at a temperature ranging from 80°C to 130°C under a hydrogen pressure of 0.5-2.5 MPa.

  • Filtration and Isolation: After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), the catalyst is carefully filtered off through a pad of celite. The filtrate is then concentrated in vacuo to afford the desired product.

Visualizations

Reaction Pathway

The catalytic reduction of a dinitroaromatic compound to a diamine proceeds through a series of intermediates. The generally accepted pathway involves the stepwise reduction of the nitro groups.

Reaction_Pathway DNB This compound Nitroso Intermediate Nitroso Compound DNB->Nitroso + H2 Hydroxylamine Intermediate Hydroxylamine Nitroso->Hydroxylamine + H2 Amine1 2,3-Dimethyl-4-nitroaniline Hydroxylamine->Amine1 + H2 Nitroso2 Intermediate Nitrosoaniline Amine1->Nitroso2 + H2 Hydroxylamine2 Intermediate Hydroxylamineaniline Nitroso2->Hydroxylamine2 + H2 Diamine 2,3-Dimethyl-1,4-phenylenediamine Hydroxylamine2->Diamine + H2

Caption: Stepwise reduction of this compound.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound is a multi-step process that requires careful handling of flammable and hazardous materials.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant Weigh Reactant (this compound) Charge Charge Reactor with Reactant, Solvent, Catalyst Reactant->Charge Solvent Select & Degas Solvent Solvent->Charge Catalyst Weigh Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Charge Purge Purge with Inert Gas (N2) then Hydrogen (H2) Charge->Purge React Heat and Pressurize with H2 while stirring Purge->React Monitor Monitor Reaction (TLC, GC, H2 uptake) React->Monitor Cooldown Cool Down & Depressurize Monitor->Cooldown Filter Filter Catalyst Cooldown->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Recrystallization/Distillation) Evaporate->Purify Analyze Analyze Product (NMR, MS, etc.) Purify->Analyze

References

Reactivity of diamine derived from "2,3-Dimethyl-1,4-dinitrobenzene" vs other diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the diamine derived from 2,3-dimethyl-1,4-dinitrobenzene, namely 2,3-dimethyl-1,4-phenylenediamine, against other common aromatic diamines. This document outlines the synthesis, electronic properties, and expected reactivity based on available experimental data and theoretical considerations, offering valuable insights for its application in chemical synthesis and drug development.

Introduction

Aromatic diamines are a critical class of compounds utilized as building blocks in the synthesis of polymers, dyes, and pharmaceuticals. Their reactivity, largely governed by the nucleophilicity of the amino groups, is highly sensitive to the nature and position of substituents on the aromatic ring. This guide focuses on 2,3-dimethyl-1,4-phenylenediamine and compares its reactivity profile to unsubstituted p-phenylenediamine and other methylated isomers. The presence of two methyl groups on the benzene ring introduces both electronic and steric effects that significantly modulate the diamine's reactivity.

Synthesis of Aromatic Diamines

The primary route for the synthesis of aromatic diamines is the reduction of the corresponding dinitroarenes. This can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents.

General Experimental Protocol: Reduction of Dinitroarenes

A common and effective method for the reduction of dinitroarenes to their corresponding diamines is catalytic hydrogenation. The following protocol for the synthesis of m-phenylenediamine from m-dinitrobenzene can be adapted for the synthesis of 2,3-dimethyl-1,4-phenylenediamine from this compound.

Reaction:

This compound This compound 2,3-Dimethyl-1,4-phenylenediamine 2,3-Dimethyl-1,4-phenylenediamine This compound->2,3-Dimethyl-1,4-phenylenediamine H2, Pd/C or Ni/SiO2 Ethanol or Methanol

Figure 1. General scheme for the reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Nickel on silica (Ni/SiO2)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a pressure reactor, a solution of this compound in ethanol or methanol is prepared.

  • A catalytic amount of 10% Pd/C or Ni/SiO2 is added to the solution. The catalyst loading is typically 0.1-1.0 g per 100 g of the nitro compound.

  • The reactor is sealed and purged with an inert gas (nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to a pressure of 0.1-6.0 MPa.

  • The reaction mixture is heated to a temperature between 20-150 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 2,3-dimethyl-1,4-phenylenediamine.

  • The crude product can be purified by recrystallization or distillation.

Note: Aromatic diamines are susceptible to oxidation and may darken upon exposure to air. It is advisable to handle them under an inert atmosphere and store them in a cool, dark place.

Comparative Reactivity Analysis

The reactivity of aromatic diamines is primarily influenced by two key factors:

  • Electronic Effects: The electron density on the nitrogen atoms, which determines their basicity and nucleophilicity. Electron-donating groups (EDGs) like methyl groups increase electron density, thereby enhancing reactivity.

  • Steric Effects: The spatial arrangement of atoms around the amino groups, which can hinder the approach of electrophiles and reduce reactivity.

Basicity (pKa)
DiamineStructurepKa (Conjugate Acid)Notes
p-PhenylenediamineNH₂-C₆H₄-NH₂6.31Unsubstituted reference compound.
2,3-Dimethyl-1,4-phenylenediamineNH₂-C₆H₂(CH₃)₂-NH₂Estimated > 6.31Electron-donating methyl groups increase basicity.
2,5-Dimethyl-1,4-phenylenediamineNH₂-C₆H₂(CH₃)₂-NH₂Estimated > 6.31Similar electronic effect to the 2,3-isomer, but different steric environment.
N,N-Dimethyl-p-phenylenediamine(CH₃)₂N-C₆H₄-NH₂-N-alkylation significantly alters basicity and reactivity.
Reactivity in Polymerization

A study on the oxidative polymerization of p-phenylenediamine (pPD) and 2,5-dimethyl-p-phenylenediamine provides insights into their relative reactivities. The polymerization yield for the dimethylated derivative was found to be lower than that of the unsubstituted pPD. This suggests that while the methyl groups are electronically activating, the steric hindrance they introduce may play a dominant role in this specific reaction, leading to an overall decrease in polymerization efficiency. A similar trend would be expected for 2,3-dimethyl-1,4-phenylenediamine, where one of the amino groups is flanked by a methyl group.

MonomerPolymerization Yield (%)Reference
p-PhenylenediamineHigherQualitative comparison
2,5-Dimethyl-p-phenylenediamineLowerQualitative comparison
Logical Workflow for Reactivity Comparison

The following diagram illustrates the factors influencing the reactivity of substituted phenylenediamines.

subst Substituent Effects elec Electronic Effects (e.g., methyl groups are EDGs) subst->elec influences steric Steric Hindrance subst->steric influences reactivity Diamine Reactivity (Nucleophilicity) elec->reactivity increases steric->reactivity decreases

A Comparative Benchmarking Study on the Synthesis of Dinitroarenes: Focusing on 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of dinitroarenes is a critical aspect of developing novel therapeutics and functional materials. This guide provides a comprehensive benchmark analysis of the synthesis of 2,3-Dimethyl-1,4-dinitrobenzene in comparison with other common dinitroarenes, offering valuable insights into reaction efficiencies, isomer distribution, and experimental considerations.

This comparative guide delves into the synthetic methodologies for producing this compound and contrasts them with the established routes for 1,2-Dinitrobenzene, 1,3-Dinitrobenzene, 1,4-Dinitrobenzene, and 2,4-Dinitrotoluene. By presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Comparative Synthesis Data of Dinitroarenes

The following table summarizes the key performance indicators for the synthesis of the target compound, this compound, and other selected dinitroarenes. The data highlights variations in yields and the formation of isomeric byproducts, which are crucial factors in assessing the overall efficiency and practicality of a synthetic route.

Target CompoundStarting MaterialNitrating AgentKey Reaction ConditionsReported YieldIsomeric Purity/Byproducts
This compound o-XyleneMixed Acid (HNO₃/H₂SO₄)Controlled temperature (e.g., 15-20°C)Formed as a byproduct in mononitration; specific high-yield synthesis not widely reported.[1]Mixture of dinitro-o-xylene isomers.[1]
1,2-Dinitrobenzeneo-NitroanilineNaNO₂/H₂O, Copper powderDiazotization followed by Sandmeyer-type reaction~35-40% (calculated from 14-16g product from 34g starting material)[2]Relatively clean conversion from the corresponding nitroaniline.
1,3-DinitrobenzeneNitrobenzeneMixed Acid (HNO₃/H₂SO₄)Acid catalysisUp to 93%Major product; ortho (6%) and para (1%) isomers are minor byproducts.
1,4-Dinitrobenzenep-NitroanilineFluoboric acid, NaNO₂, Copper powderDiazotization followed by reaction with nitrite67-82%[2]Primarily the para isomer.
2,4-DinitrotolueneTolueneMixed Acid (HNO₃/H₂SO₄)Two-step nitrationHigh, e.g., ~96% from 4-nitrotolueneA mixture of 2,4-DNT and 2,6-DNT is often produced.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the discussed dinitroarenes, based on established laboratory procedures. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

General Procedure for Dinitration of Aromatic Compounds using Mixed Acid

This protocol is applicable to the synthesis of 1,3-Dinitrobenzene and dinitrotoluenes, and is the basis for the formation of this compound from o-xylene.

Materials:

  • Aromatic starting material (e.g., nitrobenzene, toluene, o-xylene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Carefully prepare the nitrating mixture by slowly adding a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid with constant stirring and cooling in an ice bath.

  • In a separate flask, place the aromatic starting material.

  • Slowly add the prepared nitrating mixture dropwise to the starting material under vigorous stirring, while maintaining a low temperature (typically between 0-20°C) using an ice bath.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude dinitroarene.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of Dinitrobenzenes from Nitroanilines (Sandmeyer-type reaction)

This protocol is a general guide for the synthesis of 1,2-Dinitrobenzene and 1,4-Dinitrobenzene from their corresponding nitroanilines.

Materials:

  • o-Nitroaniline or p-Nitroaniline

  • Fluoboric Acid (HBF₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper powder

  • Water

  • Organic solvent for extraction or steam distillation apparatus

Procedure:

  • Dissolve the starting nitroaniline in an acidic solution (e.g., fluoboric acid or hydrochloric acid) and cool the mixture in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the cooled nitroaniline solution with constant stirring to form the diazonium salt.

  • In a separate vessel, prepare a suspension of copper powder in an aqueous solution of sodium nitrite.

  • Slowly add the freshly prepared diazonium salt solution to the copper-nitrite suspension with vigorous stirring. Control any foaming that may occur.

  • After the addition is complete, stir the mixture for a period to allow the reaction to go to completion.

  • Isolate the crude dinitrobenzene by filtration or steam distillation.

  • Purify the product by recrystallization from a suitable solvent.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for the discussed dinitroarenes.

Synthesis_of_2_3_Dimethyl_1_4_dinitrobenzene o-Xylene o-Xylene Mononitro-o-xylenes Mononitro-o-xylenes o-Xylene->Mononitro-o-xylenes HNO₃/H₂SO₄ This compound This compound Mononitro-o-xylenes->this compound HNO₃/H₂SO₄

Caption: Synthesis of this compound from o-xylene.

Synthesis_of_Dinitrobenzenes cluster_ortho 1,2-Dinitrobenzene Synthesis cluster_meta 1,3-Dinitrobenzene Synthesis cluster_para 1,4-Dinitrobenzene Synthesis o-Nitroaniline o-Nitroaniline o-Nitrobenzenediazonium salt o-Nitrobenzenediazonium salt o-Nitroaniline->o-Nitrobenzenediazonium salt NaNO₂/H⁺ 1,2-Dinitrobenzene 1,2-Dinitrobenzene o-Nitrobenzenediazonium salt->1,2-Dinitrobenzene Cu/NaNO₂ Nitrobenzene Nitrobenzene 1,3-Dinitrobenzene 1,3-Dinitrobenzene Nitrobenzene->1,3-Dinitrobenzene HNO₃/H₂SO₄ p-Nitroaniline p-Nitroaniline p-Nitrobenzenediazonium salt p-Nitrobenzenediazonium salt p-Nitroaniline->p-Nitrobenzenediazonium salt NaNO₂/H⁺ 1,4-Dinitrobenzene 1,4-Dinitrobenzene p-Nitrobenzenediazonium salt->1,4-Dinitrobenzene Cu/NaNO₂

Caption: Synthesis pathways for 1,2-, 1,3-, and 1,4-Dinitrobenzene.

Synthesis_of_2_4_Dinitrotoluene Toluene Toluene Mononitrotoluenes Mononitrotoluenes Toluene->Mononitrotoluenes HNO₃/H₂SO₄ 2,4-Dinitrotoluene 2,4-Dinitrotoluene Mononitrotoluenes->2,4-Dinitrotoluene HNO₃/H₂SO₄

Caption: Synthesis of 2,4-Dinitrotoluene from Toluene.

Concluding Remarks

This comparative guide highlights that while the synthesis of many dinitroarenes is well-established with high yields, the targeted synthesis of this compound presents a greater challenge due to the formation of isomeric mixtures during the dinitration of o-xylene. The data suggests that for applications requiring high purity this compound, the development of more selective synthetic methodologies or efficient purification techniques is an area ripe for further research. In contrast, the synthesis of 1,3-dinitrobenzene via the direct nitration of nitrobenzene and the preparation of 1,2- and 1,4-dinitrobenzenes from their corresponding nitroanilines offer more straightforward and higher-yielding routes. This analysis provides a foundational understanding for researchers to select and optimize synthetic strategies for the preparation of dinitroarenes tailored to their specific research and development needs.

References

Evaluating the Biological Activity of Quinoxalines Derived from 2,3-Dimethyl-1,4-dinitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biological activity of quinoxaline derivatives synthesized from 2,3-dimethyl-1,4-dinitrobenzene. It is designed to offer an objective comparison with alternative compounds, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.

Synthesis Pathway

The synthesis of 6,7-dimethylquinoxaline derivatives commences with the reduction of this compound to its corresponding diamine, 4,5-dimethyl-1,2-phenylenediamine. This intermediate is then condensed with a 1,2-dicarbonyl compound to yield the target quinoxaline scaffold.

Synthesis_Pathway Start This compound Intermediate 4,5-Dimethyl-1,2-phenylenediamine Start->Intermediate Reduction (e.g., SnCl2/HCl) Product 6,7-Dimethylquinoxaline Derivative Intermediate->Product Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl->Product Condensation

Caption: Synthetic route to 6,7-dimethylquinoxaline derivatives.

Experimental Protocols

Synthesis of 4,5-dimethyl-1,2-phenylenediamine

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the flask while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath.

  • After the addition is complete, reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

  • Extract the product with diethyl ether.

  • Wash the ethereal layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude 4,5-dimethyl-1,2-phenylenediamine, which can be further purified by recrystallization from a suitable solvent.

Synthesis of 6,7-dimethylquinoxaline Derivatives

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • 1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl)

  • Ethanol or acetic acid

Procedure:

  • Dissolve 4,5-dimethyl-1,2-phenylenediamine in ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized quinoxaline derivatives against Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like Kinase 1 (CLK1) can be determined using various commercially available kinase assay kits, such as those employing a luminescent or fluorescence resonance energy transfer (FRET) based readout. A general protocol is outlined below.

Materials:

  • Purified recombinant human GSK3β, DYRK1A, and CLK1 enzymes.

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds (quinoxaline derivatives and reference inhibitors) dissolved in DMSO.

  • Detection reagents (e.g., Kinase-Glo®, ADP-Glo™, LanthaScreen™).

  • Microplate reader capable of measuring luminescence or FRET.

General Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the kinase assay buffer.

  • In a microplate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or FRET signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare Compound Dilutions Add_Components Add Kinase, Substrate, and Compound to Plate Prep_Compounds->Add_Components Prep_Reagents Prepare Kinase, Substrate, and ATP Solutions Prep_Reagents->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Signal Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Biological Activity and Comparison

A series of novel 6,7-dimethylquinoxaline analogs have been synthesized and evaluated for their kinase inhibitory activity, particularly against kinases implicated in neurodegenerative diseases like Alzheimer's. The following table summarizes the reported IC50 values for representative compounds against GSK3β, DYRK1A, and CLK1.

Table 1: Kinase Inhibitory Activity of 6,7-Dimethylquinoxaline Derivatives

CompoundTarget KinaseIC50 (µM)
Compound IV (bromo-substituted) GSK3β0.270
DYRK1A> 10
CLK1> 10
Compound V (chloro-substituted) GSK3β0.390
DYRK1A> 10
CLK1> 10

Data sourced from a study on the development of Alzheimer's therapeutics.

These results indicate that specific halogenated 6,7-dimethylquinoxaline derivatives exhibit potent and selective inhibition of GSK3β.

Comparison with Alternative Kinase Inhibitors

To contextualize the activity of the 6,7-dimethylquinoxaline derivatives, their performance can be compared against established inhibitors of the same target kinases.

Table 2: Comparison of IC50 Values with Alternative Kinase Inhibitors

Target Kinase6,7-Dimethylquinoxaline DerivativeIC50 (µM)Alternative InhibitorIC50 (µM)
GSK3β Compound IV0.270CHIR-990210.0067
Compound V0.390Tideglusib0.005
DYRK1A Compound IV / V> 10Harmine0.033
Leucettine L410.020
CLK1 Compound IV / V> 10TG0030.020
KH-CB190.0197

This comparison highlights that while the 6,7-dimethylquinoxaline derivatives show promising activity against GSK3β, there are existing compounds with significantly higher potency. However, the selectivity profile of the quinoxalines appears to be a key advantage, with minimal off-target inhibition of DYRK1A and CLK1 observed in the initial study. Further optimization of the quinoxaline scaffold could lead to improved potency while maintaining this favorable selectivity.

Signaling Pathway Involvement

The targeted kinases, GSK3β, DYRK1A, and CLK1, are involved in a complex network of signaling pathways implicated in neurodegenerative diseases. For instance, both GSK3β and DYRK1A are known to phosphorylate the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. CLK1 is involved in the regulation of alternative splicing, a process that can also be dysregulated in neurodegeneration.

Signaling_Pathway GSK3B GSK3β Tau Tau Protein GSK3B->Tau Phosphorylation DYRK1A DYRK1A DYRK1A->Tau Phosphorylation CLK1 CLK1 Splicing Alternative Splicing CLK1->Splicing NFTs Neurofibrillary Tangles Tau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Splicing->Neurodegeneration Dysregulation

Caption: Simplified signaling pathways involving GSK3β, DYRK1A, and CLK1.

Conclusion

Quinoxalines derived from this compound represent a promising scaffold for the development of selective kinase inhibitors. The initial findings demonstrate potent and selective inhibition of GSK3β, a key target in neurodegenerative diseases. While the potency of the current lead compounds may not surpass that of some established inhibitors, their selectivity profile is a significant advantage that warrants further investigation and optimization. This guide provides the foundational information and methodologies for researchers to build upon in the quest for novel therapeutics.

Isomeric Effects on the Properties of Dinitroxylenes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomerism on the physicochemical and biological properties of a compound is paramount. Dinitroxylenes, a class of nitroaromatic hydrocarbons, exemplify this principle. The specific arrangement of the two nitro groups and two methyl groups on the benzene ring dictates the molecule's behavior, influencing everything from its melting point to its potential toxicological profile. This guide provides a comparative analysis of dinitroxylene isomers, supported by available experimental data and standardized protocols, to aid in research and development.

The nitration of the three isomers of xylene (ortho-, meta-, and para-xylene) can result in several different dinitroxylene isomers.[1][2][3] The precise distribution of these isomers is highly dependent on the reaction conditions.[1] Due to these complexities, comprehensive data is often available for only the most common or commercially significant isomers.

Comparative Physicochemical Properties

The spatial arrangement of functional groups in isomers directly affects their intermolecular forces and crystal lattice packing, leading to distinct physical properties. While comprehensive experimental data for all dinitroxylene isomers is not widely available in public literature, key properties for some of the more studied isomers are presented below. The data highlights significant variations, particularly in melting points, which are sensitive to molecular symmetry.

Isomer NameParent XyleneCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2,4-Dinitro-m-xylene m-Xylene603-02-1C₈H₈N₂O₄196.1682 - 84[4][5]301.6 (Predicted)[4][5]1.346 (Predicted)[4]
2,6-Dinitro-p-xylene p-Xylene609-92-7C₈H₈N₂O₄196.16123[6]Not AvailableNot Available
4,5-Dinitro-o-xylene o-Xylene610-23-1C₈H₈N₂O₄196.16Not AvailableNot AvailableNot Available

Note: Data for all properties of all isomers is not consistently available in the cited literature. Predicted values are noted where applicable.

G Logical Relationship of Dinitroxylene Isomers and Melting Points cluster_parents Parent Xylenes cluster_dinitros Dinitroxylene Isomers cluster_properties Properties m_xylene m-Xylene 2_4_dinitro_m 2,4-Dinitro-m-xylene m_xylene->2_4_dinitro_m Nitration p_xylene p-Xylene 2_6_dinitro_p 2,6-Dinitro-p-xylene p_xylene->2_6_dinitro_p Nitration o_xylene o-Xylene 4_5_dinitro_o 4,5-Dinitro-o-xylene o_xylene->4_5_dinitro_o Nitration mp1 MP: 82-84°C 2_4_dinitro_m->mp1 mp2 MP: 123°C 2_6_dinitro_p->mp2 mp3 MP: N/A 4_5_dinitro_o->mp3

Dinitroxylene isomers and their known melting points.

Isomeric Effects on Biological Activity: A Dinitrotoluene (DNT) Analogue Study

While specific comparative toxicological studies on dinitroxylene isomers are limited, extensive research on the closely related dinitrotoluene (DNT) isomers provides critical insight into the potential for isomer-specific biological effects.[7] DNT isomers show pronounced differences in toxicity, carcinogenicity, and metabolism, underscoring the necessity of evaluating each isomer of a substance class individually.[7][8][9][10]

For instance, studies on male Sprague-Dawley rats revealed significant variations in the subacute toxicity of DNT isomers:[8][9]

  • 3,5-DNT was identified as the most toxic isomer, causing weight loss and mortality within a few days.[8][9]

  • 2,4-, 2,6-, and 3,5-DNT exposure led to decreased testes mass and degenerative changes.[8][9]

  • 2,3- and 3,4-DNT resulted in increased liver mass.[8][9]

  • Neurotoxic effects were observed for 3,4-, 2,4-, and 3,5-DNT .[8][9]

  • Cyanosis and anemia were common across all isomers.[8][9]

These findings in a structurally analogous compound class strongly suggest that dinitroxylene isomers will likely exhibit unique pharmacokinetic and pharmacodynamic profiles. For drug development, this implies that one isomer could be a therapeutic candidate while another might be inert or dangerously toxic. Therefore, rigorous, isomer-specific biological and toxicological testing is essential.

Experimental Protocols

Accurate and reproducible data is the foundation of any comparative study. The following are detailed methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This method is a common, reliable technique for determining the melting point range of a crystalline solid.[11][12]

Apparatus:

  • Melting point apparatus (e.g., MelTemp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Thermometer (if using a manual apparatus)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the crystalline sample is completely dry.[13] If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[14]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of solid into the tube.[11] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[13] To pack the sample tightly, drop the tube (closed end down) through a long, narrow glass tube onto the benchtop.[13][14] The final packed sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]

  • Rapid Determination (Optional): To save time, first perform a rapid determination by heating the sample quickly (e.g., 4-5°C per minute) to find the approximate melting range.[14][15] Allow the apparatus to cool.

  • Accurate Determination: Using a new sample, heat the block until the temperature is about 15-20°C below the approximate melting point found in the previous step.[14][15]

  • Heating Rate: Adjust the heating rate to a slow, steady 1-2°C per minute to ensure thermal equilibrium.[15]

  • Observation and Recording: Record the temperature at which the first tiny droplet of liquid appears (onset of melting).[13] Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (completion of melting).[13] The two recorded temperatures constitute the melting point range.

  • Repeat: For accuracy, perform the determination at least twice and average the results.[15]

G Experimental Workflow for Capillary Melting Point Determination start Start prep Prepare Sample (Dry and Grind) start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place Tube in Apparatus load->place heat_fast Heat Rapidly (~5°C/min) place->heat_fast Optional: Rough Run heat_slow Heat Slowly (1-2°C/min) place->heat_slow Accurate Run (start ~15°C below approx. MP) note_approx Note Approximate MP heat_fast->note_approx cool Cool Apparatus note_approx->cool cool->place New Sample observe Observe Melting heat_slow->observe record Record T_initial and T_final observe->record end End record->end

Workflow for determining melting point via the capillary method.
Boiling Point Determination (Gas Chromatography Method)

For hydrocarbon solvents and related materials, the boiling point distribution can be determined by gas chromatography as an alternative to traditional distillation. This protocol is based on ASTM D5399.[16][17][18]

Apparatus:

  • Gas chromatograph (GC) with a capillary column

  • Detector (e.g., Flame Ionization Detector - FID)

  • Data acquisition system

Procedure:

  • Calibration: Prepare a known mixture of hydrocarbons that covers the expected boiling range of the dinitroxylene sample.

  • GC Conditions: Set up the gas chromatograph with a nonpolar capillary column. Program the column temperature to increase at a reproducible linear rate.

  • Calibration Run: Inject the calibration mixture into the GC. The hydrocarbons will elute in order of increasing boiling point.[18]

  • Create Calibration Curve: Record the retention time for each hydrocarbon in the calibration mixture. Create a curve that correlates retention time with the known boiling points.

  • Sample Analysis: Inject the dinitroxylene isomer sample into the GC using the exact same conditions as the calibration run.

  • Data Acquisition: Record the chromatogram for the sample run.

  • Boiling Point Assignment: Use the calibration curve to assign a boiling point to the retention time of the sample peak. This provides the boiling point of the isomer under the specified conditions.

Water Solubility Determination (OECD Guideline 105)

This guideline describes methods for determining the water solubility of chemical substances. The "Flask Method" is suitable for substances with solubilities above 10⁻² g/L.[19][20]

Apparatus:

  • Constant temperature water bath or shaker (e.g., 20 ± 0.5 °C)[19][20]

  • Flasks with stoppers

  • Centrifuge (temperature-controlled) or filtration system

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectroscopy)

Procedure:

  • Preliminary Test: It is useful to conduct a preliminary test to estimate the approximate solubility and the time required to reach saturation.[20]

  • Equilibration: Add an excess amount of the dinitroxylene isomer to a known volume of water in a flask.

  • Agitation: Place the flask in a constant temperature bath and agitate it for a sufficient time to reach equilibrium (saturation). The OECD guideline suggests an initial 24-hour period, with measurements taken at subsequent 24-hour intervals to confirm equilibrium is reached.

  • Phase Separation: After equilibrium, allow the mixture to stand in the temperature bath for at least 24 hours for phase separation. Alternatively, use a temperature-controlled centrifuge or filtration to separate the undissolved solid from the aqueous solution.[21]

  • Concentration Analysis: Carefully take a sample from the aqueous phase.

  • Quantification: Determine the concentration of the dinitroxylene isomer in the aqueous sample using a suitable and pre-calibrated analytical method. This concentration represents the water solubility at the test temperature.

  • Replicates: The determination should be performed in at least triplicate.

References

A Comparative Analysis of Nitrating Agents for the Mononitration of o-Xylene

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance and experimental protocols of various nitrating agents in the synthesis of mononitro-o-xylenes.

The nitration of o-xylene is a critical reaction in the synthesis of various important intermediates for pharmaceuticals, agrochemicals, and dyes. The two primary products of mononitration are 3-nitro-o-xylene and 4-nitro-o-xylene, with the latter often being the more desired isomer. The choice of nitrating agent and reaction conditions significantly influences the overall yield, isomer distribution, and the formation of byproducts such as dinitro-o-xylenes. This guide provides a comparative study of common and alternative nitrating agents for the mononitration of o-xylene, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Nitrating Agents

The efficacy of different nitrating agents is evaluated based on conversion rates, product yields, and the regioselectivity towards the desired 4-nitro-o-xylene isomer. The following table summarizes the quantitative data from various experimental studies.

Nitrating Agent SystemTemperature (°C)o-Xylene Conversion (%)4-Nitro-o-xylene Yield (%)3-Nitro-o-xylene Yield (%)Isomer Ratio (4-NOX:3-NOX)Dinitro-o-xylene (%)Citation(s)
Mixed Acid (H₂SO₄/HNO₃) 40---Higher selectivity for 3-nitro-o-xyleneNon-negligible[1][2]
Mixed Acid (H₂SO₄/HNO₃) 100>95Combined yield of 94.1%Combined yield of 94.1%-Low[3]
Fuming Nitric Acid (FNA) -99Higher selectivity for 4-nitro-o-xylene--7.2[2][3]
Nitric Acid over Zeolite H-beta 150 (vapor phase)65--Selectivity for 4-NOX was 63%-[4]
Nitric Acid & Acetic Anhydride over Zeolite Hβ ----Efficient with m-xylene as solvent-[5]
Dinitrogen Pentoxide (N₂O₅) 20QuantitativeMajor product---[6]
Nitric Acid & Polyphosphoric Acid with Zeolite Y 2585.460.6 (Selectivity: 71%)--9.8 (by-product area%)[7]
Mixed Acid with Phosphoric Acid 19-22-55% of total yield45% of total yield1.22-[8]

Experimental Protocols

Detailed methodologies for key nitration experiments are provided below to facilitate replication and adaptation.

1. Nitration using Mixed Acid (H₂SO₄/HNO₃) in a Continuous-Flow Reactor

This protocol is based on an optimized continuous-flow process that offers high yield and throughput.[3]

  • Materials: o-xylene, sulfuric acid (H₂SO₄, 70%), nitric acid (HNO₃).

  • Apparatus: A continuous-flow reactor system (e.g., Corning Advanced-Flow Reactor G1) with multiple fluidic modules and pumps.

  • Procedure:

    • Prepare the mixed acid by combining 70% H₂SO₄ and HNO₃ to achieve a desired molar ratio (e.g., H₂SO₄/HNO₃ mole ratio of 3.0).

    • Set up the continuous-flow reactor with two inlet pumps. Pump A for o-xylene and Pump B for the mixed acid.

    • Set the reactor temperature to 100 °C.

    • Pump o-xylene at a specific flow rate (e.g., 10 g/min ) and the mixed acid at a rate to maintain a HNO₃/o-xylene mole ratio of 1.2.

    • To enhance the yield, a second stream of mixed acid can be introduced into a later module of the reactor.

    • The reaction mixture is collected at the outlet.

    • The product is then isolated and purified. The organic layer is separated, washed, and the products are analyzed by gas chromatography (GC).

2. Nitration using Fuming Nitric Acid (FNA) in a Continuous-Flow Reactor

This method can achieve high conversion but may lead to the formation of dinitrated byproducts.[2][3]

  • Materials: o-xylene, fuming nitric acid (FNA).

  • Apparatus: A tubular continuous-flow reactor setup.

  • Procedure:

    • o-Xylene and fuming nitric acid are pumped separately into a T-mixer and then into the tubular reactor.

    • A significant molar excess of FNA to o-xylene is typically used.

    • The reaction temperature and residence time are controlled to optimize for mononitration and minimize dinitration.

    • The output from the reactor is quenched, and the organic products are extracted.

    • The product distribution is analyzed by GC to determine the conversion and selectivity.

3. Nitration using Dinitrogen Pentoxide (N₂O₅) in a Liquefied Gas Medium

This protocol represents a greener and milder approach to nitration.[6]

  • Materials: o-xylene, dinitrogen pentoxide (N₂O₅), liquefied 1,1,1,2-tetrafluoroethane (TFE).

  • Apparatus: A high-pressure autoclave reactor suitable for handling liquefied gases.

  • Procedure:

    • The autoclave is charged with o-xylene.

    • Liquefied TFE is introduced into the reactor.

    • A solution of N₂O₅ in an appropriate solvent or neat N₂O₅ is added to the reactor.

    • The reaction is conducted at a controlled temperature (e.g., 20 °C) and pressure (e.g., 0.6 MPa).

    • After the reaction is complete, the TFE is vented and can be recondensed for reuse.

    • The remaining product mixture is worked up to isolate the nitro-o-xylenes.

4. Nitration using Nitric Acid over a Solid Acid Catalyst

This method avoids the use of corrosive sulfuric acid, making it an environmentally friendlier option.[4]

  • Materials: o-xylene, dilute nitric acid (e.g., 30% HNO₃), Zeolite H-beta catalyst.

  • Apparatus: A fixed-bed reactor for vapor-phase reactions.

  • Procedure:

    • The Zeolite H-beta catalyst is packed into the reactor.

    • The reactor is heated to the desired reaction temperature (e.g., 150 °C).

    • A feed of o-xylene and dilute nitric acid is vaporized and passed over the catalyst bed.

    • The product stream exiting the reactor is condensed.

    • The organic layer is separated from the aqueous layer.

    • The products are analyzed by GC to determine conversion and selectivity.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of nitrating agents for o-xylene.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis cluster_comparison Comparison start Select Nitrating Agents (e.g., Mixed Acid, FNA, N2O5) reagents Prepare o-Xylene and Nitrating Agent Solutions start->reagents reaction Perform Nitration under Controlled Conditions (Temperature, Time, Stoichiometry) reagents->reaction quench Quench Reaction reaction->quench extraction Extract Organic Products quench->extraction purification Purify Products (e.g., Washing, Distillation) extraction->purification analysis Analyze Product Mixture (GC, NMR, etc.) purification->analysis data Determine Yield, Isomer Ratio, and Purity analysis->data comparison Compare Performance of Different Nitrating Agents data->comparison

Caption: Generalized workflow for the comparative study of o-xylene nitration.

This guide provides a foundational understanding of the various factors to consider when selecting a nitrating agent for o-xylene. The choice will ultimately depend on the desired product isomer, yield requirements, process safety considerations, and environmental impact. Continuous-flow processes are emerging as highly efficient and scalable methods, while solid acid catalysts and alternative nitrating agents like N₂O₅ offer greener and more selective routes.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-1,4-dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,3-Dimethyl-1,4-dinitrobenzene must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical compound.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that is fatal if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] It is classified as a hazardous waste and must be disposed of according to national and local regulations.[5][6]

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][7]

  • Explosive Hazard: May form explosive mixtures with air on intense heating.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a protective suit.

  • Respiratory Protection: Use a NIOSH-approved respirator when dusts are generated.[1]

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and accidents.

  • Handling:

    • Work under a chemical fume hood.[1]

    • Avoid generating and inhaling dust.[1]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed, original container in a dry and well-ventilated place.[1]

    • Store locked up.[1]

    • Keep away from strong oxidizers and strong bases.[8]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate personnel from the area.[6]

  • Control Ignition Sources: Eliminate all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Collect the spilled material using a convenient and safe method and place it in a sealed container for disposal.[6]

  • Decontamination: Ventilate and wash the area after the clean-up is complete.[6]

  • Waste Disposal: Dispose of the contained waste as hazardous material.[6]

Disposal Protocol

The primary recommended method for the disposal of dinitrobenzene compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[5] As this is typically not feasible in a laboratory setting, the following step-by-step procedure should be followed for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, compatible, and properly labeled hazardous waste container.

  • Do not mix with other waste streams.[1]

  • Ensure the container is in good condition and kept closed except when adding waste.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound Waste."

  • Include the full chemical name and any associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Temporary Storage in the Laboratory

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be under the control of the laboratory personnel.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizers and bases.[8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

Step 5: Final Disposal

  • The certified waste disposal vendor will transport the hazardous waste to a permitted treatment, storage, and disposal facility (TSDF).

  • The primary disposal method will be high-temperature incineration.[5]

Below is a flowchart illustrating the proper disposal workflow for this compound.

A Step 1: Waste Segregation & Collection - Use designated, compatible container - Do not mix with other waste - Keep container closed B Step 2: Labeling - 'Hazardous Waste' - 'this compound Waste' - List hazards A->B C Step 3: Temporary Storage - Designated satellite accumulation area - Away from incompatibles (strong oxidizers/bases) B->C D Step 4: Arrange for Disposal - Contact EHS or certified contractor - Provide accurate waste description C->D E Step 5: Final Disposal - Transport to a permitted TSDF - High-temperature incineration D->E

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValueSource
Melting Point84 - 86 °C[1]
Density1.368 g/mL at 25 °C[1]
UN Number1597 (Dinitrobenzene, solid)[6]
DOT Hazard Class6.1 (Poison)[6]

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling 2,3-Dimethyl-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,3-Dimethyl-1,4-dinitrobenzene. The information is intended for laboratory professionals, including researchers, scientists, and drug development experts, to ensure safe operational conduct.

DANGER: this compound, like other dinitrobenzene compounds, is highly toxic. It is fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[1][2][3] Strict adherence to these safety procedures is mandatory.

Essential Safety Information

Understanding the properties and hazards of this compound is the first step toward safe handling.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₈N₂O₄[4]
Molecular Weight 196.16 g/mol [4]
Appearance Yellowish crystalline solid[5]
Melting Point 84 - 86 °C (data for similar 1,3-Dinitrobenzene)[1]
Density 1.368 g/mL at 25°C (data for similar 1,3-Dinitrobenzene)[1]

Hazard Identification and Precautionary Statements

GHS ClassificationHazard Statements and Precautionary Codes
Acute Toxicity (Oral, Dermal, Inhalation) H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effects.[1][2]
Prevention P260: Do not breathe dust.P262: Do not get in eyes, on skin, or on clothing.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing.P284: Wear respiratory protection.[1]
Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P350: IF ON SKIN: Gently wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage & Disposal P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA-approved air-purifying respirator with cartridges effective for organic vapors and particulates, especially when dust may be generated.[1][6]Prevents inhalation of fatal concentrations of dust or vapors.[2]
Eye/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[7]Protects eyes from dust particles and potential splashes.
Hand Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] Check manufacturer's data for resistance to dinitroaromatic compounds. Wear two pairs of gloves (double-gloving).Prevents fatal skin contact. Dinitrobenzenes are readily absorbed through the skin.[5][9]
Body A flame-resistant lab coat (e.g., Nomex) buttoned completely, over long pants and closed-toe shoes.[7] For larger quantities or spill response, a chemical-resistant apron or full suit is required.[10]Protects skin from accidental contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control dust and vapors.[1]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[9]

  • Spill Kit: Have a spill kit ready that is specifically designed for solid hazardous chemicals. The kit should contain absorbent pads, bags for waste, and appropriate PPE.

2. Handling the Chemical

  • Pre-Use Check: Before handling, inspect the container for any damage.

  • Weighing and Transfer: Conduct all transfers and weighing of the solid material on a disposable work surface (e.g., plastic-backed absorbent pad) inside the fume hood to contain any spills. Use spark-proof tools.

  • Avoid Dust Generation: Handle the material gently to minimize the creation of dust.[1] If appropriate, moisten the material first to prevent dusting during a spill cleanup.[11]

  • Post-Handling Hygiene: After handling, wipe down the work surface, decontaminate all equipment, and wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected.[1][9]

3. Storage

  • Container: Store the chemical in its original, tightly sealed container.[1]

  • Location: Keep the container in a dry, cool, and well-ventilated area that is locked and accessible only to authorized personnel.[1]

  • Segregation: Store away from incompatible materials such as strong bases, strong oxidants, and reducing agents.[6][11]

Disposal Plan

Chemical waste must be managed in compliance with all local, regional, and national environmental regulations.[1][6]

1. Waste Collection

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Unused Product: Unused or unwanted this compound is considered hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."

2. Container Management

  • Do Not Mix: Do not mix this waste with other waste streams.[1]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of as hazardous waste.

3. Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Waste & Disposal cluster_emergency 4. Contingency Prep Review SDS & Verify Engineering Controls DonPPE Don Full PPE Prep->DonPPE Proceed if safe Handle Handle in Fume Hood (Avoid Dust) DonPPE->Handle Store Store in Locked, Ventilated Area Handle->Store After use CollectWaste Collect Contaminated Waste Separately Handle->CollectWaste Generate waste Spill Spill Response Handle->Spill If spill occurs FirstAid First Aid Handle->FirstAid If exposure occurs Dispose Dispose via EHS/ Licensed Contractor CollectWaste->Dispose

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.